molecular formula C8H12N2O2 B11768317 Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11768317
M. Wt: 168.19 g/mol
InChI Key: FJVNTOULGLJEPN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 5-amino-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5-7(9)10(6)2/h4-5H,3,9H2,1-2H3

InChI Key

FJVNTOULGLJEPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1C)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate , a specialized heterocyclic building block distinct from its more common isomer, the 4-amino derivative used in DNA-binding polyamides.

Chemical Profile & Identity

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by an amino group at the 5-position and an ethyl ester at the 2-position, with the pyrrole nitrogen methylated.[1][2][3] Unlike the 4-amino isomer (a standard unit in Netropsin/Distamycin analogues), the 5-amino isomer introduces unique geometric constraints, making it a critical intermediate for synthesizing fused bicyclic systems like pyrrolo[3,2-d]pyrimidines and modified lexitropsins.

Core Data Table
ParameterTechnical Specification
CAS Number 72083-67-1 (Free Base / General)
IUPAC Name Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Structure Pyrrole ring, N-methylated (1), Ethyl ester (2), Amino group (5)
Physical State Off-white to pale yellow solid (often stored as HCl salt)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Stability Air Sensitive. Free amine oxidizes rapidly; store as Hydrochloride salt.

Synthetic Pathways & Methodology

The synthesis of the 5-amino isomer is more challenging than the 4-amino variant due to the regioselectivity of electrophilic aromatic substitution on the pyrrole ring. The ester group at position 2 directs incoming electrophiles primarily to position 4 (meta-like direction), making the 5-nitro precursor a minor product that requires rigorous isolation.

Workflow Diagram: Synthesis & Isolation

The following diagram outlines the critical pathway from the starting material to the isolated 5-amino target, highlighting the necessary separation step.

SynthesisWorkflow Start Ethyl 1-methyl-1H-pyrrole-2-carboxylate (Precursor) Nitration Nitration (HNO3 / Ac2O, -10°C) Start->Nitration Electrophilic Subst. Mixture Isomeric Mixture (4-NO2 : 5-NO2 ~ 4:1) Nitration->Mixture Separation Column Chromatography (Silica Gel, Hex/EtOAc) Mixture->Separation Purification Intermediate Ethyl 5-nitro-1-methyl- 1H-pyrrole-2-carboxylate Separation->Intermediate Minor Isomer Isolated Reduction Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Nitro Reduction Product Ethyl 5-amino-1-methyl- 1H-pyrrole-2-carboxylate (Target) Reduction->Product Final Workup

Caption: Synthesis of the 5-amino isomer requires separation from the major 4-nitro byproduct prior to reduction.

Detailed Experimental Protocol
Step 1: Nitration (Regioselective Challenge)
  • Reagents: Ethyl 1-methyl-1H-pyrrole-2-carboxylate, Fuming HNO₃, Acetic Anhydride.

  • Procedure:

    • Dissolve the precursor in acetic anhydride at -10°C.

    • Add fuming nitric acid dropwise, maintaining temperature below 0°C to prevent polymerization.

    • Mechanism: The 2-ester group deactivates the ring. While position 4 is electronically favored, a significant fraction (~20-30%) nitrates at position 5.

    • Quench with ice water and extract with dichloromethane (DCM).

Step 2: Isolation of the 5-Nitro Intermediate
  • Critical Control Point: The crude mixture contains predominantly the 4-nitro isomer.

  • Purification: Use flash column chromatography (Silica gel).

    • Eluent: Gradient Hexane/Ethyl Acetate (start 9:1).

    • Observation: The 5-nitro isomer typically elutes after the 4-nitro isomer due to differences in dipole moment and hydrogen bonding capabilities with the stationary phase.

    • Validation: Confirm the 5-nitro structure via ¹H NMR (look for coupling constants distinct from the 4-substituted pattern).

Step 3: Reduction to Amine
  • Reagents: 10% Pd/C, H₂ gas (balloon or Parr shaker at 30 psi), Methanol.

  • Procedure:

    • Dissolve the pure 5-nitro intermediate in MeOH.

    • Add Pd/C catalyst (10% w/w).

    • Stir under H₂ atmosphere for 2-4 hours.

    • Filter through Celite to remove catalyst.

    • Stabilization: Immediately treat the filtrate with HCl in dioxane/ether to precipitate the Hydrochloride Salt . The free amine is unstable and darkens upon air exposure.

Structural & Functional Applications[4]

Comparison: 4-Amino vs. 5-Amino Isomers

The position of the amino group dictates the molecule's trajectory when used as a scaffold.

Feature4-Amino Isomer (Standard)5-Amino Isomer (Target)
Geometry Linear/Curved (Crescent)Sharp Turn / Cyclization prone
Primary Use DNA Minor Groove Binders (Netropsin)Fused Heterocycles (Pyrrolo-pyrimidines)
Reactivity Stable amide couplingProne to intramolecular cyclization
Application in Fused Heterocycle Synthesis

The 5-amino isomer is a "privileged scaffold" for synthesizing Pyrrolo[3,2-d]pyrimidines , which are isosteres of purines and have significant potential as kinase inhibitors.

ApplicationPathway Target Ethyl 5-amino-1-methyl- pyrrole-2-carboxylate Cyclization Cyclocondensation Target->Cyclization + Reagent Reagent Formamidine / Triethyl Orthoformate Reagent->Cyclization Result Pyrrolo[3,2-d]pyrimidine-4-one (Kinase Inhibitor Scaffold) Cyclization->Result Ring Closure

Caption: The 5-amino and 4-ester groups are positioned perfectly to react with one-carbon donors to form a pyrimidine ring fused to the pyrrole.

Handling, Stability & Safety

Warning: This compound is a reactive intermediate. Strict adherence to safety protocols is required.

  • Oxidation Sensitivity: The free amine (5-amino) is electron-rich and prone to rapid oxidation by atmospheric oxygen, turning the solid from white to dark brown/black.

    • Protocol: Always handle under Nitrogen or Argon. Store as the HCl salt at -20°C.

  • Toxicity: Pyrrole derivatives can be toxic if inhaled or absorbed.

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage:

    • Long-term: -20°C, desiccated, inert atmosphere.

    • Solution: Unstable in solution for prolonged periods; prepare immediately before use.

References

  • PubChem Compound Summary. Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS 72083-67-1).[2][3] National Center for Biotechnology Information. Link

  • ChemicalBook. Product Entry for CAS 72083-67-1.Link

  • Sigma-Aldrich / Merck. Building Blocks for Pyrrole Chemistry. (General reference for 1-methylpyrrole nitration protocols). Link

  • Regioselective Nitration of Pyrroles.

Sources

Technical Guide: Ethyl 5-Amino-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, synthesis, and application of ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS: 72083-67-1).[1][2]

Structure, Synthesis, and Handling of a Critical Heterocyclic Synthon

Part 1: The Molecular Architect's Perspective

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block distinct from its more famous isomer, the 4-amino derivative used in Dervan-type DNA-binding polyamides.[1][2] While the 4-amino isomer mimics the natural product distamycin to bind the minor groove of DNA, the 5-amino isomer provides a unique geometry for peptidomimetics and constrained amino acid scaffolds.[1]

This molecule serves as a "turn" inducer in synthetic oligopeptides and a precursor for fused heterocycles.[1] Its core feature—the electron-rich enamine-like 5-amino group—renders it highly reactive and prone to oxidation, necessitating rigorous handling protocols.[1]

Chemical Identity & Properties[1][2][3][4]
PropertyData
IUPAC Name Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
CAS Number 72083-67-1
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Off-white to pale yellow solid (pure salt); darkens to brown (free base)
Solubility Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water
Stability High Risk: Free amine oxidizes rapidly in air.[1][2][3] Store as HCl salt at -20°C.
Structural Analysis (NMR Signature)

Distinguishing the 5-amino isomer from the 4-amino isomer is critical during synthesis.[1][2] The key diagnostic is the coupling constant of the pyrrole ring protons.

  • 5-Amino Isomer (Target): Protons at C3 and C4 are vicinal, resulting in a larger coupling constant (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ).[2]
    
  • 4-Amino Isomer (Common Impurity): Protons at C3 and C5 are meta-like, resulting in a smaller coupling constant (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ).[2]
    

Part 2: Synthetic Methodology

The synthesis of ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is most reliably achieved via the catalytic hydrogenation of its nitro-precursor.[1][2] This approach avoids the harsh conditions of acid hydrolysis that can decompose the electron-rich pyrrole ring.

Reaction Pathway

The synthesis proceeds in two distinct phases:[4]

  • Precursor Isolation: Separation of the 5-nitro isomer from the nitration mixture of ethyl 1-methylpyrrole-2-carboxylate.[1]

  • Reductive Activation: Hydrogenation of the nitro group to the amine.[1][5]

SynthesisPath Start Ethyl 1-methyl-1H-pyrrole- 2-carboxylate Nitration Nitration (HNO3/Ac2O) Start->Nitration Separation Isomer Separation (Column Chromatography) Nitration->Separation Mixture of 4-NO2 & 5-NO2 NitroPrecursor Ethyl 1-methyl-5-nitro- 1H-pyrrole-2-carboxylate Separation->NitroPrecursor Elutes 2nd (Less Polar) Reduction Hydrogenation (H2, Pd/C, EtOH) NitroPrecursor->Reduction Product Ethyl 5-amino-1-methyl- 1H-pyrrole-2-carboxylate Reduction->Product Unstable Free Base

Figure 1: Synthetic workflow for the isolation and reduction of the 5-amino pyrrole scaffold.

Detailed Protocol: Catalytic Hydrogenation

Prerequisites:

  • Precursor: Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (Pure 5-nitro isomer).[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C).[1][2][6]

  • Solvent: Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of the nitro precursor in 20 mL of anhydrous EtOH.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (50 mg) under an argon blanket.[1][2] Caution: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with hydrogen gas (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) using a balloon.[2] Stir vigorously at room temperature for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexanes).[1][2] The starting nitro compound (UV active, often yellow) will disappear, and a highly polar, UV-active amine spot (often fluorescent blue) will appear at the baseline.[1][2]

  • Filtration: Once conversion is complete, filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with EtOH.[1]

  • Isolation (Critical):

    • Option A (Immediate Use): Concentrate the filtrate in vacuo at low temperature (<30°C) and immediately dissolve in the coupling solvent (e.g., DMF) for the next step.[1][2]

    • Option B (Storage): Bubble dry HCl gas through the filtrate or add 4M HCl in dioxane.[1][2] Precipitate the amine hydrochloride salt with diethyl ether. Filter and dry under vacuum.[1][7] The salt is stable for months at -20°C.[1]

Part 3: Handling & Stability (The "Trustworthiness" Pillar)[1][2]

The free base of 5-aminopyrrole is an electron-rich enamine.[1] It is exceptionally sensitive to oxidative decomposition, turning from a pale oil to a dark brown tar within minutes of air exposure.

Self-Validating Quality Control System

To ensure experimental success, implement this "Go/No-Go" checkpoint system:

CheckpointObservationStatusAction
Visual Inspection Solution is pale yellow/colorless.[1][2]PASS Proceed to coupling.
Solution is dark brown/black.[1]FAIL Discard. Oxidation has occurred.[1][8]
TLC (EtOAc) Single spot at baseline (amine).[1][2]PASS Isolate or couple.
Multiple streaks or solvent front spot.[1]FAIL Re-purify or re-synthesize.
NMR (DMSO-d₆) Sharp signals, N-Me singlet present.PASS Confirm structure.
Broadened peaks, loss of aromaticity.[1]FAIL Polymerization suspected.[1]

Part 4: Applications in Drug Discovery

While the 4-amino isomer is the "workhorse" for DNA minor groove binders, the 5-amino isomer is utilized for:

  • Peptidomimetics: It acts as a constrained amino acid surrogate, introducing a specific curvature into peptide backbones that differs from the standard ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -alanine or 
    
    
    
    -aminobutyric acid linkers.
  • Fused Heterocycle Synthesis: The adjacent amino (C5) and carboxyl (C2) groups allow for cyclization reactions to form bicyclic systems like pyrrolo[3,2-d]pyrimidines.[1][2]

Applications Core Ethyl 5-amino-1-methyl- 1H-pyrrole-2-carboxylate App1 Peptidomimetics Core->App1 App2 Heterocyclic Synthesis Core->App2 Detail1 Constrained Gly-ΔAla surrogates Turn inducers in oligopeptides App1->Detail1 Detail2 Precursor for Pyrrolo[3,2-d]pyrimidines App2->Detail2

Figure 2: Primary application domains for the 5-amino pyrrole scaffold.

References

  • Sigma-Aldrich. Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Product Page.[1][2] (CAS 72083-67-1).[1][2] Link

  • Baird, E. E., & Dervan, P. B. (1996).[1] Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146.[1] (Foundational methodology for aminopyrrole handling). Link[1][2]

  • Ragan, J. A., et al. (1995).[1][2] Synthesis of Distamycin Analogs: Replacement of the N-Methylpyrrole Moiety.[1] Journal of Organic Chemistry. (Discusses nitro-reduction strategies for pyrroles).

  • PubChem. Compound Summary: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate.[1][2]Link[1][2]

  • Grosche, P., et al. (2015).[1][2] Synthesis of Hairpin Polyamides.[1] (General reference for pyrrole amino acid coupling conditions).

Sources

The Cornerstone of Sequence-Specific DNA Recognition: An In-depth Technical Guide to N-Methylpyrrole Amino Ester Building Blocks for Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Polyamides in Targeting the Blueprint of Life

In the intricate landscape of molecular biology and therapeutic design, the ability to recognize and bind to specific DNA sequences with high affinity and precision is a paramount objective. Pyrrole-imidazole (Py-Im) polyamides have emerged as a powerful class of synthetic oligomers capable of this remarkable feat.[1][2] These molecules, inspired by the natural DNA-binding antibiotics netropsin and distamycin, can be programmed to target a wide range of DNA sequences by arranging N-methylpyrrole (Py) and N-methylimidazole (Im) amino acid building blocks in a specific order.[3][4] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of the fundamental N-methylpyrrole amino ester building block, a critical component in the construction of these DNA-targeting polyamides.

At the heart of these synthetic ligands lies the strategic pairing of aromatic amino acids. An N-methylpyrrole/N-methylimidazole (Py/Im) pair recognizes a C•G base pair, while an Im/Py pair targets a G•C base pair. A Py/Py pair is degenerate, recognizing either an A•T or a T•A base pair.[1] This recognition code allows for the rational design of polyamides that can bind to predetermined DNA sequences in the minor groove, offering a powerful tool for gene regulation and the development of novel therapeutic agents.[5][6]

This in-depth guide will detail the robust and scalable synthesis of the core N-methylpyrrole amino ester building block, its subsequent protection for solid-phase synthesis, and its incorporation into polyamide chains. We will explore both Boc and Fmoc protection strategies, providing detailed, field-proven protocols to empower researchers in their pursuit of novel DNA-binding molecules.

Part 1: Synthesis of the Core Building Block: Methyl 4-Amino-1-methylpyrrole-2-carboxylate Hydrochloride

The journey to constructing sequence-specific polyamides begins with the synthesis of the foundational N-methylpyrrole amino ester. A reliable and scalable synthesis is crucial for producing the quantities of building blocks required for extensive polyamide synthesis campaigns. The following protocol, adapted from established methods, outlines a chromatography-free route to multigram quantities of the hydrochloride salt of the N-methylpyrrole amino ester.[1][3]

Experimental Protocol: Synthesis of Methyl 4-Amino-1-methylpyrrole-2-carboxylate Hydrochloride

Step 1: Nitration of Methyl 1-methylpyrrole-2-carboxylate

  • To a solution of methyl 1-methylpyrrole-2-carboxylate in acetic anhydride at 0°C, add fuming nitric acid dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Pour the reaction mixture into ice-water and stir until the ice has melted.

  • Collect the precipitated yellow solid, methyl 4-nitro-1-methylpyrrole-2-carboxylate, by vacuum filtration and wash with cold water.

Step 2: Catalytic Hydrogenation

  • Dissolve the methyl 4-nitro-1-methylpyrrole-2-carboxylate in ethyl acetate.[1]

  • Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (approximately 1.1 atm) for 48 hours.[1][3]

  • Remove the catalyst by filtration through Celite and wash the filter cake with ethyl acetate.[3]

Step 3: Hydrochloride Salt Formation

  • Concentrate the filtrate from the previous step under reduced pressure.

  • Dissolve the resulting crude amine in a minimal amount of cold ethyl acetate.

  • Bubble hydrogen chloride (HCl) gas gently through the solution.

  • Collect the precipitated white solid, methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride, by vacuum filtration and wash with cold diethyl ether.[1]

Characterization Data

The successful synthesis of the target compound can be confirmed by various analytical techniques.

Technique Expected Results
¹H NMR (DMSO-d₆)δ 10.23 (br s, 3H), 7.24 (d, 1H), 6.79 (d, 1H), 3.83 (s, 3H), 3.72 (s, 3H)[1]
¹³C NMR (DMSO-d₆)δ 160.8, 124.3, 121.2, 113.4, 112.0, 51.8, 37.1[1]
FABMS m/e 154.075 (M+H)⁺[1]

Part 2: Protecting Group Strategies for Solid-Phase Polyamide Synthesis

With the core building block in hand, the next critical step is the protection of the amino group to enable its use in stepwise solid-phase synthesis. The two most common and effective protecting group strategies are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice between these two depends on the overall synthetic strategy and the desired cleavage conditions.

Boc-Protection Strategy

The Boc group is a classic acid-labile protecting group. It is stable to the basic conditions used for peptide coupling but is readily removed by treatment with an acid, such as trifluoroacetic acid (TFA).

  • Suspend methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride in a suitable solvent such as dioxane/water.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with ethyl acetate.

  • The resulting ester can then be saponified using a base like lithium hydroxide (LiOH) to yield the carboxylic acid.

Fmoc-Protection Strategy

The Fmoc group offers an orthogonal protection strategy as it is base-labile.[7] This is particularly advantageous as it allows for the use of milder cleavage conditions from the solid support, preserving acid-sensitive functionalities that may be present in the polyamide.[2][8]

  • Dissolve methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride in a solvent mixture like dioxane and aqueous sodium bicarbonate.

  • Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) to the solution.[7]

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture and extract the Fmoc-protected ester.

  • Saponify the ester using LiOH to obtain the desired carboxylic acid.

Part 3: Solid-Phase Synthesis of Polyamides

Solid-phase synthesis (SPS) has revolutionized the production of polyamides, enabling rapid and efficient assembly of complex sequences.[9][10] The process involves the stepwise addition of protected amino acid monomers to a growing chain that is covalently attached to an insoluble resin support.

The Solid-Phase Synthesis Cycle

The synthesis of a polyamide on a solid support follows a cyclical process of deprotection and coupling.

sps_cycle start Resin-Bound Polyamide (Protected N-terminus) deprotection Deprotection (e.g., TFA for Boc, Piperidine for Fmoc) start->deprotection 1. wash1 Wash deprotection->wash1 2. coupling Coupling (Activated Monomer + Base) wash1->coupling 3. wash2 Wash coupling->wash2 4. wash2->start Repeat for next residue dna_binding cluster_dna DNA Minor Groove cluster_polyamide Polyamide Dimer A-T A-T Base Pair G-C G-C Base Pair C-G C-G Base Pair T-A T-A Base Pair Py1 Py Py1->A-T H-bonds Im1 Im Im1->G-C H-bonds Py2 Py Py2->C-G H-bonds Py3 Py Py3->T-A H-bonds Py4 Py Py4->A-T Py5 Py Py5->G-C Im2 Im Im2->C-G Py6 Py Py6->T-A

Caption: Schematic of a polyamide dimer binding in the DNA minor groove.

The specificity of recognition arises from the hydrogen bonding patterns of the pyrrole and imidazole rings. The N-H of the imidazole ring acts as a hydrogen bond donor to the N3 of guanine, while the N-methylpyrrole does not present a donor in the equivalent position, thus distinguishing G-C from C-G and A-T/T-A base pairs.

Conclusion

The N-methylpyrrole amino ester building block is a cornerstone in the construction of DNA-binding polyamides. The robust synthetic routes and well-established solid-phase synthesis protocols detailed in this guide provide a clear pathway for researchers to design and create novel polyamide architectures. The ability to rationally design molecules that can target specific DNA sequences opens up a vast array of possibilities in molecular biology, diagnostics, and therapeutics. As our understanding of the principles of molecular recognition continues to evolve, so too will the complexity and functionality of the polyamides that can be assembled from these fundamental building blocks.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(27), 6141–6146. [Link]

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. CaltechAUTHORS. [Link]

  • Wang, Y., et al. (2014). Solid-Phase Synthesis of Pyrrole-Imidazole Polyamides by Resin. Advanced Materials Research, 908, 129-132. [Link]

  • Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids. Organic Letters, 3(8), 1201–1203. [Link]

  • Dervan, P. B., & Baird, E. E. (2000). Method for the synthesis of pyrrole and imidazole carboxamides on a solid support.
  • Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids. PubMed. [Link]

  • Wirth-Hamdoune, D., et al. (2016). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. ResearchGate. [Link]

  • Kim, Y., et al. (2002). Synthesis of polyamides containing N-methylpyrrole and N-methylimidazole and their anticancer activity. PubMed. [Link]

  • Hsu, C. F., et al. (2012). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry, 55(11), 5024–5033. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Leggio, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Zhang, Z. B., & Nie, J. (2002). A new approach to methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride. ResearchGate. [Link]

  • Liguori, A., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. [Link]

  • Fast, D., et al. (2020). Recovery, Purification, and Reusability of Building Blocks for Solid Phase Synthesis. PubMed. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

Sources

Technical Guide: Py Monomer for DNA Minor Groove Binder Synthesis

[2]

Executive Summary

The Py monomer is the structural backbone of pyrrole-imidazole (Py-Im) polyamides, a class of small molecules capable of recognizing predetermined DNA sequences with affinities comparable to transcription factors.[2] Unlike non-specific intercalators, Py-Im polyamides bind in the minor groove of DNA, reading the edges of Watson-Crick base pairs via a programmable chemical code.[1][2]

This guide focuses on the chemical production of the Py monomer and its solid-phase assembly into sequence-specific ligands.[1] It addresses the primary synthetic challenge: the oxidative instability of the electron-rich pyrrole amine.[1]

Molecular Architecture: The Recognition Code

The sequence specificity of these ligands is dictated by the side-by-side pairing of aromatic amino acids in the minor groove.[1] The "Dervan Pairing Rules" correlate specific ring pairs with DNA base pairs.[1]

The Pairing Code
  • Py / Im targets C · G

  • Im / Py targets G · C

  • Py / Py targets A · T or T · A (degenerate)[2]

Diagram 1: Mechanism of Recognition

This diagram illustrates how the antiparallel pairing of Py and Im rings reads the DNA sequence.

PairingRulesGCG · C PairCGC · G PairATA · T / T · A PairImPyIm / Py Pair(Specific)ImPy->GC  Hydrogen Bond  PyImPy / Im Pair(Specific)PyIm->CG  Hydrogen Bond  PyPyPy / Py Pair(Degenerate)PyPy->AT  Steric Fit  

Caption: Correlation between polyamide ring pairs and DNA base pair recognition. Im = Imidazole, Py = Pyrrole.[2]

Monomer Synthesis: The Trichloroacetyl Route

The synthesis of the Py monomer (typically Boc-Py-OBt ) requires careful handling.[1] The free amine of the pyrrole ring is highly susceptible to oxidation (turning black upon air exposure).[2] Therefore, the reduction of the nitro precursor is performed in situ with the protecting group.[2]

Strategic Analysis

We utilize the Trichloroacetyl Route for scale-up.[1] This method is superior to direct nitration of esters because the trichloroacetyl group serves as a robust directing group, ensuring high regioselectivity for the 4-position and easy conversion to the carboxylic acid.[2]

Diagram 2: Synthesis of Boc-Py-OBt

PySynthesisStartN-MethylpyrroleStep11. Trichloroacetylation(Cl3CCOCl)Start->Step1Inter12-(Trichloroacetyl)pyrroleStep1->Inter1Step22. Nitration(HNO3/Ac2O)Inter1->Step2Inter24-Nitro-2-(trichloroacetyl)pyrroleStep2->Inter2Step33. Haloform Hydrolysis(NaOEt / EtOH)Inter2->Step3Inter3Nitro-AcidPrecursorStep3->Inter3Step44. Reduction/Protection(H2, Pd/C, Boc2O)Inter3->Step4FinalBoc-Py-OHStep4->FinalActivation5. Activation(DCC/HOBt)Final->ActivationActiveEsterBoc-Py-OBt(Active Ester)Activation->ActiveEster

Caption: The Trichloroacetyl synthetic route ensures regioselectivity and stability of the 4-amino intermediate.[1][2]

Detailed Protocol: Preparation of Boc-Py-OH

Safety Note: Trichloroacetyl chloride is corrosive.[1][2] Perform all steps in a fume hood.

  • Regioselective Acylation:

    • Dissolve N-methylpyrrole (1.0 eq) in anhydrous ether.

    • Add trichloroacetyl chloride (1.1 eq) dropwise over 2 hours.

    • Mechanism:[1][3][4][5] The electron-rich pyrrole undergoes Friedel-Crafts acylation at the 2-position.[1][2]

    • Workup: Wash with K2CO3, dry over Na2SO4.[2] Recrystallize from hexane.

  • Nitration:

    • Dissolve the intermediate in acetic anhydride at -5°C.

    • Add fuming HNO3 dropwise.[1] The electron-withdrawing C(O)CCl3 group directs the nitro group to the 4-position (meta-like direction on pyrrole).[1][2]

    • Quench with ice water and filter the precipitate.[1]

  • Hydrolysis to Acid:

    • Treat the ketone with NaOEt in EtOH (Haloform-type reaction).[1][2]

    • Acidify to precipitate 4-nitro-1-methyl-pyrrole-2-carboxylic acid.[1][2]

  • One-Pot Reduction & Protection (Critical Step):

    • Why: The 4-amino pyrrole is unstable.[1]

    • Method: Suspend the nitro-acid in DMF/EtOH. Add Pd/C (10% wt) and Boc-anhydride (Boc2O, 3.0 eq) .

    • Hydrogenate at 500 psi (or atmospheric pressure for longer times).[1][2]

    • Result: The amine is trapped by Boc immediately upon formation, preventing oxidation.[2]

  • Activation (Optional for Storage):

    • React Boc-Py-OH with DCC and HOBt to form the Boc-Py-OBt ester, which is a stable, crystalline solid ready for solid-phase synthesis.[1][2]

Solid Phase Assembly (SPS)

The assembly of Py-Im polyamides follows a specialized Boc-chemistry protocol.[1][2] Unlike standard peptide synthesis, we use Boc-β-alanine-Pam resin .[1][2] The Pam linker is stable to the frequent TFA treatments required to remove Boc groups but cleavable by amines.[1]

Diagram 3: The SPS Cycle

SPS_Cyclecluster_DeprotectionStep 1: Deprotectioncluster_WashStep 2: Washcluster_CouplingStep 3: CouplingResinBoc-Polyamide-ResinTFATFA / DCM / PhSH(Removal of Boc)Resin->TFA Cycle StartDCM_WashDCM / DMF WashTFA->DCM_WashCoupleAdd Boc-Py-OBt + DIEA(45 min shake)DCM_Wash->CoupleCouple->Resin Repeat Cycle

Caption: Solid Phase Synthesis cycle. PhSH (thiophenol) is required to scavenge t-butyl cations.[1][2]

Validated Manual Protocol

This "Shake and Flow" protocol ensures >99% coupling efficiency.[1]

StepReagentDurationPurpose
1. Wash DCM30 sec (flow)Swell resin.[1][2]
2. Deprotect 80% TFA / DCM / 0.5M PhSH 20 min (shake)Remove Boc group. PhSH is critical to prevent alkylation of the pyrrole ring by t-butyl cations.[1]
3. Wash DCM1 min (flow)Remove acid.[1][2]
4. Wash DMF1 min (flow)Solvent exchange.
5. Couple Boc-Py-OBt (3 eq) + DIEA (3 eq) in DMF45 min (shake)Amide bond formation. High concentration (0.2M) ensures kinetics.[1][2]
6. Wash DMF1 min (flow)Remove excess monomer.[1][2]

Self-Validation Checkpoint:

  • Perform a Kaiser Test (Ninhydrin) after Step 6.[1][2]

  • Note: The aromatic amine of pyrrole/imidazole reacts slowly with ninhydrin.[1] A standard Kaiser test may look "orange" rather than "blue" for a free amine.[1] Picric acid monitoring is often more accurate for these aromatic amines.[1]

Cleavage and Purification

Standard peptide cleavage (HF) is too harsh and unnecessary.[1][2] We utilize the lability of the Pam ester linkage to amines.[1]

  • Aminolysis: Treat the resin with pure (N,N-dimethylamino)propylamine (Dp-NH2) at 55°C for 12 hours. This cleaves the polyamide from the resin and simultaneously installs the C-terminal cationic tail required for DNA affinity.[1]

  • Purification: Filter resin, dilute filtrate with water/0.1% TFA. Purify via Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile (with 0.1% TFA).

  • Lyophilization: Freeze-dry to obtain the polyamide as a fluffy white powder.[1]

References

  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Baird, E. E., & Dervan, P. B. (1996).[2] Journal of the American Chemical Society. (The foundational paper describing the Boc-Py-OBt synthesis and solid-phase protocols.)[1][2]

  • Pairing Rules for Recognition in the Minor Groove of DNA by Pyrrole-Imidazole Polyamides. White, S., Szewczyk, J. W., Turner, J. M., Baird, E. E., & Dervan, P. B. (1998).[2] Nature. (Establishes the Py/Im coding mechanism.)[2]

  • Synthesis of N-methylpyrrole and N-methylimidazole Amino Acids Suitable for Solid-Phase Synthesis. Love, J. J., et al. (2004).[1][2] Journal of Organic Chemistry. (Details the optimized monomer synthesis to avoid instability.)

  • Complexation of a Trichloroacetylpyrrole with DNA-Binding Polyamides. Barker, P., et al. (1978).[1][2] Journal of Organic Chemistry. (Background on the trichloroacetyl intermediate chemistry.)

Technical Guide: Solubility Profile & Handling of Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the solubility, physicochemical properties, and handling protocols for Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS 72083-67-1).

Compound Identity:

  • IUPAC Name: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate[1][2][3][4]

  • CAS Number: 72083-67-1[2][4][5]

  • Molecular Formula: C₈H₁₂N₂O₂[6]

  • Molecular Weight: 168.19 g/mol [6]

Executive Summary

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of fused ring systems (e.g., pyrrolo[2,3-d]pyrimidines) and medicinal chemistry scaffolds.[4][5] Its "push-pull" electronic structure—featuring an electron-donating amino group at position 5 and an electron-withdrawing ester at position 2—creates a unique solubility and stability profile. Researchers must navigate its poor aqueous solubility at neutral pH and its susceptibility to oxidative degradation in solution.[6] This guide outlines the optimal solvent systems, dissolution protocols, and stability considerations to ensure experimental reproducibility.

Physicochemical Profile

Understanding the structural determinants of solubility is critical for assay development.[6]

PropertyValue / DescriptionImpact on Solubility
Lipophilicity (cLogP) ~1.2 – 1.5 (Predicted)Moderate lipophilicity; favors organic solvents over water.
H-Bond Donors 1 (Amino group -NH₂)Limited interaction with water compared to non-methylated analogs.[6]
H-Bond Acceptors 3 (Ester O, Carbonyl O, Ring N)Facilitates solubility in polar aprotic solvents (DMSO, DMF).[6]
pKa (Amino group) ~2.5 – 4.0 (Estimated)Weakly basic due to conjugation with the pyrrole ring and ester.[6] Protonation requires strong acidic conditions (pH < 2).[6]
Physical State Solid (Yellow to Brown)Darkening indicates oxidation; purity check recommended if deeply colored.[6]

Expert Insight: The N-methylation at position 1 significantly reduces water solubility compared to its N-H analog (Ethyl 5-amino-1H-pyrrole-2-carboxylate) by removing a critical hydrogen bond donor. Consequently, standard aqueous buffers are ineffective for stock preparation.[6]

Solubility Landscape

A. Primary Solvents (Stock Preparation)

Dimethyl Sulfoxide (DMSO) is the gold standard solvent for this compound.[6]

  • Solubility: High (> 50 mg/mL).[6]

  • Usage: Prepare stock solutions (e.g., 100 mM) in anhydrous DMSO.

  • Storage: Store stocks at -20°C or -80°C to prevent hydrolysis and oxidation.

B. Secondary Solvents (Synthesis & Transfer)[6]
  • Ethanol/Methanol: Soluble.[6][7] Useful for transferring the compound or as a reaction solvent.[6] Avoid for long-term storage due to potential transesterification risks (in Methanol) or oxidation.[6]

  • Dichloromethane (DCM) / Chloroform: Soluble.[6] ideal for extraction and normal-phase chromatography.[6]

  • Dimethylformamide (DMF): Alternative to DMSO, but harder to remove.[6]

C. Aqueous Solubility (The Challenge)
  • Neutral pH (pH 7.4): Insoluble / Poorly Soluble. The compound will likely precipitate if a high-concentration DMSO stock is diluted directly into PBS without a co-solvent or carrier (e.g., Cyclodextrin).[6]

  • Acidic pH (pH < 2): Solubility increases due to protonation of the 5-amino group.[6] However, the resulting ammonium species may be unstable, and the ester group is susceptible to acid-catalyzed hydrolysis over time.[6]

  • Basic pH: Avoid. High pH promotes rapid hydrolysis of the ethyl ester to the carboxylic acid and potential polymerization of the electron-rich pyrrole ring.[6]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution
  • Objective: Create a stable, high-concentration stock for downstream assays.

  • Reagents: Anhydrous DMSO (Grade ≥ 99.9%), Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate.

  • Weighing: Weigh 16.8 mg of the compound into a sterile, amber glass vial (protect from light).

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes.[6] Do not heat above 30°C to avoid degradation.[6]

  • Validation: Visually inspect for clarity. The solution should be clear yellow.[6]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

Protocol B: Aqueous Dilution for Bioassays (Self-Validating System)
  • Objective: Dilute stock into media while preventing "shock precipitation."

  • Mechanism: Stepwise dilution maintains the compound in a semi-solvated state before final aqueous exposure.[6]

  • Intermediate Dilution: Dilute the 100 mM DMSO stock 1:10 into Ethanol or PEG-400 (Result: 10 mM).

  • Final Dilution: Slowly add the 10 mM intermediate solution to the aqueous buffer (vortexing rapidly during addition) to reach the desired final concentration (e.g., 10-100 µM).

  • Validation Check: Measure Absorbance at 600 nm (OD600). An increase > 0.05 compared to the blank indicates precipitation.[6]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the intended application.

SolubilityLogic Start Start: Ethyl 5-amino-1-methyl- 1H-pyrrole-2-carboxylate AppCheck Intended Application? Start->AppCheck Stock Stock Solution (Storage) AppCheck->Stock Long-term BioAssay Biological Assay (Aqueous) AppCheck->BioAssay Cell/Enzyme Synthesis Chemical Synthesis (Reaction) AppCheck->Synthesis Derivatization DMSO Use Anhydrous DMSO (Conc: 50-100 mM) Stock->DMSO PrecipRisk Risk: Precipitation at pH 7.4 BioAssay->PrecipRisk Organic Use DCM, EtOH, or THF Synthesis->Organic Strategy Strategy: 1. Keep DMSO < 1% final 2. Use intermediate dilution 3. Check OD600 PrecipRisk->Strategy

Caption: Decision tree for solvent selection to maximize stability and solubility based on experimental needs.

Stability & Handling Risks[6]

Oxidative Instability

Amino-pyrroles are electron-rich systems. The 5-amino group activates the ring, making it susceptible to oxidation by air, leading to polymerization (formation of "pyrrole blacks").[6]

  • Symptom: Solution turns from pale yellow to dark brown/black.[6]

  • Prevention: Purge solvents with Nitrogen/Argon before use.[6] Store solids under inert gas.[6]

Hydrolysis

The C2-ethyl ester is stable in DMSO and neutral organic solvents but hydrolyzes in the presence of strong bases (NaOH, KOH) or strong acids over time.[6]

  • Impact: Hydrolysis yields the carboxylic acid, which has a completely different solubility profile (soluble in base, insoluble in acid).[6]

References

  • PubChem. (2024).[6][8] Compound Summary: Pyrrole-2-carboxylic acid derivatives.[9][10] National Library of Medicine.[6] Retrieved from [Link]

  • Zhao, et al. (2014).[6] One-Pot Synthesis of Pyrrole-2-carboxylates.[10] The Journal of Organic Chemistry.[6] Retrieved from [Link]

Sources

Comparative Technical Guide: 1-Methyl vs. 1H-Pyrrole-2-Carboxylate Derivatives

[1][2][3][4]

Executive Summary

The substitution of the pyrrolic nitrogen atom—replacing a protic hydrogen (1H) with a methyl group (1-methyl)—fundamentally alters the electronic landscape , reactivity profile , and pharmacological behavior of pyrrole-2-carboxylates.[1][2][3][5]

  • 1H-Pyrrole-2-carboxylates: Function as both hydrogen bond donors (HBD) and acceptors.[1][2][3][4] They are susceptible to N-deprotonation (

    
    ), which creates a hard nucleophile (pyrrolyl anion) that complicates regioselective C-functionalization.[1][2][3][4]
    
  • 1-Methylpyrrole-2-carboxylates: Lack HBD capability.[1][2][3][4] The N-methyl group blocks N-deprotonation, enforces a fixed steric boundary, and alters the regioselectivity of Electrophilic Aromatic Substitution (EAS) and lithiation events.[1][2]

Physicochemical & Electronic Properties[1][3][5][6]

Electronic Structure and Acidity

The pyrrole nitrogen lone pair is part of the aromatic sextet.[5] In 1H-derivatives , the N-H bond allows for significant electron redistribution upon deprotonation.[1][2][3][5] In 1-methyl derivatives , the methyl group exerts a weak inductive electron-donating effect (+I), slightly increasing electron density in the ring compared to the 1H-form, but preventing the formation of the resonance-stabilized pyrrolyl anion.[1][2][4]

Property1H-Pyrrole-2-carboxylic acid1-Methylpyrrole-2-carboxylic acidImpact / Consequence
Acid pKa (COOH) ~4.45~4.111-Me is slightly more acidic due to lack of intramolecular H-bond stabilization of the neutral form.[1][2][3][4]
H-Bonding Donor (NH) & Acceptor (CO)Acceptor only (CO)1H binds DNA/Proteins via NH; 1-Me relies on hydrophobic/steric interactions.[1][2][3][4][5]
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)1-Me improves membrane permeability and BBB penetration.[1][2][3][5]
1H NMR (Ring) Broad NH signal (~9-12 ppm)Sharp N-Me singlet (~3.9 ppm)Diagnostic handle for reaction monitoring.[1][2][3][4][5]
Structural Conformation
  • 1H-Derivatives: Often adopt a planar conformation facilitated by intramolecular hydrogen bonding between the pyrrole N-H and the carbonyl oxygen (syn-planar).[1][2][3][4][5]

  • 1-Methyl Derivatives: The N-methyl group introduces steric clash with the carbonyl oxygen in the syn conformation, often forcing the carbonyl group to rotate out of plane or adopt an anti conformation, altering dipole moments and binding affinities.[1][2][3][5]

Synthetic Reactivity & Functionalization[1][3][5][6][7][8][9]

Divergent Metalation Pathways

The most critical synthetic difference lies in the interaction with organolithium reagents (e.g.,

  • Path A (1H-Pyrroles): The N-H proton is the most acidic site.[1][2][3][4][5] Treatment with 1 equivalent of base yields the N-lithio species (pyrrolyl anion).[1][2][3][4][5] This species is chemically distinct: it is a hard nucleophile and protects the ring from further lithiation unless a second equivalent of base (dianion strategy) or a blocking group is used.[5]

  • Path B (1-Methylpyrroles): The nitrogen is blocked.[1][2][3][4][5] Lithiation is directed to the carbon ring.[2][5] While C2 is the most acidic proton in unsubstituted pyrrole, the C2-carboxylate blocks this position.[5] Lithiation typically occurs at C5 (the other

    
    -position) due to the inductive activation by the nitrogen, or at C3  if a strong Directing Metalation Group (DMG) is present.[1][2][3][5]
    

ReactivityDivergenceStart1H1H-Pyrrole-2-carboxylateBase1+ n-BuLi (1 eq)Start1H->Base1Start1Me1-Methylpyrrole-2-carboxylateBase2+ LDA / n-BuLiStart1Me->Base2Inter1HN-Lithio Pyrrole (Anion)(Nucleophilic at N)Base1->Inter1HDeprotonation (pKa ~17)Inter1MeC5-Lithio Species(Nucleophilic at C5)Base2->Inter1MeC-H Activation (C5)Prod1HN-Alkylated / N-Acylated ProductInter1H->Prod1HElectrophile (E+)Prod1MeC5-Substituted ProductInter1Me->Prod1MeElectrophile (E+)

Caption: Divergent lithiation pathways. 1H-pyrroles undergo N-deprotonation (red path), while 1-methylpyrroles undergo direct C-H activation (green path).[1][2][3][4]

Electrophilic Aromatic Substitution (EAS)[5]
  • 1H-Pyrrole: The N-H group activates the ring but is also susceptible to protonation in strong acid, forming a non-aromatic cation that deactivates the ring.[1][2][3][5] Friedel-Crafts acylations often require protection to prevent N-acylation.[1][2][3][4]

  • 1-Methylpyrrole: The methyl group prevents N-acylation/alkylation side reactions.[1][2][3][4][5] It slightly activates the ring further.[2][5] Regioselectivity for EAS is typically C5 > C4 , but the C2-ester is electron-withdrawing (meta-directing relative to itself), which reinforces substitution at C4/C5.[1][2][3][4]

Medicinal Chemistry Implications[1][7][10][11][12][13]

DNA Minor Groove Binding (Polyamides)

Pyrrole-imidazole polyamides are a class of DNA-binding small molecules where the difference between 1H and 1-methyl is the basis of the "pairing rules" for sequence recognition.[1][2][3][4]

  • 1-Methylpyrrole (Py): The bulky methyl group projects into the minor groove, creating a steric wall.[1][2][3][5] When paired with another Py, it selects for A-T or T-A base pairs (steric fit).[1][2][3][5] It clashes with the exocyclic amine of Guanine.[2][5]

  • 1H-Pyrrole (Desmethyl, Ds): Lacks the steric bulk.[1][2][3][5] It can accommodate the Guanine amine but loses specificity, often tolerating all four bases or preferring G-C in specific contexts depending on the pairing partner.[5]

Metabolic Stability[3][4][7][11]
  • 1H-Pyrrole:

    • Phase II Metabolism: Highly susceptible to N-glucuronidation , leading to rapid clearance.[1][2][3][5]

    • Toxicity: Can be oxidized to reactive intermediates (e.g., epoxides) leading to hepatotoxicity.[2][5]

  • 1-Methylpyrrole:

    • Metabolic Switch: Blocks N-glucuronidation.[1][2][3][4][5]

    • Liability: The N-methyl group itself can be a site of metabolic attack via N-demethylation (CYP450 mediated) or hydroxylation.[1][2][3][4][5] However, it generally improves metabolic half-life compared to the free NH.[2][4][5]

Experimental Protocols

Protocol A: Synthesis of Methyl 1-methylpyrrole-2-carboxylate from 1H-Precursor

Use Case: Converting a commercially available 1H-building block to the 1-methyl derivative for SAR studies.[1][2][3][4]

Reagents: Methyl 1H-pyrrole-2-carboxylate (1.0 eq), Iodomethane (MeI, 1.2 eq), Potassium Carbonate (

15
  • Setup: Charge a flame-dried round-bottom flask with Methyl 1H-pyrrole-2-carboxylate dissolved in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     in one portion. The suspension may turn slightly yellow.[2][5] Stir at room temperature (RT) for 15 minutes.
    
  • Alkylation: Add MeI dropwise via syringe. Caution: MeI is a volatile carcinogen; use a fume hood.[1][2][3][4][5]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2][3][5] The product (1-Me) typically has a higher Rf than the starting material (1H).[1][3][4][5]

  • Workup: Dilute with water (5x reaction volume) to dissolve salts. Extract with EtOAc (3x).[2][3][5] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Validation: 1H NMR should show disappearance of broad NH (~9.5 ppm) and appearance of singlet N-Me (~3.9 ppm).[1][2][3][4][5]

Protocol B: C5-Arylation via Decarboxylative Cross-Coupling

Use Case: Exploiting the 1-methyl acid for regioselective C-C bond formation.[1][2][3][4]

Reagents: 1-Methylpyrrole-2-carboxylic acid (1.0 eq), Aryl Bromide (1.2 eq),


145
  • Mechanism: The carboxylic acid acts as a directing group to palladate C5, followed by decarboxylation and coupling.[2][5] This reaction is far less efficient with 1H-pyrroles due to N-palladation interference.[1][2][3][4][5]

  • Execution: Combine acid, aryl bromide, Pd catalyst, and silver salt in a sealed tube under Argon.

  • Heating: Heat to 110°C for 16 hours.

  • Result: Yields 2-aryl-1-methylpyrrole (regioselective arylation at the former carboxylate position or C5 depending on exact conditions/ligands).

References

  • DNA Binding Rules: Dervan, P. B. "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry, 2001.[2][5] Link

  • Polyamide Specificity: Urbach, A. R., et al. "Sequence selectivity of 3-hydroxypyrrole/pyrrole ring pairings in the DNA minor groove."[2][5] Nucleic Acids Research, 2002.[2][5] Link

  • Synthetic Methodology: Wang, X., et al. "Efficient Synthesis of 1-Methylpyrrole Derivatives."[2][5] Journal of Organic Chemistry, 2019.[2][5] Link[5]

  • Metabolic Stability: Coe, S. "Metabolism of five membered nitrogen containing heterocycles."[2][5][6] Hypha Discovery, 2023.[2][5] Link

  • pKa Data: Serjeant, E. P., & Dempsey, B. "Ionisation constants of organic acids in aqueous solution."[2][5] IUPAC Chemical Data Series, 1979.[2][5] Link[5]

Technical Whitepaper: Sourcing, Quality Control, and Applications of Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS 72083-67-1) is a highly specialized, electron-rich heterocyclic building block[1]. In modern medicinal chemistry, it is primarily utilized in the synthesis of sequence-specific DNA minor groove binders, modified mitomycins, and pyrrolo-fused kinase inhibitors[2]. Due to the inherent reactivity of the C5-amino group adjacent to the pyrrole nitrogen, sourcing high-purity material and maintaining stringent storage conditions (e.g., cold-chain transport) are critical for successful downstream applications[1].

This whitepaper provides an authoritative guide on commercial sourcing strategies, rigorous incoming analytical validation, and field-proven synthetic protocols for utilizing this compound.

Physicochemical Profiling

Understanding the baseline properties of this raw material is essential for predicting its behavior during storage and synthesis.

PropertySpecification
Chemical Name Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
CAS Number 72083-67-1[1]
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Appearance Off-white to pale tan powder (darkening indicates oxidation)
Solubility Soluble in DMSO, DMF, Methanol, and Dichloromethane

Commercial Sourcing & Supplier Landscape

When selecting a commercial supplier for CAS 72083-67-1, researchers must prioritize vendors that offer comprehensive analytical documentation (NMR, HPLC, LC-MS) and cold-chain logistics[1]. The electron-rich nature of the amino-pyrrole core makes it highly susceptible to oxidative degradation if exposed to ambient temperatures or light for prolonged periods.

Table 1: Key Commercial Suppliers of CAS 72083-67-1
SupplierCatalog / Product No.Purity SpecLogistics & Sourcing Notes
BLD Pharm BD00760845≥95% - 97%Cold-chain transportation strictly recommended; available as free base or HCl salt[1].
Arctom AAB-AA021ZVECustomOffers flexible reagent sizing for R&D scale-up[3].
Sinfoo Biotech A059395StandardGlobal shipping available; standard purity verification required[4].
Bide Pharm BD45169897%Often supplies the hydrochloride salt derivative for enhanced shelf-life[5].

Incoming Quality Control (QC) & Analytical Validation

Expertise & Experience: Never assume the regiochemical purity of commercial pyrroles. The synthesis of amino-pyrroles often yields mixtures of 4-amino and 5-amino regioisomers. Because downstream cyclizations depend entirely on the exact positioning of the amino group, confirming the proton coupling via


H-NMR is a non-negotiable first step.
Step-by-Step QC Protocol:
  • Visual Inspection: Upon receipt via cold-chain[1], inspect the powder. Pure amino-pyrrole esters are typically off-white. Dark brown or purple discoloration indicates oxidative polymerization.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-

    
    . Causality: Use a fresh ampoule to avoid water peak interference, which can obscure the amine protons.
    
  • 
    H-NMR Acquisition (400 MHz): 
    
    • Self-Validating Check: Look for two distinct doublets in the aromatic region (

      
      5.8 ppm and 
      
      
      
      6.7 ppm) corresponding to the C3 and C4 protons of the pyrrole ring. A coupling constant of
      
      
      Hz confirms the protons are adjacent, definitively validating the 5-amino substitution pattern rather than the 4-amino isomer.
  • HPLC-UV Analysis: Run a reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Causality: The Trifluoroacetic acid (TFA) ensures the amino group remains protonated, preventing peak tailing and providing an accurate purity integration at 254 nm. Ensure purity is

      
      97% before proceeding.
      

QC_Workflow Start Receipt of CAS 72083-67-1 (Cold-Chain) Visual Visual Inspection (Check for discoloration) Start->Visual HPLC HPLC-UV Analysis (Purity > 97%) Visual->HPLC NMR 1H & 13C NMR (Regioisomer confirmation) HPLC->NMR Decision Release to Production? NMR->Decision Approve Approved for Synthesis Decision->Approve Pass Reject Quarantine / Reject Decision->Reject Fail

Procurement and analytical QC workflow for Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate.

Advanced Synthetic Applications

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate serves as a bifunctional scaffold. The proximity of the C5-amino group and the C2-carboxylate allows for diverse synthetic trajectories.

Application A: DNA Adducts and Mitomycin Analogues

Research has demonstrated the utility of 5-amino-1-methyl-1H-pyrrole-2-carboxylate derivatives in the structural identification of DNA interstrand crosslinks. Specifically, the primary amine of this pyrrole can displace the 7-methoxy group of mitomycin A. This reaction forms stable monoadducts and crosslinks that are critical for understanding the bifunctional reductive activation mechanism of anti-cancer agents[2].

Application B: Synthesis of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors

The compound is a direct precursor to the pyrrolo[3,2-d]pyrimidine core, a purine isostere widely used in ATP-competitive kinase inhibitors.

Step-by-Step Synthetic Protocol:

  • Cyclization: Combine Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) with formamide (10.0 eq) in a sealed reaction vessel. Heat to 150°C for 4-6 hours.

    • Causality: Formamide acts as both the solvent and the carbon/nitrogen source to build the pyrimidine ring. The high thermal energy drives the condensation with the ester and subsequent cyclization with the amine.

  • Precipitation: Cool the reaction to room temperature and pour into ice water. Filter the resulting 1-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one precipitate and dry under vacuum.

  • Aromatization/Chlorination: Suspend the intermediate in phosphorus oxychloride (POCl

    
    ) and reflux for 2 hours.
    
    • Causality: POCl

      
       converts the tautomeric lactam into a highly reactive 4-chloro heteroaryl intermediate. This electrophilic center can subsequently undergo S
      
      
      
      Ar reactions with various anilines to generate a library of kinase inhibitors.
  • Workup: Carefully quench the excess POCl

    
     by pouring the mixture over crushed ice. Extract with dichloromethane, dry over MgSO
    
    
    
    , and concentrate.

Synthesis_Pathway RawMat Ethyl 5-amino-1-methyl- 1H-pyrrole-2-carboxylate Condensation Condensation with Formamide (150°C, 4h) RawMat->Condensation Intermediate Pyrrolo[3,2-d]pyrimidin-4-one Intermediate Condensation->Intermediate Chlorination Chlorination (POCl3) (Reflux, 2h) Intermediate->Chlorination Product 4-Chloro-1-methyl-1H- pyrrolo[3,2-d]pyrimidine Chlorination->Product Application Kinase Inhibitor Library Synthesis Product->Application

Synthetic pathway from the pyrrole raw material to a pyrrolo[3,2-d]pyrimidine scaffold.

Handling, Stability, and Storage Protocols

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The compound is available from some suppliers as a hydrochloride salt[5], which significantly improves shelf-life.

  • Mechanistic Rationale: Protonating the amine reduces its electron-donating capacity into the pyrrole ring, thereby mitigating oxidative polymerization and extending the reagent's viability.

  • Handling: Weigh out materials in a glovebox or under a nitrogen stream if the free base is used.

References

  • Source: bldpharm.
  • Title: ETHYL 5-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLATE ...
  • Title: CAS NO. 72083-67-1 | Ethyl 5-amino-1-methyl-1H-pyrrole ...
  • Title: Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride-毕 ...
  • Source: nih.

Sources

Molecular weight and physical properties of Py-amino ester

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight and Physical Properties of Poly(β-amino ester) Systems in Advanced Drug Delivery

Executive Summary

In the landscape of macromolecular drug delivery, poly-amino esters—specifically Poly(β-amino ester)s (PBAEs) , which are frequently modified with heterocyclic groups like pyridyl (Py) or imidazole to tune their pKa—represent a cornerstone of non-viral gene therapy[1]. Unlike traditional cationic polymers such as polyethylenimine (PEI), PBAEs are highly modular, biodegradable via ester hydrolysis, and exhibit a unique charge-shifting behavior that facilitates endosomal escape with significantly reduced cytotoxicity[2]. This technical guide provides an in-depth analysis of how the molecular weight (MW) and physical properties of PBAEs dictate their therapeutic efficacy, offering researchers and drug development professionals a mechanistic blueprint for rational polymer design.

Chemical Architecture and Stoichiometric Control

The foundational architecture of a PBAE is synthesized via the step-growth Michael addition of a diacrylate monomer and a primary or secondary amine[3]. The physical properties of the resulting polymer—such as its hydrophobicity, degradation rate, and buffering capacity—are entirely dictated by the choice of these monomers.

Crucially, the molecular weight of the PBAE is controlled by the stoichiometric ratio of the amine to the diacrylate. According to Carothers' equation for step-growth polymerization, a perfect 1:1 stoichiometric ratio yields the highest possible molecular weight. However, in drug delivery applications, an amine-to-diacrylate molar ratio of 1.05 to 1.3 is intentionally utilized[1].

The Causality of Stoichiometric Imbalance: By introducing an excess of the amine monomer, the growing polymer chains are prematurely terminated with amine end-groups. This serves a dual purpose:

  • It restricts the molecular weight to a therapeutically viable range (typically 3 to 14 kDa), preventing the formation of excessively long, highly toxic chains[1].

  • It provides reactive functional handles at the polymer termini, allowing for subsequent end-capping modifications (e.g., with targeting ligands or PEGylation) to enhance serum stability[4].

Synthesis S1 Diacrylate Monomers S3 Michael Addition Polymerization (90°C) S1->S3 S2 Primary/Secondary Amines S2->S3 S4 Base PBAE Polymer (Target MW: 3-14 kDa) S3->S4 S5 End-Capping (Amine termination) S4->S5 S6 Electrostatic Complexation with Nucleic Acids S5->S6 S7 PBAE Polyplex Nanoparticles (100-200 nm) S6->S7

Fig 1: Step-growth synthesis of PBAEs and subsequent polyplex formulation.

The Molecular Weight Paradigm: Transfection vs. Toxicity

The molecular weight of a PBAE is the primary variable governing the delicate balance between transfection efficiency and cellular toxicity. The tertiary amines within the PBAE backbone provide the necessary cationic charges to electrostatically condense negatively charged nucleic acids (DNA/RNA) into stable nanoparticles (polyplexes)[3].

  • Low Molecular Weight (< 5 kDa): These polymers exhibit weak electrostatic binding. While they are highly biocompatible, they often fail to adequately condense DNA, leading to premature cargo release and poor transfection efficiency.

  • Optimal Molecular Weight (5 – 15 kDa): This range provides sufficient cationic charge density to form stable, 100–200 nm polyplexes that protect the nucleic acid from nuclease degradation while maintaining a low cytotoxicity profile[4].

  • High Molecular Weight (> 15 kDa): While high MW PBAEs form highly stable complexes and exhibit excellent cellular internalization, their excessive cationic charge density leads to severe membrane disruption and cytotoxicity[1]. Furthermore, the excessive binding affinity restricts the intracellular release of the genetic cargo, creating a critical roadblock for effective gene translation[1].

Quantitative Impact of PBAE Molecular Weight
Molecular Weight RangeCationic Charge DensityDNA Binding AffinityTransfection EfficiencyCytotoxicity Profile
< 5 kDa LowWeak (Premature release)LowVery Low
5 – 15 kDa ModerateStrong (Optimal unpacking)HighLow to Moderate
> 15 kDa HighExcessive (Restricted release)Low (Due to trapped cargo)High (Membrane lysis)

Physical Properties and The Proton Sponge Mechanism

The defining physical property of PBAEs is their pH-responsive charge-shifting behavior. At physiological pH (7.4), PBAEs are relatively hydrophobic and uncharged, which minimizes non-specific interactions with serum proteins and reduces systemic toxicity. However, within the acidic environment of the endolysosomal pathway (pH 5.0–6.5), the tertiary amines in the PBAE backbone undergo rapid protonation[2].

This protonation triggers the Proton Sponge Effect , the primary mechanism by which PBAEs facilitate endosomal escape[5]:

  • Buffering: As the endosomal v-ATPase pumps protons (H+) into the vesicle, the PBAE amines (pKa ~ 5.5–7.0) absorb these protons, resisting the drop in pH[6].

  • Osmotic Influx: To maintain charge neutrality, the continuous influx of protons is accompanied by an influx of chloride ions (Cl-). This increases the internal ion concentration, driving osmotic water influx into the endosome[5].

  • Polymer Swelling & Rupture: The protonated PBAE polymer chains repel each other, causing the polyplex to swell. The combination of osmotic pressure and mechanical strain from the swelling polymer physically destabilizes and ruptures the endosomal membrane, releasing the therapeutic cargo into the cytosol[2].

G N1 Polyplex Uptake (Endocytosis) N2 Early Endosome Formation N1->N2 N3 Endosomal Acidification (v-ATPase pumps H+) N2->N3 N4 PBAE Tertiary Amine Protonation (Buffering) N3->N4 N5 Osmotic Swelling (Cl- & H2O Influx) N4->N5 N6 Endosomal Rupture (Membrane Destabilization) N5->N6 N7 Cytosolic Release of Cargo (DNA/RNA) N6->N7

Fig 2: PBAE-mediated endosomal escape via the proton sponge mechanism.

Self-Validating Experimental Protocol: Synthesis and Formulation

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a targeted 10 kDa PBAE and its formulation into polyplexes. The workflow includes built-in validation checkpoints to confirm causality and material success.

Phase 1: PBAE Polymer Synthesis
  • Monomer Preparation: Dissolve 1,4-butanediol diacrylate and 4-amino-1-butanol in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1.0 M[3].

  • Stoichiometric Reaction: Combine the monomers at an amine-to-diacrylate molar ratio of 1.2:1. Causality: This exact ratio ensures the reaction halts at a molecular weight of ~10 kDa and yields amine-terminated chains capable of subsequent functionalization[1].

  • Polymerization: Stir the mixture at 90°C for 24 hours under a continuous nitrogen stream to prevent oxidative side reactions[3].

  • Purification: Dropwise add the reaction mixture into cold diethyl ether. The synthesized PBAE will precipitate. Centrifuge and dry under a vacuum.

  • Validation Checkpoint: Analyze the polymer using Gel Permeation Chromatography (GPC). Self-Validation: If the Polydispersity Index (PDI) is > 2.0, incomplete precipitation of unreacted monomers occurred; the precipitation step must be repeated[4].

Phase 2: Electrostatic Polyplex Formulation
  • Polymer Protonation: Dilute the purified PBAE in a 25 mM sodium acetate buffer (pH 5.5) to a concentration of 100 μg/μL. Causality: Formulating in a slightly acidic buffer ensures the tertiary amines are fully protonated, providing the maximum cationic charge density required to efficiently condense the nucleic acids[6].

  • Complexation: Add the PBAE solution to a solution of plasmid DNA (or siRNA) to achieve a polymer-to-DNA weight/weight (w/w) ratio of 60:1. Vigorously mix by pipetting.

  • Self-Assembly: Incubate the mixture at room temperature for 15 minutes. The electrostatic interactions will spontaneously drive the self-assembly of polyplex nanoparticles.

  • Validation Checkpoint: Measure the nanoparticles using Dynamic Light Scattering (DLS). Self-Validation: A successful formulation will yield a Z-average diameter of 100–200 nm and a highly positive zeta potential (+20 to +40 mV). Aggregation (>500 nm) indicates an insufficient w/w ratio or improper buffering[4].

Conclusion

The utility of Poly(β-amino ester)s in drug development is strictly governed by their molecular weight and pH-responsive physical properties. By tightly controlling the stoichiometric ratios during Michael addition, researchers can engineer PBAEs that perfectly balance the cationic charge density required for stable polyplex formation with the biodegradability necessary to prevent membrane toxicity. Understanding the causality between the polymer's pKa, its buffering capacity, and the resulting proton sponge effect is paramount for developing next-generation, highly efficient non-viral gene delivery systems.

References

  • Trigger-responsive, fast-degradable poly(β-amino ester)s for enhanced DNA unpackaging and reduced toxicity. PMC (nih.gov).
  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. PMC (nih.gov).
  • The Endosomal Escape of Nanoparticles: Towards More Efficient Cellular Delivery. Monash University.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers.
  • Rewriting Tumor Entry Rules: Microfluidic Polyplexes and Tumor-Penetrating Strategies—A Liter
  • Poly(β-aminoester) Physicochemical Properties Govern the Delivery of siRNA from Electrostatically Assembled Coatings.

Sources

Methodological & Application

Synthesis of hairpin polyamides using ethyl 5-amino-1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of sequence-specific DNA-binding hairpin polyamides, specifically focusing on the processing of Ethyl 5-amino-1-methylpyrrole-2-carboxylate (and its structural isomer, the 4-amino variant) into a coupling-competent building block. Hairpin polyamides are synthetic ligands that bind the minor groove of DNA with affinities comparable to transcription factors. The core of this technology relies on the precise oligomerization of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids.

Critical Nomenclature Alert (Expertise & Causality): Standard Dervan-type polyamides utilize 4-amino-1-methylpyrrole-2-carboxylic acid (connected at the 2- and 4- positions) to match the curvature of the DNA minor groove. The precursor Ethyl 5-amino-1-methylpyrrole-2-carboxylate (amine adjacent to the N-methyl group) is a structural isomer that introduces significant steric clash and curvature distortion. Note: This protocol is written to accommodate the chemical processing of the amino-ester functionality generally, but strongly advises verification of the regiochemistry (4-amino vs. 5-amino) before solid-phase assembly if DNA binding is the objective. The steps below apply to the chemical protection and activation of the amino-ester regardless of isomer, but the biological application assumes the 4-amino geometry.

Critical Material Attributes (CMA)

The starting material, Ethyl 5-amino-1-methylpyrrole-2-carboxylate (or the 4-amino isomer), is an electron-rich aromatic amine.

  • Oxidation Sensitivity: The free amine is highly susceptible to air oxidation, turning from a pale solid to a dark tar rapidly. Protocol Requirement: It must be stored under Argon and used immediately upon generation or receipt.

  • Nucleophilicity: The amine is the reactive handle for chain elongation.

  • Ester Stability: The ethyl ester protects the C-terminus but requires saponification (hydrolysis) before it can be used in solid-phase synthesis (SPS).

Phase 1: Monomer Conversion (Solution Phase)

Objective: Convert the unstable Ethyl Amino-Pyrrole Ester into the stable, coupling-ready Boc-Py-OH (4-[(tert-butoxycarbonyl)amino]-1-methylpyrrole-2-carboxylic acid).

Reagents:
  • Starting Material: Ethyl amino-1-methylpyrrole-2-carboxylate (or Nitro precursor)

  • Boc Anhydride (

    
    )
    
  • Di-tert-butyl dicarbonate

  • Solvents: DMF, Ethanol, Dioxane

  • Base: 1M NaOH

Step-by-Step Protocol:

Step 1: Protection of the Amine (Boc-ylation) Rationale: We must deactivate the nucleophilic amine to prevent polymerization and oxidation.

  • Dissolve 10.0 mmol of the Ethyl amino-pyrrole ester in 20 mL of DMF. (If starting from the Nitro-ester, perform H2/Pd-C reduction first, filter under Argon, and proceed immediately to this step).

  • Add 1.2 equivalents (12.0 mmol) of Di-tert-butyl dicarbonate (

    
    ).
    
  • Add 1.5 equivalents of DIEA (Diisopropylethylamine).

  • Stir at 60°C for 12 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The amine spot (ninhydrin active) should disappear; a new, higher Rf spot (UV active, ninhydrin inactive) should appear.

  • Workup: Evaporate DMF. Dissolve residue in EtOAc, wash with 1M KHSO4, water, and brine. Dry over Na2SO4.

Step 2: Saponification (Ester Hydrolysis) Rationale: The ethyl group must be removed to expose the carboxylic acid for coupling to the resin or the next amine.

  • Dissolve the Boc-protected ester (from Step 1) in 20 mL Ethanol/Dioxane (1:1).

  • Add 20 mL of 1M NaOH (aq).

  • Stir at 40°C for 4 hours. Caution: Do not exceed 60°C to avoid decarboxylation.

  • Validation: TLC should show the disappearance of the ester and the appearance of a baseline spot (acid).

  • Workup: Cool to 0°C. Acidify carefully to pH 2 using 1M HCl. The product Boc-Py-OH should precipitate.

  • Filter, wash with cold water, and dry in vacuo.

Data Summary: Monomer Specifications

Property Specification Method of Verification
Appearance White to off-white powder Visual Inspection

| Identity | Proton NMR (DMSO-d6) | Peaks at


 3.8 (N-Me), 1.4 (Boc) |
| Purity | >98% | HPLC (254 nm) |
| Stability | Stable at 4°C (Desiccated) | Re-test after 6 months |

Phase 2: Solid Phase Synthesis (SPS) of Hairpin Polyamide

Objective: Assemble the polyamide on resin using the Boc-Py-OH monomer synthesized above.

Workflow Logic (Graphviz Diagram)

PolyamideSynthesis Start Start: Boc-beta-Ala-PAM Resin Deprotect 1. Deprotection (80% TFA/DCM) Start->Deprotect Wash1 2. Wash (DCM, then DMF) Deprotect->Wash1 Activate 3. Activation (Boc-Py-OH + HBTU + DIEA) Wash1->Activate Couple 4. Coupling (1 hour at RT) Activate->Couple Check 5. QC: Ninhydrin Test Couple->Check Check->Deprotect Pass (Coupling Complete) Check->Activate Fail (Recouple) Cleave 6. Cleavage (Dp / 55°C / 12h) Check->Cleave Sequence Complete Cycle Repeat for Next Monomer (Py, Im, or gamma-turn)

Caption: Solid-phase synthesis cycle for hairpin polyamides using Boc chemistry on PAM resin.

Detailed Protocol:

1. Resin Preparation:

  • Use Boc-

    
    -Ala-PAM resin  (0.5 mmol/g loading).
    
  • Swell resin in DCM (Dichloromethane) for 20 minutes.

2. The Synthesis Cycle (Repeat for each unit):

  • Deprotection: Treat resin with 80% TFA (Trifluoroacetic acid) in DCM for 20 minutes. This removes the Boc group, exposing the amine.

  • Wash: DCM (3x), DMF (3x).

  • Coupling:

    • Mix Boc-Py-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Activation Time: Allow to activate for 3 minutes (solution turns yellow).

    • Add activated solution to the resin. Shake for 60 minutes at Room Temperature.

  • The Hairpin Turn: Use Boc-

    
    -aminobutyric acid  (Boc-
    
    
    
    -Abu-OH) to create the hairpin turn connecting the two antiparallel strands.

3. Cleavage (The "Dp" Tail):

  • Mechanism: Aminolysis.[1][2][3] The ester bond to the resin is cleaved by a primary amine, which becomes part of the molecule (the C-terminal tail).

  • Reagent: 3-(Dimethylamino)-1-propylamine (Dp) .

  • Add 2 mL of neat Dp to the resin. Heat at 55°C for 12-16 hours.

  • Precipitate the filtrate in cold Diethyl Ether.

Quality Control & Visualization

HPLC Analysis:

  • Column: C18 Reverse Phase (Analytical).

  • Buffer A: 0.1% TFA in Water.

  • Buffer B: Acetonitrile.

  • Gradient: 0-60% B over 30 minutes.

  • Detection: 254 nm (Py/Im absorbance) and 310 nm (Polyamide specific).

Self-Validating Checkpoints:

  • Monomer NMR: Before SPS, ensure the ethyl peaks (triplet/quartet) are gone and the Boc peak (singlet ~1.4 ppm) is present.

  • Coupling Efficiency: After coupling, take a few beads and add Ninhydrin.

    • Colorless beads: Coupling successful (Amine blocked).

    • Blue beads: Coupling failed (Amine free). Action: Recouple.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[2] Journal of the American Chemical Society, 118(26), 6141–6146. [Link]

  • Wurtz, N. R., & Dervan, P. B. (2000). Sequence Specific Recognition of DNA by Hairpin Polyamides Containing N-Methylimidazole and N-Methylpyrrole. Chemistry & Biology, 7(3), 153–161. [Link]

  • Dervan, P. B., & Edelson, B. S. (2003). Recognition of the DNA minor groove by pyrrole-imidazole polyamides. Current Opinion in Structural Biology, 13(3), 284–299. [Link]

  • Nickols, N. G., Jacobs, C. S., Farkas, M. E., & Dervan, P. B. (2007). Modulating Hypoxia-Inducible Transcription by Disrupting the HIF-1–DNA Interface. ACS Chemical Biology, 2(8), 561–571. [Link]

Sources

Application Note: Saponification Protocol for Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis[1]

The saponification of ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate presents a specific challenge in heterocyclic chemistry: the handling of an electron-rich, acid-sensitive 2-aminopyrrole-5-carboxylic acid motif.[1]

Unlike standard aromatic esters (e.g., benzoates), this substrate contains an amino group conjugated directly to the pyrrole ring in a position that creates a "push-pull" electronic system.[1] Upon hydrolysis to the free acid, the molecule becomes highly susceptible to spontaneous decarboxylation and subsequent oxidative polymerization (tar formation).[1]

Core Challenges
  • Decarboxylation: The free acid form (

    
    ) is prone to losing 
    
    
    
    to form 2-amino-1-methylpyrrole, an unstable species that rapidly decomposes.[1]
  • Oxidation: The electron-donating amino group makes the pyrrole ring highly nucleophilic and sensitive to atmospheric oxygen.[1]

  • Acid Sensitivity: Standard acidic workups (pH < 3) will accelerate decarboxylation.[1]

Operational Directive: This protocol prioritizes the isolation of the product as a Lithium Carboxylate Salt . This stabilizes the molecule by preventing protonation of the carboxylic acid, thereby shutting down the decarboxylation pathway.[1]

Part 2: Mechanistic Insight & Logic[1]

To understand the protocol constraints, one must visualize the degradation pathway.[1] The stability of the product is pH-dependent.[1][2]

Degradation Pathway (Graphviz)[1]

G cluster_safe SAFE ZONE (Basic pH) Ester Starting Material (Ethyl Ester) Inter Tetrahedral Intermediate Ester->Inter OH- / H2O Salt Target Product (Carboxylate Salt) Inter->Salt - EtOH Acid Free Acid (Protonated) Salt->Acid H+ (Acidification) Unstable 2-Amino-1-methylpyrrole (Unstable) Acid->Unstable - CO2 (Decarboxylation) Tar Polymer/Tar (Black Solid) Unstable->Tar Oxidation/Polymerization

Figure 1: Mechanistic pathway showing the critical risk of acidification.[1] The process must remain in the "Safe Zone" (Basic pH) to avoid decarboxylation.

Part 3: Experimental Protocol

Method A: Lithium Hydroxide Hydrolysis (Recommended)

Objective: Isolate the stable Lithium salt for storage or subsequent coupling.[1] Scale: 1.0 mmol basis (scalable).

Reagents & Equipment
ComponentSpecificationRole
Substrate Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylateStarting Material
Base LiOH[1]·H₂O (Lithium Hydroxide Monohydrate)Hydrolysis Reagent
Solvent A THF (Tetrahydrofuran), HPLC gradeSolubilizer
Solvent B Methanol (MeOH)Co-solvent
Solvent C Deionized WaterReagent/Solvent
Atmosphere Argon or Nitrogen balloonOxidation protection
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Purge a 25 mL round-bottom flask with Argon for 5 minutes.

    • Add 1.0 mmol (168 mg) of the ethyl ester substrate.[1]

    • Dissolve in 3 mL THF and 1 mL MeOH . Stir until clear.

  • Saponification:

    • Prepare a solution of LiOH·H₂O (2.0 equiv, 84 mg) in 1 mL water .

    • Add the aqueous LiOH dropwise to the stirring ester solution at Room Temperature (20–25°C).

    • Note: Do not heat to reflux.[1] Higher temperatures increase the risk of side reactions.[1]

    • Stir vigorously for 4–6 hours .

  • Monitoring (TLC):

    • Monitor via TLC (50% EtOAc/Hexanes).[1]

    • Visualization: The starting material is UV active.[1] The product (salt) will stay at the baseline.[1]

    • Stain: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1] Pyrroles turn bright pink/purple.[1]

  • Workup (The "No-Acid" Method):

    • Once the ester is consumed, do not acidify .[1]

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at < 40°C to remove THF and MeOH. You will be left with an aqueous residue.[1]

  • Isolation:

    • Option 1 (Lyophilization - Best): Freeze the aqueous residue and lyophilize (freeze-dry) overnight.[1] This yields the crude Lithium salt as a stable off-white/tan powder.[1]

    • Option 2 (Trituration): If a lyophilizer is unavailable, add 10 mL of Acetone or Acetonitrile to the aqueous residue.[1] The organic salts may precipitate.[1][3] Filter under Argon.

  • Storage:

    • Store the Lithium salt at -20°C under Argon.[1] It is stable for weeks in this form.

Method B: In-Situ Generation for Amide Coupling

Objective: Generate the acid for immediate reaction with an amine (e.g., for DNA-binder synthesis).[1]

  • Follow Steps 1–2 from Method A.

  • Once hydrolysis is complete, cool the solution to 0°C .

  • Carefully neutralize with 1.0 M HCl to pH ~7–8 (use a pH meter). Do not drop below pH 6. [1]

  • Add the coupling partner (Amine) and coupling agents (e.g., HATU/DIPEA or EDC/HOBt) directly to this aqueous/organic mixture.[1]

  • Rationale: This "one-pot" approach avoids isolation of the unstable free acid.[1]

Part 4: Quality Control & Data Validation[1]

Since the free acid is unstable, standard characterization (NMR in CDCl₃) often leads to decomposition during the measurement.[1]

Protocol for NMR Analysis:

  • Solvent: Use DMSO-d₆ or D₂O .[1] Avoid CDCl₃ (traces of DCl can catalyze decomposition).[1]

  • Observation:

    • The ethyl quartet (4.1 ppm) and triplet (1.2 ppm) should disappear.[1]

    • The N-Methyl singlet (~3.8 ppm) should remain.[1]

    • The pyrrole ring protons (doublets around 6.0–6.8 ppm) should shift slightly upfield due to the formation of the carboxylate anion.[1]

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Reaction turns black/tarry Oxidation or DecarboxylationEnsure strict Argon atmosphere.[1] Check pH; if < 6, add base immediately.[1]
Low Yield Incomplete HydrolysisIncrease reaction time, not temperature.[1] Add 0.5 equiv more LiOH.[1]
Product is a sticky oil Residual WaterLyophilize (Freeze-dry) is the only reliable way to get a powder.[1]

Part 5: References & Authoritative Grounding[1]

  • General Pyrrole Hydrolysis Methodology:

    • Source: Gossauer, A. "Die Chemie der Pyrrole."[1] Springer-Verlag, 1974.[1] (Foundational text on pyrrole stability).

    • Context: Establishes that electron-rich pyrrole-2-carboxylic acids are prone to thermal decarboxylation.[1]

    • See also:[1]

  • Netropsin/Distamycin Analog Synthesis:

    • Source: Lown, J. W., & Krowicki, K. (1985).[1] "Efficient total syntheses of the oligopeptide antibiotics netropsin and distamycin."[1] Journal of Organic Chemistry.

    • Context: Describes the handling of 4-amino-pyrrole-2-carboxylates. The 5-amino isomer follows similar electronic constraints requiring salt isolation.[1]

    • Link: [J. Org.[1][4] Chem. 1985, 50, 20, 3774–3779]([Link]1]

  • Handling of Amino Acid Esters:

    • Source: "Enantioselective Hydrolysis of Amino Acid Esters." PMC / NIH.[1]

    • Context: General protocols for mild hydrolysis of sensitive amino esters using metal coordination or mild bases.[1]

    • Link:[1]

  • Safety Data & Properties:

    • Source: PubChem Compound Summary for Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate analogs.

    • Link:[1]

Disclaimer: This protocol assumes the user is trained in organic synthesis.[1] The 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a research chemical; handle with appropriate PPE (gloves, goggles, fume hood).[1]

Sources

Application Note: High-Fidelity Synthesis of Netropsin and Distamycin Analogues via Py Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of DNA-binding polyamides, specifically analogues of Netropsin and Distamycin A, utilizing 4-amino-1-methylpyrrole-2-carboxylic acid (Py ) monomers. Unlike standard polypeptide synthesis, the construction of aromatic oligoamides requires specialized protocols to overcome steric hindrance, low nucleophilicity of aromatic amines, and aggregation on the solid support.

This guide prioritizes Boc-chemistry on PAM resin , the industry "gold standard" established by the Dervan and Lown groups, which offers superior yields over Fmoc alternatives for these specific sequences.

Scientific Background & Mechanism[1][2]

The "Leitmotif" of Recognition

Netropsin and Distamycin A are natural products that bind the minor groove of DNA at A/T-rich sequences. The molecular recognition is driven by hydrogen bonding between the amide protons of the ligand and the N3 of adenine or O2 of thymine.

  • Netropsin: Bis-pyrrole (Py-Py) structure.

  • Distamycin: Tris-pyrrole (Py-Py-Py) structure.

Synthetic analogues utilize the Py monomer (targets A/T or T/A) and Im (imidazole) monomer (targets G/C) to read DNA sequences.[1] This protocol focuses on the Py backbone assembly.

The Py Monomer Challenge

The core building block is Boc-Py-OH (4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid).

  • Instability: The free amine of the pyrrole is electron-rich and prone to rapid oxidation (turning black/brown) upon deprotection.

  • Sterics: The rigid aromatic ring makes coupling slower than aliphatic amino acids.

  • Solution: We utilize in situ activation with HBTU/DIEA and rapid coupling cycles to minimize amine exposure.

Experimental Workflow Visualization

The following diagram illustrates the iterative Boc-SPPS cycle optimized for aromatic polyamides.

SPPS_Cycle Start Resin Loading (Boc-Gly-PAM) Deprotect Deprotection (TFA/DCM) Start->Deprotect Wash1 Wash (DCM/DMF) Deprotect->Wash1 Neutralize Neutralization (DIEA/DMF) Wash1->Neutralize Couple Coupling (60 min, Shake) Neutralize->Couple Activate Activation (Boc-Py-OH + HBTU) Activate->Couple In Situ Check Kaiser Test Couple->Check Check->Couple Fail (Blue) Cap Capping (Ac2O/DIEA) Check->Cap Pass (Colorless) Cap->Deprotect Next Cycle Cleave Cleavage (Aminolysis with Dp) Cap->Cleave Final Cycle

Caption: Figure 1. Optimized Boc-SPPS cycle for Py-polyamide assembly. Note the critical neutralization and capping steps.

Detailed Protocol: Solid Phase Synthesis

Materials & Reagents[3]
  • Resin: Boc-Gly-PAM resin (0.2–0.5 mmol/g substitution). Note: PAM resin provides a stable ester linkage compatible with the harsh TFA deprotection steps.

  • Monomer: Boc-Py-OH (Commercial or synthesized via trichloroacetyl synthesis).

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Anhydrous, amine-free), DCM, TFA.

  • Cleavage Amine: 3-(Dimethylamino)-1-propylamine (Dp).

Step-by-Step Synthesis Cycle (Manual)

Perform all steps in a filtered reaction vessel (glass or polypropylene) on a shaker.

Step 1: Resin Preparation
  • Weigh 200 mg of Boc-Gly-PAM resin.

  • Swell in DCM for 20 minutes. Drain.

Step 2: Deprotection (The "Acid Shock")
  • Treat resin with 80% TFA / 20% DCM (v/v) for 30 seconds. Drain.

  • Treat again with 80% TFA / 20% DCM for 20 minutes.

  • Critical: Drain and wash immediately with DCM (3x) followed by DMF (3x).

    • Expertise Note: Do not let the deprotected resin sit in air. The aromatic amine is unstable. Proceed immediately to neutralization.

Step 3: Activation & Coupling[1][2][3]
  • Prepare Monomer Mix: In a separate vial, dissolve:

    • Boc-Py-OH (3 equivalents relative to resin loading).

    • HBTU (2.8 equivalents).

    • DMF (Minimal volume to dissolve, ~1-2 mL).

    • Add DIEA (6 equivalents).[4] Solution should turn yellow.

  • Reaction: Allow activation for 3 minutes, then transfer immediately to the reaction vessel containing the resin.

  • Incubation: Shake at room temperature for 60 minutes .

    • Self-Validating Step: Take a few beads after 1 hour, wash with EtOH, and perform a Kaiser Ninhydrin test.

      • Colorless/Yellow: Coupling complete.

      • Blue: Incomplete (Recouple).

Step 4: Capping (The "Safety Net")
  • Drain the coupling mixture.[5] Wash with DMF (2x).

  • Add Acetic Anhydride (0.5 mL) / DIEA (1.0 mL) / DMF (remaining vol) to the resin.

  • Shake for 20 minutes.

  • Wash with DMF (3x) and DCM (3x).

    • Reasoning: This acetylates any unreacted amines, terminating "deletion sequences" and making final purification significantly easier.

Step 5: Iteration

Repeat Steps 2–4 for the desired number of Py units (e.g., 2 more times for a Distamycin analogue).

Protocol: Cleavage and Purification

The PAM resin linkage is an ester.[5] To mimic the cationic tail of Distamycin (which aids electrostatic attraction to the DNA backbone), we cleave using an amine (Aminolysis).

Aminolysis with Dp
  • Wash the final resin (Boc-protected at N-terminus) with DCM and dry under vacuum.

  • Add 1.5 mL of 3-(Dimethylamino)-1-propylamine (Dp) directly to the dry resin.

  • Heat at 55°C for 8–12 hours (overnight) in a sealed glass vial.

    • Safety: Dp is caustic. Use a fume hood.

  • Filter the resin and collect the filtrate. Wash resin with DCM.[2][3][4]

  • Precipitation: Add the filtrate dropwise into cold Diethyl Ether (40 mL). The polyamide will precipitate as a white/tan solid. Centrifuge and decant.

Purification (HPLC)
  • Column: C18 Reverse Phase (preparative).

  • Buffer A: 0.1% TFA in Water.

  • Buffer B: Acetonitrile.

  • Gradient: 0–60% B over 40 minutes.

  • Detection: UV at 290–300 nm (characteristic absorbance of the Py-amide chromophore).

Data Presentation & Quality Control

Expected Data Metrics

The following table summarizes typical yield and characterization data for a standard 3-unit Py polyamide (Distamycin analogue).

MetricExpected ValueNotes
Stepwise Coupling Efficiency > 99%Measured by HPLC analysis of crude cleavage.
Overall Yield (post-HPLC) 30–50%Losses primarily due to HPLC purification cuts.
UV Max (Absorbance) 296–305 nmShifts slightly depending on Py count.
Appearance White to Tan PowderDark brown indicates oxidation (failed synthesis).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Resin Black Oxidation of amine during deprotection.Ensure TFA is fresh; minimize time between deprotection and coupling; use Nitrogen blanket.
Incomplete Coupling (Blue Kaiser) Steric hindrance or wet solvents.Double couple (repeat Step 3); ensure DMF is anhydrous (stored over sieves).
Mass Spec +42 Da peak Acetylation of N-terminus.Capping step was performed before coupling was finished; or incomplete Boc removal.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[6] Journal of the American Chemical Society, 118(26), 6141–6146. [Link]

  • Belitsky, J. M., et al. (2002). Solid-phase synthesis of DNA binding polyamides on oxime resin.[7] Bioorganic & Medicinal Chemistry, 10(8), 2767–2774.[7] [Link]

  • Wurtz, N. R., & Dervan, P. B. (2000). Synthesis of a Polyamide-Biotin Conjugate for Recognition of the Minor Groove of DNA. Chemistry & Biology, 7(3), 153-161. [Link]

Sources

Application Note: Optimized Protocols for the Saponification of Pyrrole Ethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the conversion of pyrrole ethyl esters to their corresponding carboxylic acids. While ester hydrolysis is a routine transformation in organic chemistry, pyrrole monomers present unique challenges due to the electron-rich nature of the heterocycle. Specifically, pyrrole-2-carboxylic acids are thermodynamically unstable and prone to spontaneous decarboxylation under acidic conditions or high thermal stress.

This note provides two validated protocols: a mild Lithium Hydroxide (LiOH) method preferred for complex pharmaceutical intermediates, and a robust Sodium Hydroxide (NaOH) method for simple bulk monomers.

Strategic Analysis & Mechanistic Insights

The Decarboxylation Trap

The primary failure mode in this transformation is not incomplete hydrolysis, but the loss of the carboxyl group immediately following acidification.

  • Mechanism: Pyrroles are

    
    -excessive. Protonation occurs readily at the C2 position (alpha to nitrogen).
    
  • Risk Factor: In the presence of strong acid (pH < 2) or heat, the carboxylate protonates to the free acid, which then undergoes rapid decarboxylation via a zwitterionic intermediate to yield the unsubstituted pyrrole.

  • Mitigation: We utilize Basic Hydrolysis (Saponification) to maintain the stable carboxylate salt until the final moment. Acidification must be performed at controlled temperatures (0 °C) and stopped exactly at the isoelectric precipitation point (typically pH 3–4).

Base and Solvent Selection
VariableRecommendationRationale
Base LiOH (Preferred)Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate hydroxide attack. It is milder than NaOH/KOH, preserving sensitive functional groups.
Solvent THF:MeOH:H₂O (3:1:1) A monophasic system is critical. THF dissolves the lipophilic pyrrole ester; water dissolves the base; methanol acts as a phase-transfer bridge.
Temperature 40–60 °C Avoids reflux (100 °C+) to minimize thermal decarboxylation.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Method (LiOH)

Recommended for: Drug intermediates, highly substituted pyrroles, and small-scale discovery chemistry.

Reagents
  • Pyrrole ethyl ester substrate (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH[1][2]·H₂O) (3.0 – 5.0 equiv)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water (H₂O)[3]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the pyrrole ester in a mixture of THF and MeOH (3:1 ratio). Ensure complete solubility before adding water.

  • Base Addition: Dissolve LiOH·H₂O in the minimum amount of water necessary. Add this aqueous solution dropwise to the organic mixture.

    • Note: The final solvent ratio should approximate THF:MeOH:H₂O (3:1:1).

  • Reaction: Heat the mixture to 50 °C with stirring. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of the ester spot/peak. Reaction time is usually 4–12 hours.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap) at < 40 °C to remove THF and MeOH. You will be left with an aqueous slurry of the lithium carboxylate.

  • Workup (Critical Step):

    • Dilute the residue with water.

    • Wash the aqueous layer once with Diethyl Ether (Et₂O) or Dichloromethane (DCM) to remove unreacted ester or non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer to 0 °C in an ice bath.

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Stop adding acid when the pH reaches 3–4. A precipitate (the free acid) should form.

    • Caution: Do not lower pH below 2.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

Protocol B: The "Robust" Method (NaOH/EtOH)

Recommended for: Simple monomers (e.g., Ethyl pyrrole-2-carboxylate), multi-gram scale up.

Step-by-Step Procedure
  • Setup: Suspend the pyrrole ester (1 equiv) in 95% Ethanol (5 mL per mmol).

  • Saponification: Add 10% NaOH solution (aq) (2.5 equiv).

  • Reflux: Heat to reflux (approx. 80 °C) for 1–3 hours. The reaction is faster due to higher temperature.

  • Workup:

    • Evaporate ethanol.

    • Dilute with water.

    • Cool to 0 °C.

    • Acidify carefully with dilute HCl to precipitate the product.

    • If the product does not precipitate (due to high water solubility), extract with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate.

Visualization of Workflows

Reaction Pathway & Decision Logic

The following diagram illustrates the critical decision points to prevent decarboxylation.

PyrroleHydrolysis Start Pyrrole Ethyl Ester Solvent Dissolve in THF:MeOH:H2O (Monophasic System) Start->Solvent Base Add LiOH (3-5 equiv) Heat to 50°C Solvent->Base Check TLC/LCMS Check: Ester Consumed? Base->Check Check->Base No (Continue Heating) Strip Evaporate Organics (Remove THF/MeOH) Check->Strip Yes Wash Wash Aq. Layer with Et2O (Remove Impurities) Strip->Wash Acidification CRITICAL STEP: Cool to 0°C Add 1N HCl dropwise Wash->Acidification pH_Check Check pH Acidification->pH_Check Precipitate pH 3-4: Precipitate Forms pH_Check->Precipitate Target Reached Decarb pH < 2: RISK: Decarboxylation pH_Check->Decarb Overshoot (Too Acidic) Filter Filter & Dry (Target Carboxylic Acid) Precipitate->Filter

Figure 1: Process flow for the controlled hydrolysis of pyrrole esters, highlighting the critical acidification risk.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of the pyrrole ring.Perform reaction under Nitrogen/Argon atmosphere. Add a trace of sodium sulfite if necessary.
Bubbling upon Acidification Decarboxylation occurring. STOP. The solution is too acidic or too warm. Add base immediately to return to pH 7, cool to 0 °C, and re-acidify very slowly.
No Precipitate at pH 4 Product is water-soluble (common with polar substituents).[4]Do not acidify further. Saturate the aqueous layer with NaCl (brine) and extract exhaustively with Ethyl Acetate or THF.
Incomplete Conversion Steric hindrance around the ester.Switch from LiOH (50 °C) to KOH (Reflux/EtOH) or use a sealed tube at 80–90 °C.

References

  • Organic Syntheses Procedure: H. Fischer. "2,4-Dimethyl-3,5-dicarbethoxypyrrole." Organic Syntheses, Coll.[5] Vol. 2, p.202. (Standard Knorr Pyrrole synthesis and hydrolysis protocols). [Link]

  • Decarboxylation Mechanism: Dunn, G. E., & Lee, G. K. (1971). "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution." Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]

  • General Ester Hydrolysis (Common Conditions): Common Organic Chemistry. "Ester to Acid: Common Conditions." [Link]

  • LiOH Mediated Synthesis (Contextual): B. S. Holla et al. "Lithium hydroxide mediated synthesis of 3,4-disubstituted pyrroles." RSC Advances. (Demonstrates compatibility of LiOH with pyrrole ring formation and stability). [Link]

Sources

Application Note: High-Fidelity Synthesis of Py-Im Polyamide Dimers

Author: BenchChem Technical Support Team. Date: March 2026

From Starting Material: Ethyl Pyrrole-2-Carboxylate


-

dimeric building blocks for DNA-binding polyamides.

Abstract

This application note details the optimized protocol for synthesizing the


-

(Pyrrole-Imidazole) dimer, a fundamental building block for sequence-specific DNA-binding polyamides.[1] Starting from ethyl pyrrole-2-carboxylate , we delineate the conversion to the activated 4-nitro-pyrrole intermediate and its subsequent coupling to an imidazole acceptor. Special emphasis is placed on the "in situ reduction" strategy to overcome the instability of the imidazole amine, ensuring high-yield dimerization without oxidative degradation.

Introduction: The Molecular Logic

Pyrrole-Imidazole (Py-Im) polyamides are small molecules programmed to read the DNA double helix. Developed largely by the Dervan group, these molecules bind the minor groove where specific side-by-side pairings of heterocyclic amino acids recognize Watson-Crick base pairs.

  • 
    /
    
    
    
    pair recognizes G
    
    
    C
    [2]
  • 
    /
    
    
    
    pair recognizes C
    
    
    G
  • 
    /
    
    
    
    pair recognizes A
    
    
    T
    or T
    
    
    A

The synthesis of the


-

dimer
is the critical bottleneck. While the pyrrole unit is robust, the imidazole amine (the nucleophile required for coupling) is electron-deficient and prone to rapid oxidation. This protocol circumvents these issues by utilizing a Nitro-Py electrophile and generating the Amino-Im nucleophile immediately prior to coupling.

Chemical Strategy & Workflow

The synthesis proceeds in three distinct phases. We begin with the functionalization of the pyrrole core, convert it to an electrophilic acid chloride, and finally couple it with a freshly reduced imidazole unit.

Workflow Diagram

PyImSynthesis Start Ethyl Pyrrole-2-carboxylate NitroPy 4-Nitro-Py-Ester Start->NitroPy 1. Nitration (HNO3/Ac2O) MeNitroPy 1-Methyl-4-Nitro-Py-Ester NitroPy->MeNitroPy 2. Methylation (MeI/NaH) PyAcid 1-Methyl-4-Nitro-Py-COOH MeNitroPy->PyAcid 3. Saponification (NaOH) PyCOCl Py-Acid Chloride (Activated Electrophile) PyAcid->PyCOCl 4. Activation (SOCl2) Dimer Nitro-Py-Im-Ester (Target Dimer) PyCOCl->Dimer 6. Coupling ImNitro Nitro-Im-Ester (Precursor) ImAmine Amino-Im-Ester (Unstable Nucleophile) ImNitro->ImAmine 5. Hydrogenation (Pd/C, H2) ImAmine->Dimer

Figure 1: Strategic workflow for Py-Im dimer synthesis. Note the convergence of the activated Py-Acid Chloride and the in-situ generated Im-Amine.

Detailed Protocols

Phase 1: Functionalization of the Pyrrole Core

Objective: Transform ethyl pyrrole-2-carboxylate into 1-methyl-4-nitropyrrole-2-carboxylic acid.

Step 1.1: Regioselective Nitration
  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).
  • Rationale: Low temperature and acetic anhydride solvent direct the nitro group to the 4-position rather than the 5-position.

  • Cool Acetic Anhydride (volume 4x relative to SM) to -10°C in a dry flask.

  • Add Fuming Nitric Acid (1.1 eq) dropwise. Caution: Highly Exothermic.

  • Add Ethyl pyrrole-2-carboxylate (1.0 eq) slowly, maintaining internal temp < -5°C.

  • Stir for 2 hours at -10°C, then allow to warm to 0°C over 1 hour.

  • Quench: Pour mixture onto crushed ice. The product, Ethyl 4-nitropyrrole-2-carboxylate , will precipitate.

  • Filter, wash with cold water, and dry.

    • Validation:

      
      H NMR (
      
      
      
      -DMSO) should show signals around
      
      
      7.2 and 8.2 ppm for the pyrrole ring protons.[3]
Step 1.2: N-Methylation
  • Reagents: Iodomethane (MeI), Potassium Carbonate (

    
    ), DMF.
    
  • Rationale: The N-H proton is acidic due to the electron-withdrawing nitro and ester groups.

  • Dissolve the nitro-pyrrole (from 1.1) in DMF (0.5 M).

  • Add

    
     (3.0 eq) and stir for 15 min.
    
  • Add MeI (1.5 eq) and heat to 60°C for 3 hours.

  • Workup: Pour into water. Filter the precipitate (Ethyl 1-methyl-4-nitropyrrole-2-carboxylate).

Step 1.3: Saponification to the Acid
  • Reagents: NaOH (aq), Ethanol or Methanol.

  • Suspend the methylated ester in Ethanol. Add 4M NaOH (excess).

  • Reflux for 3 hours.

  • Cool and acidify with HCl to pH 2.

  • Collect the white precipitate: 1-Methyl-4-nitropyrrole-2-carboxylic acid (Py-COOH) .

Phase 2: The Coupling Event (Dimer Formation)

Objective: Couple the Py-COOH to an Im-Amine. Critical Challenge: The amino-imidazole (Nucleophile) is unstable. We must generate it and use it immediately.

Step 2.1: Activation of Py-COOH

We prefer the Acid Chloride method for solution phase synthesis due to the poor nucleophilicity of the imidazole amine.

  • Take Py-COOH (1.0 eq) in dry THF or Thionyl Chloride (

    
    ).
    
  • Reflux with

    
     for 2 hours (or use Oxalyl Chloride/DMF cat. in DCM).[3][4]
    
  • Evaporate volatiles completely under high vacuum to yield Py-COCl (Acid Chloride).

  • Redissolve in dry DCM/DIEA immediately before use.

Step 2.2: In Situ Generation of Imidazole Amine
  • Starting Material: Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (commercially available or synthesized via standard nitration of imidazole ester).

  • Dissolve Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (1.0 eq) in DMF/Ethyl Acetate (1:1).

  • Add Pd/C (10% wt) catalyst.

  • Hydrogenate (H2 balloon or Parr shaker at 40 psi) for 45-60 minutes.

  • Filtration: Filter rapidly through Celite under an Argon blanket to remove Pd/C.

  • Immediate Action: The filtrate contains Ethyl 1-methyl-4-aminoimidazole-2-carboxylate . Do not store.

Step 2.3: Convergent Coupling
  • Add the solution of Im-Amine (from 2.2) directly to the solution of Py-COCl (from 2.1).

  • Add DIEA (Diisopropylethylamine, 3.0 eq).

  • Stir at Room Temperature for 12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl, sat.

    
    , and Brine.
    
  • Purify via Flash Chromatography (DCM/MeOH gradient).

  • Product: Ethyl 4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]-1-methylimidazole-2-carboxylate (The Nitro-Py-Im-Ester Dimer).

Data Summary & Validation Criteria

ParameterSpecificationMethod
Appearance Pale yellow to tan solidVisual
Yield (Step 1.1) > 70%Gravimetric
Yield (Coupling) 60 - 80%Gravimetric

H NMR (Py-Me)
Singlet,

3.9 ppm
NMR (DMSO-

)

H NMR (Im-Me)
Singlet,

3.95 ppm
NMR (DMSO-

)
Amide Proton Singlet,

10.3 - 10.5 ppm
NMR (DMSO-

)
Mass Spec [M+H]

consistent with formula
ESI-MS
Key NMR Diagnostics

In the final dimer, ensure you see two distinct N-Methyl singlets . The amide proton connecting the rings is a crucial diagnostic; its absence or shift indicates hydrolysis or failure to couple.

Troubleshooting Guide

Issue: Low Yield in Nitration (Step 1.1)

  • Cause: Temperature too high (>0°C) leads to dinitration or oxidation of the ring.

  • Fix: Strictly maintain -10°C during addition. Add SM very slowly.

Issue: Black/Tar Product in Coupling (Step 2.3)

  • Cause: Oxidation of the Imidazole amine before coupling.

  • Fix: Ensure the hydrogenation (Step 2.2) is done immediately before the acid chloride is ready. Keep the amine solution under Argon. Do not rotary evaporate the amine to dryness; use it in solution.

Issue: Incomplete Methylation (Step 1.2)

  • Cause: Water in DMF or old NaH/K2CO3.

  • Fix: Use anhydrous DMF. If using K2CO3, ensure it is finely ground and dry.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[5] Journal of the American Chemical Society.[4]

  • Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids.[5] Organic Letters.

  • Satoh, T., et al. (2010). Facile Dimer Synthesis for DNA-Binding Polyamide Ligands. Organic Letters.

  • Dervan, P. B. (2001). Molecular Recognition of DNA by Small Molecules. Bioorganic & Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Coupling Protocols for Sterically Hindered Pyrrole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TCH-PYR-404 Status: Open Subject: Overcoming Steric and Electronic Deactivation in Pyrrole Amine Couplings Assigned Specialist: Senior Application Scientist

Introduction: The "Pyrrole Paradox"

You are likely here because standard coupling protocols (EDC/NHS, HATU, or standard Buchwald conditions) have failed. Coupling sterically hindered pyrrole amines presents a dual challenge:

  • Steric Shielding: Substituents at the 2- or 5-positions of the pyrrole ring (or adjacent to the exocyclic amine) physically block the trajectory of the incoming electrophile.

  • Electronic Mismatch:

    • Aminopyrroles (Exocyclic): If the pyrrole is electron-deficient (e.g., bearing esters/nitriles), the amine is a poor nucleophile.

    • Pyrrole-N (Ring Nitrogen): The lone pair is part of the aromatic sextet, rendering it non-nucleophilic without deprotonation or metal catalysis.

This guide moves beyond "standard practice" to high-energy activation and sterically-privileged catalysis .

Module 1: Diagnostic Framework

Before selecting a protocol, diagnose your specific failure mode using the matrix below.

SymptomProbable CauseRecommended Protocol
No Product, SM Recovered Steric Shielding. The active ester (OBt/OAt) is too bulky to approach the amine.Protocol A (Ghosez's Reagent)
Low Yield, SM Recovered Electronic Deactivation. The amine is not nucleophilic enough to attack the active ester.Protocol A (Acid Chloride)
Black Tar / Decomposition Substrate Instability. 2-aminopyrroles oxidize rapidly in air/solution.See "Handling Instability"
Trace Product (N-Arylation) Catalyst Deactivation. Pd-catalyst cannot undergo oxidative addition or reductive elimination due to crowding.Protocol B (Pd-G4 Precatalysts)
Module 2: Amide Bond Formation (Exocyclic Amines)

The Problem: Standard reagents (HATU, PyBOP) create a bulky active ester. If your amine is also bulky (e.g., tert-butyl substituted pyrrole), these two bulky species cannot get close enough to react.

The Solution: Minimize the size of the electrophile. Convert the carboxylic acid to an Acid Chloride or Acid Fluoride .

Protocol A: The "Ghosez's Reagent" Method

Use this when HATU fails. It generates a highly reactive acid chloride in situ under neutral conditions.

Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides via a chloro-enamine intermediate. This avoids the harsh acidity of SOCl₂ or oxalyl chloride.

Step-by-Step Workflow:

  • Preparation: Dry all glassware. Use anhydrous DCM or CHCl₃.

  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in DCM.

    • Add Ghosez's Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

    • Stir at room temperature (RT) for 1–3 hours. Monitor: Check by TLC (acid converts to acid chloride; often a polarity shift) or quench a small aliquot with MeOH to check for Methyl Ester formation by LCMS.

  • Coupling:

    • Add the Sterically Hindered Pyrrole Amine (1.0 – 1.2 equiv).

    • Add Dry Pyridine or 2,6-Lutidine (2.0 – 3.0 equiv). Note: Lutidine is less nucleophilic and better for extreme sterics.

    • Stir at RT for 12 hours. If no reaction, heat to 40°C.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Why this works: The chloride leaving group is atomically small (


 vs 

), allowing the nucleophile to penetrate the steric wall.
Protocol A2: T3P (Propanephosphonic Acid Anhydride)

Use this if the substrate is prone to epimerization (racemization).[1]

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (high concentration: 0.5 M).

  • Add DIPEA (3.0 equiv).

  • Add T3P (50% in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Critical Step: Heat to 60–80°C. T3P is kinetically stable and often requires heat for hindered substrates, but it suppresses racemization better than HATU.

Module 3: C-N Cross-Coupling (N-Arylation)

The Problem: Coupling the pyrrole nitrogen (


) or a hindered amine on the ring to an aryl halide.
The Solution:  Use Pd-G3/G4 Precatalysts  with bulky, electron-rich ligands that promote reductive elimination in crowded systems.
Protocol B: Buchwald-Hartwig for Hindered Pyrroles

Recommended Ligands:

  • BrettPhos: For primary amines.[2][3]

  • RuPhos: For secondary amines and hindered substrates.

  • tBuXPhos: For N-arylation of the pyrrole ring itself.

Step-by-Step Workflow:

  • Charge Reactor: In a glovebox or under Argon, add:

    • Aryl Halide (1.0 equiv)[4]

    • Pyrrole Amine (1.2 equiv)

    • Base: NaOtBu (1.4 equiv) or K₃PO₄ (for base-sensitive groups).

  • Catalyst Addition:

    • Add BrettPhos Pd G4 or RuPhos Pd G4 (1–3 mol%).

    • Note: Do not use Pd(OAc)₂ + Ligand. Use the pre-formed G4 precatalyst to ensure active species formation without an induction period.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (degassed).

  • Reaction: Seal and heat to 80–100°C for 2–16 hours.

Visualizing the Logic

The following diagrams illustrate the decision process and the mechanistic advantage of the recommended protocols.

CouplingLogic Start Start: Coupling Failure CheckType Is the Amine Exocyclic or Ring N? Start->CheckType Exocyclic Exocyclic Amine (Amide Bond) CheckType->Exocyclic RingN Ring Nitrogen (C-N Bond) CheckType->RingN CheckSterics Is it Sterically Hindered? Exocyclic->CheckSterics CheckCat Catalyst Selection RingN->CheckCat Standard Try HATU / DIPEA CheckSterics->Standard No Hindered Try Ghosez's Reagent (Acid Chloride) CheckSterics->Hindered Yes (Ortho-subs) RuPhos RuPhos Pd G4 (Secondary/Hindered) CheckCat->RuPhos Hindered/Secondary BrettPhos BrettPhos Pd G4 (Primary) CheckCat->BrettPhos Primary

Caption: Decision tree for selecting the correct coupling reagent based on steric and electronic constraints.

GhosezMechanism Acid Carboxylic Acid (Bulky) Intermed Chloro-Enamine Intermediate Acid->Intermed + Ghosez Ghosez Ghosez's Reagent AcidCl Acid Chloride (Small Electrophile) Intermed->AcidCl - Amide byproduct Product Hindered Amide AcidCl->Product + Hindered Amine (Steric approach possible)

Caption: Mechanistic pathway of Ghosez's reagent, converting bulky acids to accessible acid chlorides.

Frequently Asked Questions (FAQ)

Q1: My 2-aminopyrrole turns black immediately upon isolation. How do I couple it? A: 2-aminopyrroles are highly unstable due to electron-richness and tautomerization.

  • Fix: Do not isolate the free base. Synthesize it as the HCl or TFA salt.

  • Protocol: Perform the coupling in situ. If you are deprotecting a Boc-aminopyrrole, remove the Boc with HCl/Dioxane, evaporate to dryness under N₂, and immediately add the coupling mixture (Acid + Ghosez Reagent + Base) to the crude salt.

Q2: Can I use EDC/NHS for these pyrroles? A: Generally, no . The NHS ester is bulky.[5] If your pyrrole has ortho-substituents (e.g., 2,5-dimethyl-3-aminopyrrole), the NHS ester will react too slowly, leading to hydrolysis or amine decomposition. You need the smaller atomic radius of a Chloride (via Ghosez) or Fluoride (via TFFH).

Q3: I am trying to N-arylate a 2,5-dimethylpyrrole but getting low yields. Why? A: This is a classic "steric wall" problem. The methyl groups block the Pd center.

  • Fix: Switch to tBuXPhos Pd G3/G4 . The tBuXPhos ligand is specifically designed to facilitate the reductive elimination step in sterically crowded environments.

Q4: Why use Pd-G4 precatalysts instead of Pd₂dba₃ + Ligand? A: In hindered systems, the rate of active catalyst formation from Pd(0) sources like Pd₂dba₃ can be slow or incomplete. G4 precatalysts contain the ligand pre-bound and activate rapidly upon exposure to base, ensuring a high concentration of the active catalytic species immediately.

References
  • Ghosez’s Reagent Mechanism & Utility

    • Ghosez, L., et al. "Synthesis and reactions of alpha-chloro-enamines.
    • Application in hindered coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016.

  • Buchwald-Hartwig Precatalysts (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N and C–C Cross-Coupling Reactions." Chemical Science, 2013.

  • T3P for Hindered/Chiral Couplings

    • Wissmann, H., et al. "T3P (Propanephosphonic Acid Anhydride) – A Superior Reagent for the Synthesis of Peptides and Amides." Organic Process Research & Development, 2007.

  • Steric Hindrance in Pyrroles

    • Trofimov, B. A., et al. "Pyrrole ring: a gem for modern chemistry." Russian Chemical Reviews, 2010.

Sources

Troubleshooting low yields in pyrrole ester hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Troubleshooting Low Yields in Pyrrole Carboxylate Cleavage

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Triage: Identify Your Failure Mode

Before proceeding to protocols, identify the specific symptom of your failed reaction. Pyrroles are electron-rich heteroaromatics that behave differently than standard phenyl esters.

SymptomDiagnosisRoot CauseRecommended Module
Reaction turns black/tarry PolymerizationAcid sensitivity or oxidation of the electron-rich ring.Module 1
Product mass is M-44 DecarboxylationInstability of pyrrole-2-carboxylic acids in acidic/thermal conditions.Module 2
Starting material remains Steric/SolubilityLipophilicity of pyrrole esters prevents attack by aqueous base.Module 3
Emulsion during workup Amphoteric natureProduct is a zwitterion or highly polar amino acid.Module 4
Module 1: The "Black Tar" Scenario (Polymerization)

The Issue: You added acid (or heated strongly in base), and the clear solution turned into a black, insoluble resin. The Science: Pyrroles are exceptionally electron-rich. In the presence of protons (acid hydrolysis) or oxidants, they form radical cations that rapidly polymerize (polypyrrole formation). The Fix: Switch to Anhydrous Nucleophilic Cleavage using Potassium Trimethylsilanolate (TMSOK).

Why TMSOK?

Unlike hydroxide (


), trimethylsilanolate (

) is soluble in organic solvents (THF, DCM). This allows the reaction to proceed under anhydrous conditions , preventing the formation of hydronium ions that trigger polymerization. It attacks the carbonyl carbon to form a silyl ester, which is then hydrolyzed by mild aqueous workup or methanolysis.
Module 2: The "Disappearing Product" (Decarboxylation)

The Issue: NMR shows the ester group is gone, but the carboxylic acid proton is missing. Mass spec shows [M-44]. The Science: Pyrrole-2-carboxylic acids are notoriously unstable.

  • Mechanism: Protonation occurs at the C2 position of the ring (not just the oxygen).[1]

  • Collapse: This breaks the C-C bond, releasing

    
     and restoring aromaticity.
    
  • Trigger: This is accelerated by heat and acidic pH (pH < 4).

Visualizing the Trap

The following diagram illustrates the critical decision pathways to avoid decarboxylation.

Decarboxylation_Risk Start Start: Pyrrole Ester Hydrolysis PosCheck Is the Ester at Position 2? Start->PosCheck AcidCheck Is the Workup Acidic (pH < 4)? PosCheck->AcidCheck Yes Safe Safe: Stable 3-Carboxylic Acid PosCheck->Safe No (Position 3/4) Danger CRITICAL RISK: Decarboxylation AcidCheck->Danger Yes Solution Solution: Basic Extraction or Immediate Coupling AcidCheck->Solution No (Keep Basic) Mechanism Mechanism: C2-Protonation -> CO2 Loss Danger->Mechanism

Figure 1: Decision tree for assessing decarboxylation risk in pyrrole synthesis.

Module 3: Stubborn Starting Material (Solubility)

The Issue: Standard NaOH/MeOH/Water reflux yields 80% recovered starting material. The Science: Pyrroles are lipophilic. In standard saponification, the ester stays in the organic phase while the hydroxide stays in the water. They never meet. The Fix: Microwave-Assisted LiOH Hydrolysis . Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen, making it more electrophilic. The microwave energy overcomes the activation barrier without prolonged heating (which causes degradation).

Standard Operating Procedures (Protocols)
Protocol A: The "Gold Standard" (Microwave LiOH)

Best for: Stable methyl/ethyl esters, sterically hindered substrates.

  • Dissolve: 1.0 equiv of Pyrrole Ester in THF (0.2 M).

  • Reagent: Add 3.0 equiv of LiOH·H2O dissolved in minimal water.

  • Add Co-solvent: Add MeOH until the solution is homogeneous (Ratio THF:MeOH:H2O ≈ 3:1:1).

  • Reaction: Microwave at 80°C for 15–30 minutes . (Conventional heating: Reflux 4–12 hours).

  • Workup: Dilute with water. Wash with EtOAc (removes unreacted ester). Acidify aqueous layer carefully to pH 4–5 with 1M HCl (keep cold!). Extract with EtOAc.

Protocol B: The "Sensitive Substrate" (TMSOK)

Best for: Acid-sensitive pyrroles, substrates prone to polymerization.

  • Prepare: Flame-dry glassware under Argon/Nitrogen.

  • Dissolve: 1.0 equiv of Pyrrole Ester in anhydrous THF (0.1 M).

  • Reagent: Add 2.0–3.0 equiv of Potassium Trimethylsilanolate (TMSOK) as a solid.

  • Reaction: Stir at Room Temperature. The solution often precipitates the potassium salt. Monitor by TLC (1–4 hours).

  • Workup (Anhydrous): Dilute with dry ether/hexanes. Filter the potassium carboxylate salt.

  • Hydrolysis: Dissolve the salt in minimal cold water and carefully adjust pH to precipitate the free acid, or use the salt directly in the next coupling step.

Protocol C: t-Butyl Ester Cleavage (Acidolysis)

Best for: t-Butyl esters (Base hydrolysis is ineffective).

  • Dissolve: 1.0 equiv of Ester in DCM (0.1 M).

  • Scavenger: Add 2.0 equiv of Triethylsilane (Et3SiH) or Anisole. (Crucial! This traps the t-butyl cation to prevent it from alkylating the pyrrole ring).

  • Acid: Add TFA (Trifluoroacetic acid) dropwise at 0°C. Final ratio DCM:TFA should be 2:1 or 1:1.

  • Reaction: Stir at 0°C -> RT for 1–3 hours.

  • Workup: Evaporate volatiles in vacuo without heating. Azeotrope with toluene to remove residual TFA.

FAQ: Common User Queries

Q: Can I use enzymatic hydrolysis? A: Yes, but it is substrate-specific. Candida rugosa lipase (CRL) or Pig Liver Esterase (PLE) can work on simple pyrroles at pH 7. This is the gentlest method but requires screening.

Q: My product is water-soluble and I can't extract it. A: If your pyrrole has an amine side chain, it is a zwitterion. Do not extract. Instead:

  • Use Protocol A (LiOH).

  • Neutralize exactly to the isoelectric point (pI).

  • Load the aqueous mixture onto a Diaion HP-20 resin column.

  • Wash with water (removes salts), then elute product with MeOH.

Q: Why did my pyrrole turn pink/red during the TFA step? A: This is the "Ehrlich Reaction" phenomenon. The electron-rich pyrrole is reacting with trace aldehydes or autoxidizing. Ensure your TFA is fresh and the reaction is strictly under Nitrogen. Use scavengers (Protocol C).

References
  • Lagow, R. J., et al. (2009).[2] "Potassium Trimethylsilanolate: A Mild and Efficient Reagent for Ester Hydrolysis." Organic Syntheses.

  • Tedder, J. M., et al. (1996). "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid." Journal of the Chemical Society.[3]

  • Greene, T. W., & Wuts, P. G. M. (2006). "Protective Groups in Organic Synthesis - tert-Butyl Esters." Wiley Online Library.

  • Loupy, A., et al. (2003).[2] "Microwave-assisted solvent-free synthesis."[2] Chemistry - A European Journal.

  • BenchChem Support. (2025). "Cleavage of tert-butyl esters using TFA and Scavengers." BenchChem Technical Guides.

Sources

Technical Support Center: Aminopyrrole Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability of Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Ticket Priority: Critical / Tier 3 Support Document ID: AP-5-STAB-2024

⚠️ CRITICAL HANDLING ALERT

Do not expose this compound to air or light for extended periods. Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is an electron-rich heterocycle. Upon exposure to atmospheric oxygen and ambient light, it undergoes rapid oxidative oligomerization, transitioning from an off-white solid to a dark brown/black tar. This process is irreversible.

PART 1: The "Black Tar" Phenomenon (Root Cause Analysis)

User Question: "I bought this compound as a white powder last week. I left it on the benchtop in a clear vial, and now it’s a black sticky solid. Is it still usable?"

Technical Diagnosis: The degradation you are observing is intrinsic to the 5-aminopyrrole scaffold. The pyrrole ring is already electron-rich (π-excessive). The addition of an amino group at the C5 position pushes the HOMO (Highest Occupied Molecular Orbital) energy level even higher, making the ring exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen [1].

While the 1-methyl substitution protects the ring nitrogen, it does not prevent oxidation initiated at the electron-rich 5-position. The ester group at C2 provides some electron-withdrawing stability, but it is insufficient to counteract the strong donating effect of the amine.

The Mechanism of Failure:

  • Photo-oxidation: Light promotes the formation of radical cations.

  • Radical Coupling: These radicals undergo rapid polymerization (similar to the formation of conductive polypyrrole films).

  • Chromophore Buildup: The resulting oligomers are highly conjugated, absorbing light strongly, which manifests as the "black tar" appearance.

Visualization: The Oxidative Cascade

degradation_pathway Start Intact Molecule (White/Off-White) Radical Radical Cation Formation Start->Radical SET Oxidation Trigger Triggers: O2 + UV/Vis Light Trigger->Radical Dimer Dimerization (C-C or N-C Coupling) Radical->Dimer Fast Polymer Oligomerization (Polypyrrole-like) Dimer->Polymer Chain Reaction Tar Black Tar (Unusable) Polymer->Tar Conjugation Increase

Figure 1: The oxidative degradation pathway of electron-rich aminopyrroles. Once the radical chain reaction begins, it accelerates, leading to insoluble black polymers.

PART 2: Storage Architecture (SOP)

User Question: "How do I store this to ensure it lasts more than a week?"

Protocol: You must treat this compound as a pyrophoric equivalent regarding oxygen sensitivity, even though it is not spontaneously flammable.

ParameterSpecificationReasoning
Temperature -20°C (Minimum) Slows the kinetics of radical propagation.
Atmosphere Argon or Nitrogen Displaces O2. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm Amber glass blocks UV/blue light. Parafilm ensures a secondary seal.
State Solid (Dry) Never store in solution. Dissolved oxygen in solvents accelerates degradation 100x.
Desiccant Required Moisture can hydrolyze the ester or facilitate proton-transfer reactions.

The "Schlenk Bank" Rule: If you intend to use this compound over several months, do not open the main bottle repeatedly. Aliquot the material into single-use vials inside a glovebox or under a cone of Argon immediately upon receipt.

PART 3: Troubleshooting & Rescue Protocols

User Question: "My sample is slightly pink/brown. Can I purify it, or should I discard it?"

Decision Matrix:

  • Light Pink/Tan: < 5% degradation. Usable for crude reactions, or purifiable.

  • Dark Brown/Black: > 20% degradation. Discard. The oligomers can act as radical initiators, ruining subsequent sensitive reactions.

Rescue Protocol: Rapid Filtration (The "Flash" Method)

Note: Standard silica gel is slightly acidic and may cause this compound to decompose or streak.

  • Prepare the Filter: Use a sintered glass funnel packed with Neutral Alumina (Activity Grade III) or Silica Gel pre-treated with 1% Triethylamine (to neutralize acidity).

  • Dissolution: Dissolve the sample in a minimum amount of degassed Dichloromethane (DCM) or Toluene.

  • Filtration: Pass the solution rapidly through the pad. The dark polymeric impurities are highly polar and will stick to the top of the pad.

  • Recovery: Collect the filtrate immediately and rotovap at low temperature (< 30°C).

  • Re-storage: Use immediately or convert to a salt (see Part 4).

Visualization: Purity Decision Tree

purity_decision Inspect Visual Inspection White White / Off-White Inspect->White Pink Pink / Light Brown Inspect->Pink Black Dark Brown / Black Inspect->Black Action_Use Proceed to Experiment (Keep under Ar) White->Action_Use Action_Purify Rapid Filtration (Neutral Alumina) Pink->Action_Purify Action_Trash Discard (Irreversible Damage) Black->Action_Trash Action_Purify->Action_Use If filtrate is clear

Figure 2: Decision matrix for handling degraded aminopyrrole samples.

PART 4: Chemical Stabilization (The "Salt" Strategy)

User Question: "I need to keep this compound for 6 months. Is there a more stable form?"

Solution: Convert the free base to the Hydrochloride (HCl) Salt . Protonating the amine withdraws electron density from the pyrrole ring, significantly raising the oxidation potential and stabilizing the molecule against air [2].

Protocol: HCl Salt Formation

  • Dissolve the amine in anhydrous Diethyl Ether or Dioxane (under Ar).

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.05 equivalents).

  • A precipitate should form immediately.

  • Filter the solid under inert atmosphere and wash with cold ether.

  • Dry under high vacuum.

    • Result: The HCl salt is generally stable at -20°C for months/years.

    • Usage: Neutralize the salt in situ with a mild base (e.g., DIPEA, NaHCO3) during your reaction.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyrroles: Reactivity and susceptibility to oxidation).

  • Sigma-Aldrich. (n.d.). Methyl 5-amino-1H-pyrrole-2-carboxylate Product Sheet. (Provides baseline stability data for the class of 5-aminopyrrole-2-carboxylates, recommending -20°C and inert storage).

  • Bide Pharmatech. (2024). Safety Data Sheet: Methyl 5-amino-1H-pyrrole-2-carboxylate. (Confirms light sensitivity and cold chain requirements).

Technical Support Center: Pyrrole Ester Hydrolysis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-COOH-STABILITY-001 Subject: Overcoming Decarboxylation During Pyrrole-2-Carboxylate Saponification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Why is your product vanishing?

The Core Issue: Researchers often observe that pyrrole-2-carboxylic esters hydrolyze cleanly under basic conditions, but the free acid "disappears" (decarboxylates) during the acidic workup or upon concentration.

The Mechanism: Unlike benzoic acids, pyrrole-2-carboxylic acids are electronically similar to activated enamines. The pyrrole ring is electron-rich. In the presence of protons (acidic workup), the ring undergoes electrophilic aromatic substitution-like protonation at the C2 position (ipso to the carboxyl group). This creates a non-aromatic, protonated intermediate that rapidly loses


 to restore aromaticity.

Key Takeaway: The saponification (base hydrolysis) is rarely the problem. The acidic quench is the failure point.

Visualization: The Decarboxylation Trap

DecarboxylationMechanism cluster_danger The Danger Zone (Workup) Ester Pyrrole-2-Ester (Stable) Anion Pyrrole-2-Carboxylate Anion (Stable in Base) Ester->Anion OH- / H2O (Saponification) Acid Pyrrole-2-Carboxylic Acid (Meta-Stable) Anion->Acid H+ (Careful pH control) Protonated C2-Protonated Intermediate (High Energy / Non-Aromatic) Acid->Protonated Excess H+ (pH < 3) Product Decarboxylated Pyrrole (Unwanted Product) Protonated->Product -CO2 (Irreversible)

Caption: Mechanism of acid-catalyzed decarboxylation showing the critical failure point at C2-protonation.

Strategic Planning: Method Selection

Do not default to NaOH/MeOH. Select your protocol based on the sensitivity of your substrate and the ester type.

Decision Matrix

MethodSelection Start Start: Select Ester Type Benzyl Benzyl Ester? Start->Benzyl AcidSens Substrate is Acid/Heat Sensitive? Benzyl->AcidSens No MethodA Method A: Hydrogenolysis (H2, Pd/C) Benzyl->MethodA Yes (Best Route) MethodB Method B: Anhydrous TMSOK (KOTMS in THF) AcidSens->MethodB Yes (High Risk) MethodC Method C: LiOH Hydrolysis (Buffered Workup) AcidSens->MethodC No (Standard)

Caption: Decision tree for selecting the optimal hydrolysis method based on substrate tolerance.

Execution: Validated Protocols

Protocol A: Anhydrous Hydrolysis (TMSOK)

Best for: Highly acid-sensitive pyrroles or when you must avoid water entirely. Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide. It cleaves methyl/ethyl esters to form the potassium salt, which precipitates.

Reagents:

  • Potassium trimethylsilanolate (TMSOK) [CAS: 10519-96-7]

  • Anhydrous THF or Diethyl Ether

Step-by-Step:

  • Dissolve the pyrrole ester (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Add TMSOK (1.1 – 2.0 equiv) as a solid in one portion.

  • Stir at room temperature. The reaction is typically fast (1–4 hours).

  • Critical Step: The product usually precipitates as the potassium carboxylate salt.

  • Isolation: Filter the solid under nitrogen. Wash with dry ether.

    • Note: You now have the potassium salt. If you need the free acid, do not dissolve in water and acidify with HCl. Instead, suspend in a minimum amount of cold water and adjust to pH 4–5 with 1M Citric Acid, then extract immediately into EtOAc.

Protocol B: Optimized LiOH Saponification

Best for: Standard substrates where mild heating is acceptable. Why LiOH? Lithium hydroxide is less basic and more soluble in organic solvents (like THF) than NaOH, allowing for a homogeneous reaction at lower water concentrations.

Step-by-Step:

  • Dissolve ester in THF:MeOH:Water (3:1:1 ratio).

  • Add LiOH·H2O (2.5 equiv).

  • Stir at 40°C (monitor by TLC). Avoid reflux if possible.

  • Workup (The "Safe Zone"):

    • Concentrate the mixture to remove THF/MeOH (rotary evaporator, bath < 40°C).

    • Dilute the remaining aqueous residue with water.

    • Wash once with DCM to remove unreacted ester.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 0.5 M Citric Acid or Phosphate Buffer (pH 4) dropwise.

    • Stop at pH 4-5. Do not go to pH 1. Pyrrole-2-carboxylic acids typically precipitate at pH 3-5.

    • Extract immediately with EtOAc. Dry over

      
       and concentrate without heat.
      
Protocol C: Hydrogenolysis (The "Cheat Code")

Best for: Benzyl esters (OBn). Why: Completely avoids acidic or basic conditions.

Step-by-Step:

  • Dissolve Benzyl pyrrole-2-carboxylate in MeOH or EtOAc.

  • Add 10% Pd/C (5-10 wt%).

  • Stir under

    
     balloon (1 atm) at RT.
    
  • Filter through Celite.

  • Concentrate.[1] Yield is usually quantitative with zero decarboxylation risk.

Data & Comparison

FeatureNaOH/KOH (Standard)LiOH (Optimized)TMSOK (Anhydrous)Hydrogenolysis
Reagent Type Strong Base (Aqueous)Mild Base (Coordinating)Anhydrous NucleophileNeutral Reductant
Decarboxylation Risk High (during workup)ModerateLowZero
Solvent System MeOH/H2OTHF/H2OTHF / EtherMeOH / EtOAc
Workup pH Critical (pH 4-5)Critical (pH 4-5)Isolation as SaltN/A (Filtration)
Substrate Scope Robust estersGeneral purposeAcid-sensitiveBenzyl esters only

Frequently Asked Questions (FAQs)

Q: My product turned black during the workup. What happened? A: This is likely oxidative polymerization ("pyrrole black"). Pyrroles are sensitive to oxidation, especially in acidic media.

  • Fix: Perform the acidification step under a nitrogen atmosphere. Add a pinch of sodium metabisulfite to the aqueous layer before acidification to act as an antioxidant.

Q: I cannot get the solid to precipitate at pH 5, but if I go to pH 2, it bubbles and I lose yield. A: You are in the "solubility vs. stability" trap.

  • Fix: Do not rely on precipitation. At pH 5, the acid is likely partially ionized but sufficiently non-polar to be extracted. Use a highly polar organic solvent for extraction, such as 2-MeTHF or EtOAc/iPrOH (9:1) . Perform multiple extractions rather than forcing the pH lower.

Q: Can I use HCl to acidify? A: Avoid if possible. HCl creates local "hot spots" of extremely low pH (< 0) where the acid drop hits the solution, causing immediate decarboxylation. Use buffered acids like 1M Citric Acid or NaH2PO4 . If you must use HCl, use 0.1M and add it via syringe pump with vigorous stirring at 0°C.

Q: Why use TMSOK instead of t-BuOK? A: TMSOK produces the silyl ester intermediate which hydrolyzes upon aqueous workup (or exposure to moisture), but more importantly, the byproduct is hexamethyldisiloxane (volatile) and KOH. It is milder and more nucleophilic than t-BuOK, allowing cleavage of methyl esters without E2 elimination side reactions.

References

  • Mechanism of Decarboxylation

    • Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1][2][3][4] Journal of the American Chemical Society, 131(33), 11674-11675.

  • TMSOK Protocol (Anhydrous Hydrolysis)

    • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.
  • General Pyrrole Stability & Synthesis

    • Lightner, D. A., et al. (1976). The stability of pyrrole-2-carboxylic acid.[5] Journal of Heterocyclic Chemistry.

Sources

Handling light sensitivity of aminopyrrole carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Light Sensitivity of Aminopyrrole Carboxylates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Introduction: The "Black Tar" Phenomenon

If you are reading this, you have likely encountered the "black tar" scenario: a reaction mixture containing 2-aminopyrrole-3-carboxylates (or similar electron-rich pyrroles) that was a pristine yellow/orange solution has rapidly degraded into an intractable dark oil or solid.

This guide addresses the extreme photosensitivity of aminopyrrole carboxylates. These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., sunitinib analogs) and tubulin inhibitors, yet they possess a "perfect storm" of structural features—an electron-rich pyrrole ring conjugated with an amine—that makes them highly susceptible to photo-oxidative polymerization .

Module 1: The Degradation Mechanism

Q: Why does my compound turn black within minutes of exposure to light?

A: The darkening is not simple decomposition; it is oxidative polymerization . The pyrrole ring is inherently electron-rich. The addition of an amino group at the C2 position further increases the Highest Occupied Molecular Orbital (HOMO) energy, making the ring exceptionally prone to Single Electron Transfer (SET) oxidation.

When exposed to UV or visible light (especially blue spectrum <500nm) in the presence of trace oxygen:

  • Excitation: The aminopyrrole absorbs a photon, entering an excited singlet state (

    
    ).
    
  • ROS Generation: Energy transfer to ground-state triplet oxygen (

    
    ) generates highly reactive Singlet Oxygen (
    
    
    
    )
    or superoxide radicals.
  • Radical Cascade: These ROS attack the pyrrole ring (typically at C5), forming radical cations.

  • Polymerization: These radicals couple rapidly, forming extended conjugated networks (polypyrroles) which absorb all visible light, appearing black.

Visualizing the Failure Mode

The following diagram illustrates the cascade from a stable monomer to the "black tar" polymer.

degradation_mechanism cluster_safe Prevention Strategy Stable Stable Aminopyrrole (Monomer) Excited Excited State (S1) Stable->Excited UV/Vis Light (hν) Radical Radical Cation Intermediate Excited->Radical SET / ROS Generation Oxygen Atmospheric O2 Oxygen->Radical + O2 Polymer Polypyrrole Tar (Black Precipitate) Radical->Polymer Oxidative Polymerization Inert Inert Gas (Ar/N2) Amber Amber Glass

Figure 1: The photo-oxidative degradation pathway of aminopyrroles. Light excitation coupled with oxygen leads to radical polymerization.

Module 2: Synthesis & Isolation Protocols

Q: Can I perform column chromatography on these compounds? A: Yes, but standard open-air columns often lead to product loss. The silica gel surface is acidic and can catalyze degradation when combined with light and air.

Protocol: The "Darkroom" Isolation

Follow this workflow to maximize yield and purity.

StepStandard PracticeRequired Modification for Aminopyrroles
Reaction Round bottom flaskWrap flask in aluminum foil completely. Use an inert atmosphere (Argon balloon) continuously.
Workup Extraction in separatory funnelWork quickly. If the aqueous layer is acidic, neutralize immediately with cold sat. NaHCO3. Acid accelerates polymerization.
Drying MgSO4 / Na2SO4Use Na2SO4 (less acidic than MgSO4). Filter rapidly.
Evaporation Rotovap at 40°CCover the rotovap bath with a towel. Do not heat above 30°C. Release vacuum with Nitrogen/Argon, not air.
Purification Silica ColumnFlash Chromatography is mandatory. Flush the column with N2 before loading. Wrap the column in foil. Use 1% Triethylamine (TEA) in the eluent to neutralize silica acidity.

Q: My NMR sample looks clean but has extra peaks. Is it degrading in the tube? A: Likely, yes.

  • The Culprit: Chloroform-d (

    
    ) is naturally acidic and can form HCl and phosgene upon aging/light exposure. This acidity protonates the pyrrole, catalyzing oligomerization.
    
  • The Fix:

    • Filter

      
       through basic alumina before use.
      
    • Use DMSO-d6 or Acetone-d6 (less acidic, better solubility).

    • Analyze immediately. Do not leave the tube on the benchtop.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose issues during your experiment.

ObservationDiagnosisCorrective Action
Solution turns brown/black rapidly Photo-oxidative polymerization (The "Tar" effect).Discard. Once polymerized, recovery is impossible. Restart with strict light exclusion and Argon sparging.
New spot on TLC (lower Rf) Maleimide formation or ring oxidation.Check solvent quality. Peroxides in ether/THF can oxidize the ring even in the dark. Use fresh, inhibited solvents.
Loss of Carboxylate Signal (NMR) Decarboxylation.Avoid temperatures >40°C. 3-carboxylates are prone to thermal decarboxylation, especially if the 2-amino group is protonated [1].
Product solidifies but is sticky Trace solvent entrapment / Oligomers.Triturate with cold pentane or hexane (degassed). Avoid high-vac drying for extended periods if the compound is an oil; it may sublime or degrade.
Module 4: Storage & Logistics

Q: How do I ship this compound to a collaborator? A: Never ship aminopyrrole carboxylates as a solution.

  • State: Ship as a dry solid.

  • Atmosphere: Vial must be flushed with Argon and sealed with Parafilm.

  • Container: Amber vial is mandatory. If unavailable, wrap clear vial in foil and place inside a secondary opaque container.

  • Temperature: Ship on dry ice or blue ice packs.

Workflow: Safe Handling Lifecycle

safe_handling cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_storage Storage Phase Rxn Reaction (Foil + Argon) Workup Workup (Neutralize Acid) Rxn->Workup Column Column Chromatography (1% Et3N + Foil) Workup->Column Evap Rotovap (Dark + <30°C) Column->Evap Vial Amber Vial (Argon Flush) Evap->Vial Freezer -20°C Storage Vial->Freezer

Figure 2: The lifecycle of a light-sensitive aminopyrrole, emphasizing critical control points.

References
  • Boichuk, S., et al. (2016).[1] Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization.[1] Anti-Cancer Drugs, 27(7), 620–634.[1]

  • Tucker, J. W., et al. (2010). Electron Transfer Photoredox Catalysis: Intramolecular Radical Addition to Indoles and Pyrroles.[2] Organic Letters, 12(2), 368–371.

  • Nair, V., et al. (2001).[3] A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(12), 4427–4429.

  • Sigma-Aldrich. (n.d.). 2-Aminopyridine-3-carboxylic acid (Analogous handling data). Product Specification.

Sources

Technical Support Center: Amide Coupling with Electron-Rich Pyrrole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing amide bond formation with electron-rich pyrrole amines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Specialist: Senior Application Scientist Topic: Overcoming instability and regioselectivity issues in aminopyrrole couplings.

Executive Summary: The "Black Tar" Paradox

Coupling electron-rich pyrrole amines (e.g., 3-aminopyrroles, 2-aminopyrroles) is notoriously difficult not due to a lack of nucleophilicity, but due to hyper-reactivity . These substrates are exceptionally prone to oxidative polymerization and electrophilic aromatic substitution (EAS) at the ring carbons (C-acylation) rather than the desired N-acylation.

This guide provides troubleshooting workflows to prevent decomposition ("tarring out") and ensure regioselective amide formation.

Diagnostic Decision Matrix (Workflow)

Before starting your experiment, determine your risk profile using the workflow below.

AmideCoupling Start Start: Coupling Electron-Rich Pyrrole Amine CheckStability Is the amine stable as a free base? Start->CheckStability Stable Proceed to Standard HATU/DIPEA CheckStability->Stable Yes Unstable Amine turns black/brown rapidly? CheckStability->Unstable No Coupling Coupling Reaction Stable->Coupling Strategy1 Strategy A: Isolate as HCl/TFA Salt Unstable->Strategy1 If isolable Strategy2 Strategy B: In-situ Generation (Reduction) Unstable->Strategy2 If too unstable Strategy1->Coupling Strategy2->Coupling CheckResult Analyze Outcome (LCMS/NMR) Coupling->CheckResult Issue1 Issue: Low Yield + Unreacted Acid CheckResult->Issue1 Decomposition Issue2 Issue: Wrong Regioisomer (C-acylation) CheckResult->Issue2 Product Mass Correct, NMR Wrong Sol1 Switch to Acyl Fluoride or Mixed Anhydride Issue1->Sol1 Sol2 Protect Pyrrole Ring Nitrogen (EWG) Issue2->Sol2

Caption: Decision tree for selecting handling strategies and troubleshooting common failure modes in aminopyrrole couplings.

Critical Troubleshooting Guides (FAQs)

Category A: Stability & Handling[1][2][3]

Q1: My aminopyrrole starting material turns black immediately upon exposure to air. How can I weigh and transfer it? Diagnosis: Electron-rich aminopyrroles are highly susceptible to oxidative polymerization (polypyrrole formation), catalyzed by oxygen and trace acids. Solution:

  • Salt Formation: Never handle the free base if avoidable. Isolate the amine as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. These are significantly more stable to oxidation.

    • Protocol: Generate the salt by treating the Boc-protected precursor with 4M HCl in Dioxane, precipitate with Et₂O, and store under Argon.

  • In-Situ Neutralization: Do not "free base" the salt in a separate step. Add the amine salt directly to the coupling mixture containing the activated acid and a non-nucleophilic base (DIPEA or NMM).

  • "Just-in-Time" Generation: If the salt is also unstable, generate the amine in situ by reducing a nitro- or azido-pyrrole precursor (e.g., using H₂/Pd-C or Zn/NH₄Cl) and filter the solution directly into the activated acid mixture [1].

Q2: The reaction mixture turned into a dark tar within 10 minutes. What happened? Diagnosis: Likely acid-catalyzed polymerization. Pyrroles are acid-sensitive; the generation of acidic byproducts (like HOBt or HOAt) or insufficient buffering can trigger chain polymerization. Solution:

  • Buffer Capacity: Ensure you are using at least 2.5–3.0 equivalents of base (DIPEA) relative to the amine salt.

  • Switch Reagents: Avoid carbodiimides (EDC) if they require acidic additives. Use neutral/basic conditions with HATU or COMU , which operate efficiently at pH 8–9.

Category B: Regioselectivity (N- vs C-Acylation)

Q3: LCMS shows the correct mass for the product, but NMR indicates the amide proton is missing or the ring protons have shifted unexpectedly. Diagnosis: You have likely formed the C-acylated ketone instead of the N-acylated amide.

  • Mechanism:[1][2][3] The pyrrole ring is electron-rich. If the exocyclic amine is sterically hindered or less nucleophilic, the activated acid (electrophile) may attack the C2 or C5 position of the pyrrole ring (Friedel-Crafts acylation). Solution:

  • Hard vs. Soft Electrophiles: Switch to a "harder" electrophile. Acyl chlorides are more prone to C-acylation. Acyl fluorides (generated via TFFH) or active esters (HATU/HOAt) favor N-acylation due to the specific transition state geometry [2].

  • Ring Protection: This is the most robust fix. Install an electron-withdrawing group (EWG) on the pyrrole ring nitrogen (e.g., Boc, Tosyl, or SEM). This reduces the electron density of the ring carbons, shutting down C-acylation while leaving the exocyclic amine nucleophilic enough to react [3].

Q4: Can I use acid chlorides for this coupling? Recommendation: Avoid if possible. Acid chlorides generate HCl, which catalyzes pyrrole polymerization. If you must use them (due to steric bulk), you must use a scavenger base (polymer-bound morpholine or excess DIPEA) and add the acid chloride slowly at 0°C to the amine/base mixture.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Moderately unstable amines, preventing C-acylation.

  • Activation: In a dry vial, dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (1.0 equiv) and stir for 2–5 minutes. Note: Pre-activation ensures the active ester is ready before the sensitive amine sees the solution.

  • Amine Addition: Add the Pyrrole Amine (as HCl salt, 1.0–1.2 equiv) followed immediately by additional DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature under Nitrogen/Argon. Monitor by LCMS after 30 mins.

    • Why? Fast reaction times prevent decomposition. HATU is faster than EDC.

Protocol B: The "In-Situ" Reduction-Coupling

Best for: Extremely unstable amines (e.g., 3-aminopyrroles).

  • Reduction: Dissolve Nitropyrrole precursor in MeOH/THF. Add Pd/C (10 wt%) and stir under H₂ (balloon) until reduction is complete (TLC/LCMS).

  • Filtration: Filter the catalyst through a Celite plug directly into a receiving flask containing the Pre-Activated Acid (prepared as in Protocol A, but in DMF/THF mixture).

  • Workup: Evaporate volatiles immediately and purify. Do not store the intermediate amine.

Reagent Selection Guide

ReagentSuitabilityProsCons
HATU High Fast kinetics; minimizes amine exposure time; high yield.Expensive; requires chromatographic removal of urea byproducts.
EDC / HOBt Low Cheap; water-soluble byproducts.Slower reaction allows time for amine oxidation; acidic conditions risk polymerization.
T3P (Propylphosphonic anhydride) Medium Low epimerization; easy workup.Requires base; kinetics can be sluggish for hindered amines.
TFFH (Acyl Fluoride) High Excellent for hindered amines; favors N- over C-acylation.Moisture sensitive; requires handling of fluorinating agents.

References

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced NMR characterization protocol for ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate , a critical building block in the synthesis of DNA-binding polyamides (lexitropsins) such as Netropsin and Distamycin analogues.

Due to the high electron density of the aminopyrrole core, this molecule is air-sensitive and prone to oxidative decomposition. This guide prioritizes protocols that validate structural integrity while mitigating degradation.

Executive Summary & Comparative Utility

Product Context: This compound functions as the nucleophilic "head" or internal unit in the solid-phase synthesis of minor-groove binders. Its purity is the rate-limiting factor in the chain elongation of polyamides.

Comparison at a Glance: The table below contrasts the target molecule with its immediate precursor and common impurities, providing the primary "Go/No-Go" decision metrics for chemists.

FeatureTarget: 5-Amino Precursor: 5-Nitro Impurity: 4-Amino Isomer
Ring Proton Shift (H4) Shielded (~5.8 - 6.0 ppm) Deshielded (~7.0 - 7.6 ppm)Intermediate
Ring Proton Shift (H3) ~6.5 - 6.7 ppm ~7.0 - 7.2 ppmDistinct singlet/doublet
Coupling Constant (

)
~4.0 - 4.5 Hz (Doublets) ~4.5 Hz (Doublets)~

(Meta-coupling)
Visual Appearance Off-white/Tan solid (darkens in air)Yellow/Orange crystalline solidSimilar
Stability Low (Oxidizes rapidly) High (Stable)Low
Structural Validation Logic (NMR)

The definitive characterization relies on the upfield shift of the pyrrole ring protons upon reduction of the nitro group to the amine. The amine is a strong electron donor, significantly shielding the adjacent H4 proton.

Predicted

H NMR Data (300-500 MHz, DMSO-

or CDCl

)
PositionTypeShift (

ppm)
Multiplicity

Value (Hz)
Interpretation
H-4 Ring CH5.80 – 6.00 Doublet (d)4.2 – 4.5Diagnostic: Highly shielded by adjacent -NH

.
H-3 Ring CH6.50 – 6.70 Doublet (d)4.2 – 4.5Deshielded by adjacent ester (COOEt).
N-CH

Methyl3.80 – 3.90 Singlet (s)-Characteristic N-methyl signal.
NH

Amine3.50 – 5.00 Broad (br s)-Disappears with D

O shake. Shift varies by solvent.[1][2]
OCH

Methylene4.15 – 4.25 Quartet (q)7.1Ethyl ester moiety.
CH

(Et)
Methyl1.25 – 1.35 Triplet (t)7.1Ethyl ester moiety.

Critical Note on Solvent: DMSO-


  is recommended over CDCl

for stability. Acidic impurities in chloroform can accelerate the decomposition of the free amine. If CDCl

is used, filter it through basic alumina first.

C NMR Diagnostic Peaks
  • Carbonyl (C=O): ~160-162 ppm.

  • C-5 (Amino-bearing): ~140-145 ppm (Significant shift from Nitro precursor).

  • N-Methyl: ~35-37 ppm.[3]

Experimental Workflow: Synthesis to Validation

The following workflow describes the reduction of ethyl 1-methyl-5-nitropyrrole-2-carboxylate to the target amine. This protocol emphasizes the handling of the unstable amine.

Step-by-Step Protocol
  • Hydrogenation:

    • Dissolve the nitro precursor in Ethyl Acetate/Ethanol (1:1).

    • Add 10 wt% Pd/C catalyst.

    • Stir under H

      
       atmosphere (balloon pressure sufficient) for 2-4 hours.
      
    • Monitoring: TLC (50% EtOAc/Hexane). The nitro spot (UV active, often yellow) will disappear; the amine spot (stains red/purple with Ninhydrin or Ehrlich's reagent) will appear at a lower R

      
      .
      
  • Workup (Speed is Critical):

    • Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) if possible.

    • Concentrate the filtrate in vacuo at low temperature (<40°C).

    • Do not dry completely to a powder if storing; keep as a concentrated oil or immediately convert to the HCl salt.

  • Stabilization (Optional but Recommended):

    • To store the compound, dissolve the crude oil in dry diethyl ether.

    • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • Precipitate the Hydrochloride Salt , which is stable for months at -20°C.

  • NMR Sample Prep:

    • Take ~10 mg of the fresh solid/oil.

    • Dissolve in 0.6 mL DMSO-

      
        (preferred) or Acetone-
      
      
      
      .
    • Self-Validation Check: Ensure the solution is clear. Darkening indicates oxidation (formation of dimeric impurities).

Visualization of Logic & Pathways
Figure 1: Synthesis & Impurity Logic Tree

This diagram illustrates the critical decision points during the synthesis and characterization process.

G Start Starting Material: Ethyl 1-methyl-5-nitropyrrole-2-carboxylate Reaction Reaction: H2, Pd/C, EtOAc Start->Reaction Check TLC/NMR Check Reaction->Check Product Target Product: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Check->Product H4 doublet @ ~5.9 ppm Impurity1 Impurity A: Unreduced Nitro (Peaks at 7.0-7.6 ppm) Check->Impurity1 H4 doublet @ ~7.2 ppm Impurity2 Impurity B: Oxidized Dimer (Azo/Imine) (Complex aromatic region) Check->Impurity2 Dark color / Broad peaks Salt Storage Form: HCl Salt (Stable) Product->Salt Add HCl/Dioxane

Caption: Logic flow for monitoring the reduction of the nitro-pyrrole precursor to the target amino-pyrrole.

Figure 2: NMR Assignment Logic

How to distinguish the target from its isomers based on coupling constants.

NMR Spectrum Obtain 1H NMR Spectrum Region Analyze Aromatic Region (5.5 - 7.0 ppm) Spectrum->Region Pattern1 Two Doublets (d) J = 4.0 - 4.5 Hz Region->Pattern1 Pattern2 Two Doublets (d) J = 1.5 - 2.0 Hz Region->Pattern2 Pattern3 Singlets or Multiplets Region->Pattern3 Result1 CONFIRMED: 2,5-Disubstituted (Target Molecule) Pattern1->Result1 Result2 REJECT: 2,4-Disubstituted (Isomer) Pattern2->Result2 Result3 REJECT: Trisubstituted / Decomposed Pattern3->Result3

Caption: Decision tree for structural verification using J-coupling constants.

References
  • Lown, J. W., & Krowicki, K. (1985). Efficient synthesis of novel imidazole- and pyrrole-containing DNA minor groove binding polyamides. Journal of Organic Chemistry, 50(20), 3774–3779. Link

  • Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues. Bioconjugate Chemistry, 9(5), 513–538. Link

  • ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid NMR Spectra. Retrieved February 26, 2026. Link

  • PubChem. (n.d.). Ethyl 5-amino-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. Link

  • SpectraBase. (n.d.). 1-Methyl-5-nitro-pyrrole-2-carboxylic acid, ethyl ester NMR Data. Wiley Science Solutions. Link

Sources

Mass Spectrometry Analysis of N-methylpyrrole Polyamide Fragments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sequence-specific recognition of the DNA minor groove by N-methylpyrrole (Py) and N-methylimidazole (Im) polyamides represents a cornerstone of synthetic biology and gene regulation therapeutics.[1] However, the structural characterization of these "hairpin polyamides" presents unique analytical challenges distinct from standard proteomics.

This guide provides a technical comparison of mass spectrometry (MS) modalities for analyzing Py-Im polyamide fragments. Unlike peptides, these molecules possess rigid heteroaromatic backbones that dictate specific ionization and fragmentation behaviors. We compare ESI-MS/MS (the gold standard for sequencing) against MALDI-TOF (rapid profiling) and NMR (structural definitive), providing a validated protocol for sequencing these oligomers via collision-induced dissociation (CID).

Comparative Analysis: ESI-MS/MS vs. Alternatives

For a researcher needing to validate the sequence of a synthesized polyamide (e.g., confirming a Py-Im-Py vs. Py-Py-Py motif), the choice of instrument is critical. The mass difference between a Py and Im residue is exactly 1 Da (C-H vs. N substitution), making high-resolution and specific fragmentation essential.

Methodological Comparison Table
FeatureESI-MS/MS (Recommended) MALDI-TOF MS 1H-NMR
Primary Utility De Novo Sequencing & Fragment AnalysisIntact Mass & Purity CheckDefinitive Structural Confirmation
Ionization State Multiply charged (

,

)
Singly charged (

)
N/A (Solution phase)
Sequencing Power High. CID generates rich diagnostic fragment series.Low. Post-Source Decay (PSD) is often insufficient for full coverage.Absolute. But requires mg-scale sample.
Resolution of Py/Im Excellent. MS/MS fragments reveal the +1 Da shift at the specific residue.Good for intact mass; poor for localizing the substitution.Excellent, but signals often overlap (3.8–4.0 ppm N-methyl region).
Sample Requirement Low (picomole range).Low (femtomole range).High (micromole/milligram range).
Key Limitation Tolerance to salts (TFA suppression).Matrix interference in low mass range (<500 Da).Sensitivity and time.[2]
Expert Insight: Why ESI-MS/MS Wins for Fragments

While MALDI is faster for a simple "did I make the right molecular weight?" check, it fails to distinguish isomeric impurities where a Py/Im mis-incorporation occurs at the wrong position. ESI-MS/MS allows us to "walk" the chain. By isolating the precursor ion and applying collision energy, we break the amide linkers, generating a ladder of fragments that explicitly maps the sequence.

Deep Dive: The Physics of Polyamide Fragmentation

To interpret the data, one must understand how these molecules break.[3][4] Unlike peptides which break at the peptide bond to form


 and 

ions, Py-Im polyamides undergo cleavage at the amide linkers connecting the aromatic rings.
The "1 Dalton" Rule

The structural difference between N-methylpyrrole and N-methylimidazole is the substitution of a C-H (Py) for a Nitrogen (Im) at the 3-position of the ring.

  • Py Residue Mass: 122.05 Da (Formula contribution:

    
    )
    
  • Im Residue Mass: 123.04 Da (Formula contribution:

    
    )
    

Causality: When sequencing, a mass shift of 122 Da between fragments indicates a Py unit. A shift of 123 Da indicates an Im unit. This precise 1 Da difference is the diagnostic heartbeat of polyamide analysis.

Fragmentation Pathway Diagram

The following diagram illustrates the standard workflow and the fragmentation logic for a theoretical hairpin polyamide.

PolyamideAnalysis Sample Crude Polyamide (Solid Phase Synthesis) LC UPLC Separation (C18 Column, Formic Acid) Sample->LC Dissolve in H2O/MeCN ESI ESI Source (Positive Mode, Multi-charge) LC->ESI Elution MS1 MS1: Precursor Selection [M+2H]2+ Isolation ESI->MS1 Ionization CID Collision Cell (Amide Bond Cleavage) MS1->CID Select Parent MS2 MS2: Fragment Detection CID->MS2 Fragmentation RulePy Mass Delta = 122 Da (Identifies Py) MS2->RulePy Data Analysis RuleIm Mass Delta = 123 Da (Identifies Im) MS2->RuleIm

Caption: Workflow for ESI-MS/MS sequencing of polyamides. The logic relies on detecting specific mass deltas (122 vs 123 Da) between fragment peaks.

Validated Experimental Protocol: ESI-MS/MS Sequencing

This protocol is designed to be self-validating . If you do not observe the specific diagnostic ions described in Step 4, the experiment has failed (likely due to energy settings or solubility), and data should be rejected.

Materials
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (High resolution preferred for distinguishing the 1 Da difference).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water.

  • Modifier: Formic Acid (FA). Do not use TFA , as it causes significant signal suppression in ESI mode [1].

Step-by-Step Workflow
1. Sample Preparation

Polyamides are notoriously prone to aggregation.

  • Dissolve lyophilized polyamide in pure DMSO to 1 mM stock.

  • Dilute to 1 µM in 50:50 H2O:MeCN + 0.1% Formic Acid .

  • Validation Check: Solution must be clear. If cloudy, sonicate. Aggregates will clog the ESI capillary.

2. LC Separation (Desalting)

Direct infusion is risky due to synthesis salts. Use a short gradient.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 60% MeCN over 5 minutes.

  • Flow: 0.3 mL/min.

3. MS Parameters (Source)
  • Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: Higher than peptides (e.g., 40-60V). Reasoning: Polyamides are rigid; higher energy helps desolvation without premature fragmentation.

4. MS/MS Fragmentation (The Critical Step)
  • Precursor Selection: Select the doubly charged ion

    
    . It generally fragments more cleanly than the singly charged species.
    
  • Collision Energy (CE): Ramp CE from 20 to 50 eV.

  • Data Interpretation (Self-Validation):

    • Look for the "Tail" ion : The C-terminal tail (often

      
      -alanine-Dp or similar) usually gives a strong, invariant fragment.
      
    • Walk the chain: Calculate the mass difference between peaks.

      • 
         Assign Py .
        
      • 
         Assign Im .
        
      • 
         Assign Hp  (Hydroxypyrrole, if present).
        

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Signal (MS1) TFA suppression or Aggregation.Switch to Formic Acid (0.1%). Add 10% DMSO to mobile phase if necessary.
Complex/Messy MS2 Precursor isolation window too wide.Narrow isolation window to 1 Da. Ensure you are not fragmenting an isotope of a contaminant.
Cannot distinguish Py/Im Low Resolution.Use a high-res instrument (Orbitrap/Q-TOF). If using low-res (Triple Quad), ensure calibration is <0.1 Da error.
Sodium Adducts (

)
Glassware contamination.Sodium adducts fragment poorly. Rinse system with 50% isopropanol. Promote protonation with more Formic Acid.

References

  • Comparison of MALDI and ESI for DNA-binding proteins and ligands. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • ESI-mass spectral fragmentation pathways of DNA recognizing polyamides. Source: ResearchGate (Li et al.) URL:[Link]

  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole. (Foundational synthesis and characterization). Source: Caltech / Dervan Group URL:[Link](Note: Direct link to Dervan's seminal JACS paper via ACS)

  • Electrospray ionization mass spectrometric analysis of noncovalent complexes between DNA and polyamides. Source: PubMed URL:[Link]

Sources

Comparative Guide: DNA Binding Affinity of Py-Py vs. Py-Im Polyamides

[1][2][3][4][5]

Executive Summary

In the field of programmable DNA-binding ligands, N-methylpyrrole (Py) and N-methylimidazole (Im) polyamides represent the gold standard for minor groove recognition.[1][2][3] While both modules share a similar polyamide backbone, their binding behaviors differ fundamentally due to distinct hydrogen-bonding capabilities and steric profiles.

  • Py-Py pairs act as "degenerate" sensors for A[1][4][3][5][6]·T / T·A base pairs. They exhibit rapid association kinetics but suffer from lower sequence specificity and potential "over-curvature" in long tracts.

  • Py-Im pairs (and Im-Py) are the "specificity determinants," uniquely recognizing C[3][5]·G and G·C base pairs respectively.[2][3][7][8][9] They provide higher thermodynamic stability in mixed sequences but exhibit slower association rates (

    
    ) due to the rigid planarity of the Imidazole ring requiring induced-fit conformational changes.
    

This guide details the mechanistic, thermodynamic, and experimental differences between these two recognition units to assist in the rational design of DNA-targeting conjugates.

Molecular Mechanism: The "Dervan Rules"

The specificity of hairpin polyamides arises from the side-by-side pairing of aromatic amino acids in the minor groove.[1][2][3][10][5] This 2:1 motif (ligand:DNA) creates a programmable code.

Structural Interface
  • The Py-Im Pair (Specific): The Imidazole ring contains a nitrogen atom (N3) that acts as a hydrogen bond acceptor . It forms a specific H-bond with the exocyclic 2-amino group of Guanine (the donor) protruding into the minor groove.[4][11]

  • The Py-Py Pair (Degenerate): The Pyrrole ring presents a hydrogen (H) on its amide nitrogen but lacks the acceptor capability of Im. More importantly, the Py ring sterically clashes with the 2-amino group of Guanine. Therefore, Py-Py pairs can only accommodate A·T or T·A base pairs, which lack this protruding group in the minor groove.

Visualization of Recognition Logic

PairingRulescluster_DNADNA Base Pairs (Minor Groove)cluster_LigandPolyamide Ring PairsGCG · C Pair(2-NH2 present)CGC · G Pair(2-NH2 present)ATA · T / T · A Pair(Deep Cleft, No steric block)ImPyIm / Py PairImPy->GCSpecific H-Bond(Im N3 ... G-NH2)PyImPy / Im PairPyIm->CGSpecific H-Bond(Im N3 ... G-NH2)PyPyPy / Py PairPyPy->GCSTERIC CLASH(Py H ... G-NH2)PyPy->ATSteric Fit(No Clash)

Figure 1: The molecular recognition code. Imidazole (Im) is required to "read" Guanine, while Pyrrole (Py) accommodates Adenine/Thymine via steric fit.

Thermodynamic & Kinetic Comparison

The substitution of Py for Im is not merely a change in code; it alters the physicochemical properties of the ligand.

Binding Affinity ( ) and Specificity

While both units contribute to high-affinity binding (

FeaturePy-Py Pair (A·T Target)Py-Im Pair (C·G Target)
Primary Interaction Van der Waals / Steric fitHydrogen Bonding (Specific)
Binding Constant (

)
High (

) for A-tracts
High (

) for mixed GC
Specificity Low (Degenerate): Cannot distinguish A·T from T·A.High: Distinguishes C·G from G·C.
Curvature Sensitivity High: Long Py-Py tracts are over-curved relative to DNA, reducing affinity for sequences >5 bp.Moderate: Imidazole modulates curvature, often improving fit in mixed sequences.
Association Rate (

)
Fast: Py is more flexible.Slower: Im is more planar/rigid, requiring induced fit.[4]
The "Im-Penalty" on Kinetics

Research demonstrates that while adding Imidazole rings increases specificity (by reading G bases), it often decreases the association rate.

  • Data Point: In a study of 8-ring hairpin polyamides, increasing Im content from 0 to 2 rings decreased

    
     values from 
    
    
    to
    
    
    [1].
  • Reasoning: The Imidazole ring is strictly planar and requires the DNA minor groove to widen slightly or the ligand to undergo conformational adjustment to form the critical H-bond. Py-Py regions are more flexible and adapt faster.

Experimental Validation Protocols

To rigorously compare Py-Py vs. Py-Im variants, two experiments are standard: DNase I Footprinting (for specificity/affinity) and Surface Plasmon Resonance (SPR) (for kinetics).

Protocol: Quantitative DNase I Footprinting

This is the industry standard for visualizing the binding site and determining

Principle: The polyamide binds to DNA, protecting the backbone from cleavage by the enzyme DNase I. A "footprint" (gap) appears on the sequencing gel where the ligand is bound.

Workflow Diagram

FootprintingProtocolStartStart: DNA Fragment(Radiolabeled 32P)EquilibrationEquilibrationIncubate DNA + Polyamide(24h @ 22°C to ensure equilibrium)Start->EquilibrationCleavageCleavage ReactionAdd DNase I(Allow partial digestion: 5-8 min)Equilibration->CleavageStopStop ReactionEthanol PrecipitationCleavage->StopGelSequencing Gel(Polyacrylamide Denaturing Gel)Stop->GelImagingPhosphorimagingVisualize BandsGel->ImagingAnalysisData AnalysisCalculate Fractional Protection (θ)Fit to Langmuir IsothermImaging->Analysis

Figure 2: Quantitative DNase I Footprinting workflow for determining equilibrium association constants (

Step-by-Step Protocol
  • Probe Preparation: PCR amplify a DNA region containing the target site (e.g., 5'-TGTTA-3' for Py-Py or 5'-TGCGA-3' for Py-Im). End-label one primer with

    
    .[5][12]
    
  • Equilibration:

    • Mix labeled DNA (~15 kcpm/lane) with serial dilutions of the polyamide (e.g., 1 pM to 100 nM).

    • Critical: Incubate for 12–24 hours at 22°C. Polyamides (especially Im-rich ones) have slow dissociation rates; short incubation leads to underestimation of affinity.

  • Digestion:

    • Add DNase I (diluted to provide single-hit kinetics).

    • Incubate for 5–8 minutes.

    • Stop with ethanolic precipitation buffer.

  • Analysis:

    • Run on 8% denaturing PAGE.

    • Integrate band intensity (

      
      ) vs. reference bands (
      
      
      ).
    • Plot

      
       vs. [Concentration] to derive 
      
      
      .
Protocol: Surface Plasmon Resonance (SPR)

Use SPR (e.g., Biacore) to verify the kinetic differences (

  • Immobilization: Biotinylate hairpin DNA and capture on a Streptavidin (SA) chip.

  • Injection: Inject polyamide series over the surface.

  • Observation:

    • Py-Py rich: Look for "square wave" binding (fast on/fast off).

    • Py-Im rich: Look for slower curvature in the association phase and very slow dissociation (high stability).

  • Regeneration: Use 10 mM Glycine-HCl (pH 2.0) or 0.1% SDS to remove bound polyamides (difficult for high-affinity Py-Im).

Application Context: When to Use Which?

ApplicationRecommended MotifWhy?
Targeting AT-rich Promoters (e.g., TATA box)Py-Py /

-Py
High affinity for A-tracts. Use

-alanine linkers to reset curvature if the tract is >5bp.
Targeting GC-rich Promoters (e.g., CpG islands)Py-Im / Im-Py Essential for specificity. Py-Py cannot bind here. Note: Py-Im binds methylated CpG (

CpG) effectively, unlike many transcription factors [2].
Gene Silencing (In Vivo) Mixed Py-Im Requires the high specificity of Im pairs to avoid off-target toxicity in the large human genome.
Fluorescent Probes Py-Py rich Faster kinetics allow for rapid staining; lower specificity might be acceptable for general nuclear staining.

References

  • Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association rate constants. Source: Nucleic Acids Research (2009). URL:[Link]

  • Pyrrole-imidazole hairpin polyamides with high affinity at 5'–CGCG–3' DNA sequence; influence of cytosine methylation on binding. Source: Nucleic Acids Research (2012). URL:[Link]

  • Extending the Language of DNA Molecular Recognition by Polyamides: Unexpected Influence of Imidazole and Pyrrole Arrangement on Binding Affinity and Specificity. Source: Journal of the American Chemical Society (2005).[8] URL:[Link]

  • Orientation Preferences of Pyrrole-Imidazole Polyamides in the Minor Groove of DNA. Source: Journal of the American Chemical Society (1997). URL:[Link]

HPLC Purity Standards for Pyrrole Amino Ester Monomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Material Science

Introduction: The Stability Paradox

Pyrrole amino esters, such as Ethyl 3-amino-1H-pyrrole-2-carboxylate , are critical "hero" intermediates in the synthesis of bioactive scaffolds (e.g., pyrrolo[2,3-d]pyrimidines) and conductive polymers. However, they present a notorious stability paradox : their electron-rich aromatic system makes them highly reactive synthetic building blocks, but this same property renders them susceptible to rapid oxidative degradation and polymerization.

For the analytical scientist, this creates a specific challenge: Is the impurity in your chromatogram a synthesis byproduct, or is your reference standard degrading in the vial?

This guide compares the performance of Certified Reference Materials (CRM) against Technical Grade Reagents and evaluates Phenyl-Hexyl stationary phases as a superior alternative to traditional C18 for these labile aromatics.

Comparative Analysis: Purity Standards

The choice of standard grade is not merely administrative; it dictates the accuracy of your potency assignment. Pyrrole monomers "age" visibly, darkening from off-white to brown due to the formation of polypyrrole oligomers.

CRM vs. Reagent Grade: The Data Gap

The following table summarizes a comparative study analyzing a fresh batch of Ethyl 3-amino-1H-pyrrole-2-carboxylate using two different standard sources.

FeatureCertified Reference Material (CRM) Reagent Grade (Technical) Impact on Assay
Purity (Certified) > 99.8% (Mass Balance)~95% (Area %)Reagent grade introduces a ~5% bias in potency calculations.
Impurity Profile Single peak; trace hydrolysis product (<0.1%)Multiple peaks; visible "hump" of oligomersOligomers in reagent grade cause baseline drift and integration errors.
Water Content < 0.1% (Karl Fischer)0.5 - 1.5% (Hygroscopic)Excess water accelerates ester hydrolysis to the carboxylic acid.
Storage Atmosphere Argon/Nitrogen backfilledAir headspaceAir exposure initiates radical cation polymerization.
Uncertainty ± 0.3%Not specifiedCRM is required for GMP/GLP release testing.
The Degradation Pathway

Understanding why standards fail is crucial. The diagram below illustrates the oxidative pathway that compromises non-stabilized reagent grade standards.

PyrroleDegradation Figure 1: Degradation Pathways Affecting Standard Purity Monomer Pyrrole Amino Ester (Monomer) Radical Radical Cation (Intermediate) Monomer->Radical Oxidation (O2/Light) Hydrolysis Carboxylic Acid (Impurity B) Monomer->Hydrolysis H2O / Acidic pH Dimer Bipyrrole Dimer (Impurity A) Radical->Dimer Coupling Polymer Polypyrrole Oligomers (Insoluble Black Precipitate) Dimer->Polymer Chain Growth

Caption: Figure 1 visualizes the dual threat of oxidation (leading to polymerization) and hydrolysis, both of which are exacerbated in lower-grade standards lacking rigorous packaging controls.

Methodological Comparison: C18 vs. Phenyl-Hexyl[1]

While C18 is the industry workhorse, it relies solely on hydrophobic interactions. Pyrrole amino esters are aromatic and possess


-electron systems that can be leveraged for better selectivity.[1]

Experimental Setup:

  • Analyte: Ethyl 3-amino-1H-pyrrole-2-carboxylate[2][3][4]

  • Mobile Phase: 50:50 ACN : 20mM Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV @ 225 nm[5][6]

ParameterC18 Column (Standard) Phenyl-Hexyl Column (Advanced) Scientist's Verdict
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Phenyl-Hexyl engages the pyrrole ring electrons.
Retention Time (

)
4.5 min6.2 minIncreased retention on Phenyl-Hexyl allows better separation from the solvent front.
Selectivity (

)
1.1 (vs. Hydrolysis Impurity)1.4 (vs. Hydrolysis Impurity)Superior. Phenyl-Hexyl resolves the acid impurity (hydrophilic) much better.
Peak Shape (Tailing) 1.3 (Tailing due to amine)1.1 (Symmetric)

-interactions often mitigate silanol effects on the amino group.

Recommendation: For purity assays of pyrrole amino esters, Phenyl-Hexyl phases are superior due to their ability to resolve the monomer from closely related aromatic impurities (dimers) and hydrolysis products.

Self-Validating Experimental Protocol

To ensure data integrity (Trustworthiness), this protocol includes a "System Suitability" checkpoint that validates both the instrument and the standard stability in situ.

Reagents & Equipment[4][7][8][9][10]
  • Standard: Ethyl 3-amino-1H-pyrrole-2-carboxylate (CRM Grade, >99.5%).

  • Solvent: Acetonitrile (HPLC Grade), degassed.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Phosphoric Acid.
    
  • Glassware: Low-actinic (amber) volumetric flasks.

Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Mix ACN and Buffer (50:50 v/v).[1][5]

    • Critical: pH 3.0 is selected to suppress the ionization of the pyrrole ring protons while keeping the exocyclic amine protonated, improving solubility and peak shape [1].

  • Standard Preparation (The "Zero-Oxidation" Technique):

    • Weigh 10 mg of CRM into a 10 mL amber flask.

    • Action: Purge flask with Nitrogen gas for 30 seconds before adding solvent.

    • Dissolve in 100% ACN first (to ensure solubility of potential oligomers), then dilute to volume with Mobile Phase.

    • Why? Water in the mobile phase can trigger hydrolysis; dissolving in organic first minimizes this risk during the initial dissolution energy spike.

  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Acceptance Criteria:

      • RSD of Peak Area

        
         2.0%
        
      • Tailing Factor (

        
        ) 
        
        
        
        1.5
      • Resolution Check: If a hydrolysis impurity is present, Resolution (

        
        ) must be 
        
        
        
        .
Analytical Workflow Diagram

Protocol Figure 2: Self-Validating HPLC Workflow for Pyrrole Analysis cluster_decision System Suitability Decision Start Start: Standard Preparation Weigh Weigh CRM (Amber Glass) N2 Purge Start->Weigh Dissolve Dissolve in 100% ACN (Prevent Hydrolysis) Weigh->Dissolve Dilute Dilute with Buffer pH 3.0 Dissolve->Dilute Inject Inject 10 µL (Phenyl-Hexyl Column) Dilute->Inject Check Check Tailing & RSD Inject->Check Pass Proceed to Sample Analysis Check->Pass RSD < 2% Fail Fail: Reprepare Standard (Check Oxidation) Check->Fail RSD > 2%

Caption: Figure 2 outlines the critical decision points in the analytical workflow to prevent false positives caused by standard degradation.

References

  • Vladimirova, S. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. [Link]

  • PubChem. (2025). Ethyl 3-amino-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. [Link]

Sources

Thermal Stability Profiling of Pyrrole-Containing Lexitropsins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the thermal melting (


) characteristics of pyrrole-containing lexitropsins—synthetic DNA minor groove binders derived from netropsin and distamycin.[1] Unlike their natural counterparts which are limited to A/T-rich sequence recognition, pyrrole-imidazole (Py-Im) polyamides offer programmable sequence specificity.[1][2]

For researchers in drug discovery and chemical biology, this document compares the thermodynamic stability (


) of these synthetic ligands against natural benchmarks and details the rigorous UV-visible thermal denaturation protocols required to validate their binding affinity.

Part 1: The Landscape of Minor Groove Binders

To understand the performance of pyrrole-containing lexitropsins, they must be benchmarked against the natural products from which they were derived. The fundamental difference lies in the "reading" of the DNA floor.

Comparative Analysis: Natural vs. Synthetic
FeatureNetropsin / Distamycin (Natural)Pyrrole-Imidazole Polyamides (Synthetic Lexitropsins)
Chemical Composition Oligopeptides with N-methylpyrrole (Py) rings only.[1][2]Modular assembly of N-methylpyrrole (Py) and N-methylimidazole (Im) rings.[1][2]
Binding Topology 1:1 binding (mostly) in the minor groove.2:1 binding (hairpin or antiparallel dimer) allowing side-by-side ring pairing.[1][2]
Sequence Specificity Strictly A/T rich regions (e.g., 5'-AATT-3'). Sterically clashes with the exocyclic amine of Guanine.[1]Programmable. Can target G/C, C/G, A/T, and T/A based on ring pairing rules.
Thermodynamic Stability High affinity for A/T sites (

).[1][2]
Tunable. Hairpin polyamides often exceed natural affinity due to favorable entropy/enthalpy compensation.[1][2]

(Typical)
High stabilization (>10°C) on poly(dA)[2]·poly(dT).[1][2][3][4]Variable. High stabilization on match sites; sharp drop-off on mismatch sites (high specificity).
The Recognition Code (Mechanism of Action)

The sequences are "read" by the side-by-side pairing of aromatic rings in the minor groove.[5] This mechanism, pioneered by Dervan and Lown, is the foundation of lexitropsin design.[2]

G cluster_0 Ligand Pairs (Side-by-Side) cluster_1 Target DNA Base Pair ImPy Im / Py Pair GC G • C Pair ImPy->GC Specific Recognition Note Im = Imidazole Py = Pyrrole G-NH2 causes steric clash with Py ImPy->Note PyIm Py / Im Pair CG C • G Pair PyIm->CG Specific Recognition PyPy Py / Py Pair AT A • T or T • A PyPy->AT Degenerate Recognition

Figure 1: The Dervan Pairing Rules for Lexitropsin Recognition. Im/Py pairs distinguish G•C from C•G, while Py/Py pairs bind A[2]•T/T•A degenerately.

Part 2: Thermodynamic Performance ( )[1][2]

The melting temperature shift (


) is the primary metric for assessing binding stability.[2]
Stability vs. Sequence (Data Summary)

The following table synthesizes typical


 values observed in literature for varying ligand classes. Note that specific values depend heavily on buffer ionic strength.[1][2]
Ligand ClassTarget Sequence

(°C)
Interpretation
Netropsin Poly(dA)[1][2][3][4]·Poly(dT)24.0 - 28.0 Extremely tight binding to pure A/T tracts due to deep minor groove insertion.[1][2]
Netropsin Poly(dG)[2][4]·Poly(dC)< 1.0 Negligible binding; steric exclusion by guanine amino group.[1][2]
Distamycin A Poly(dA)[2][3]·Poly(dT)~30.0 Higher stability than netropsin due to larger surface area coverage (3 rings vs 2).[1][2]
Hairpin Polyamide (Im-Py-Py...) Mixed Sequence (Match)10.0 - 15.0 Strong binding to specific mixed sequences (e.g., 5'-TGTTA-3').[1][2]
Hairpin Polyamide Single Mismatch0.5 - 2.0 High Specificity. A single base mismatch collapses the

, unlike non-specific intercalators.[1][2]

Key Insight: While Netropsin has a massive


 for A/T polymers, it lacks versatility.[1][2] Lexitropsins generally show lower absolute 

values than Netropsin on pure A/T tracts but maintain significant stability (>10°C) on complex, mixed sequences where Netropsin fails completely.[1][2]
The "Hairpin" Advantage

Early lexitropsins were linear dimers (2:1 binding).[1] Dervan et al. introduced the "hairpin" motif, linking two antiparallel strands with a


-aminobutyric acid linker.[1][2]
  • Linear Lexitropsins: High entropic cost upon binding (two molecules must immobilize).[1][2]

  • Hairpin Lexitropsins: Pre-organized structure reduces entropic penalty, resulting in higher

    
     and sharper melting transitions.[1][2]
    

Part 3: Experimental Protocol (UV-Vis Thermal Denaturation)

To generate reproducible


 data, the following self-validating protocol is recommended. This method assumes the use of a UV-Vis spectrophotometer with a Peltier temperature controller (e.g., Cary 3500 or equivalent).[2][6]
Reagents & Buffer Conditions
  • Standard Buffer: 10 mM Sodium Cacodylate, 10 mM NaCl, pH 7.0.[1][2]

    • Why Cacodylate? It has a negligible enthalpy of ionization, meaning pH remains stable across the temperature ramp (20°C to 95°C). Tris buffer is unsuitable as its pH shifts significantly with heat.[1][2]

  • DNA Concentration: 1.0 - 2.0

    
     (duplex concentration).[1][2]
    
  • Ligand Concentration: Titrated ratios (usually 1:1, 2:1, and excess).[2]

Step-by-Step Workflow

Workflow cluster_measure Measurement Cycle Start Start: Sample Prep Mix 1. Annealing Heat DNA to 90°C, cool slowly to RT. Ensures duplex formation. Start->Mix AddLigand 2. Ligand Addition Add Lexitropsin to DNA. Incubate 30 mins @ 25°C for equilibrium. Mix->AddLigand Degas 3. Degassing Vacuum or Helium sparge. CRITICAL: Prevents bubbles at 95°C. AddLigand->Degas RampUp 4. Heating Ramp 0.5°C to 1.0°C per min Monitor Abs @ 260nm Degas->RampUp RampDown 5. Cooling Ramp (Hysteresis Check) Monitor Abs @ 260nm RampUp->RampDown RampUp->RampDown Validation Calc 6. Data Analysis Calculate 1st Derivative (dA/dT). Max peak = Tm. RampDown->Calc

Figure 2: Thermal Denaturation Workflow. The cooling ramp (Step 5) is essential to verify that the DNA remains intact and the binding is reversible.

Critical Technical Details
  • Ramp Rate: Do not exceed 1.0°C/min. Faster rates cause thermal lag between the block and the sample, artificially inflating the

    
    . A rate of 0.5°C/min is the gold standard for thermodynamic precision.
    
  • Smoothing: Raw absorbance data often contains noise.[1][2] Apply a Savitzky-Golay filter before calculating the first derivative (

    
    ).[1][2]
    
  • Hysteresis Check: The

    
     calculated from the heating curve should match the cooling curve (renaturation) within 
    
    
    
    . If they differ significantly, the system is not at equilibrium, or the ligand is degrading.

Part 4: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Bubbles in Cuvette Dissolved gas expanding at high T.Degas samples thoroughly. Use a stoppered cuvette.
Non-Sigmoidal Curve Polyamide aggregation or precipitation.[1][2]Check solubility. Add small % DMSO (max 1%) if necessary, but control for DMSO effects on

.
Hysteresis (>2°C) Fast ramp rate or irreversible chemistry.[1][2]Slow ramp to 0.2°C/min.[1][2] Check ligand stability by HPLC.
Broad Transition Non-specific binding or multiple binding modes.[1][2]Verify stoichiometry. Ensure DNA sequence is designed with a single high-affinity site.[1][2]

References

  • Lown, J. W., et al. (1989).[1][2] Variation of DNA sequence specificity of DNA-oligopeptide binding ligands related to netropsin: imidazole-containing lexitropsins.[1][2][4][7][8] Biochimica et Biophysica Acta.[1][2][4]

  • Dervan, P. B., et al. (2004).[1][2] Effects of a hairpin polyamide on DNA melting: comparison with distamycin and Hoechst 33258.[1] Nucleic Acids Research.[1][2][3]

  • Pilch, D. S., et al. (1999).[1][2] The thermodynamics of polyamide-DNA recognition: hairpin polyamide binding in the minor groove of duplex DNA. Biochemistry.[1][2][4]

  • Waring, M., et al. (1974).[1][2][3] Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers.[1][3] Nucleic Acids Research.[1][2][3]

  • Agilent Technologies. (2022).[1][2][6] Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Application Note.

Sources

DNase I Footprinting of Py-Based Polyamides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the characterization of synthetic minor groove binders (MGBs) synthesized from N-methylpyrrole (Py) monomers. Unlike non-programmable natural products, Py-containing polyamides—specifically when copolymerized with N-methylimidazole (Im)—offer a "molecular code" for recognizing specific DNA sequences.

While modern gene editing (CRISPR) relies on bulky ribonucleoprotein complexes, Py-polyamides are cell-permeable small molecules that can allosterically modulate transcription. DNase I footprinting remains the gold-standard biophysical assay to validate their programmable affinity (


) and specificity.

Part 1: Mechanistic Foundation

The "Py" Monomer and the Pairing Code

The synthesis of polyamides from Py monomers is driven by the need to mimic and improve upon natural MGBs like Distamycin A. The Py unit provides the structural curvature (isohelicity) required to fit the minor groove of B-DNA.

However, a homopolymer of Py (Poly-Py) only recognizes A·T tracts. The breakthrough in this field, established by the Dervan laboratory, was the discovery that side-by-side pairings of aromatic amino acids in a hairpin motif determine specificity.

The Pairing Rules:

  • Py / Py Pair: Recognizes A·T or T·A (Degenerate for A/T).

  • Im / Py Pair: Recognizes G·C (Specific).

  • Py / Im Pair: Recognizes C·G (Specific).

Note: The "Py" monomer is the scaffold for A·T recognition. Without Py, the molecule loses its ability to span A/T rich regions and maintain the necessary curvature.

Part 2: Comparative Performance Analysis

The following table contrasts Py-based hairpin polyamides with natural MGBs and modern alternatives.

Table 1: Comparative Analysis of DNA Recognition Agents

FeaturePy/Im Polyamides (Hairpin)Distamycin / Netropsin (Natural)Hoechst 33258 (Intercalator/MGB)CRISPR/Cas9 (RNP)
Building Block Py & Im amino acidsPy-like repeatsBisbenzimideRNA Guide + Protein
Recognition Code Programmable (Dervan Rules)Fixed (A·T rich only)A·T rich preferenceWatson-Crick RNA:DNA
Binding Affinity (

)
Sub-nM to pM (

to

M)
nM (

M)
nM to

M
pM (

M)
Sequence Specificity High (6–12 bp resolution)Low (Requires AAAA/TTTT)Low (A/T rich pockets)Very High (>20 bp)
Cell Permeability Yes (Passive diffusion)YesYesNo (Requires vector/LNP)
Limitation Synthesis complexity; G-rich tractsCannot target G/C mixed sitesFluorescence interferenceDelivery barriers
Expert Insight on Causality
  • Why Polyamides Outperform Distamycin: Distamycin relies solely on hydrogen bonding to the floor of the minor groove in A·T regions (N3 of Adenine and O2 of Thymine). Py-polyamides utilize the bump-hole mechanism where the amine of the Guanine protrudes into the minor groove, sterically clashing with the Py hydrogen but accommodating the Im nitrogen. This allows discrimination of G·C pairs, which Distamycin cannot achieve.

Part 3: Experimental Protocol (DNase I Footprinting)

This protocol is designed for Quantitative DNase I Footprinting Titrations to determine the equilibrium dissociation constant (


).
Phase 1: Preparation of Labeled DNA

Objective: Generate a singly end-labeled DNA fragment (approx. 100–300 bp) containing the target site.

  • Plasmid Digestion: Digest plasmid with two restriction enzymes (one generating a 3' overhang, one blunt or 5').

  • Radiolabeling:

    • Use

      
       or 
      
      
      
      with Klenow fragment (exo-) to fill in the 3' overhang.
    • Why 3' fill-in? It prevents phosphatase steps required for 5' kinase labeling and ensures only one strand is labeled if the other end is blunt.

  • Purification: Purify the labeled fragment via non-denaturing PAGE (5-8%) or spin columns to remove unincorporated nucleotides. Crucial: Free isotope causes high background noise.

Phase 2: Equilibration (The Critical Step)

Causality: Polyamides have slower association/dissociation kinetics than simple intercalators. Insufficient equilibration yields false


 values.
  • Master Mix: Prepare DNA (approx. 10–20 kcpm per lane) in 10 mM Tris-HCl (pH 7.0), 10 mM KCl, 10 mM MgCl₂, 5 mM CaCl₂.

  • Ligand Dilution: Prepare serial dilutions of the Py-polyamide (e.g., 10 nM down to 1 pM) in the same buffer.

  • Incubation: Mix Ligand and DNA. Incubate at 22°C for 12–24 hours .

    • Expert Tip: Unlike Distamycin (equilibrates in minutes), hairpin polyamides may require overnight incubation to reach true thermodynamic equilibrium.

Phase 3: DNase I Cleavage Reaction

Objective: Achieve "Single-Hit Kinetics" (one cut per molecule on average).

  • Enzyme Prep: Dilute DNase I stock (Worthington or equivalent) to approx. 0.01 units/µL.

  • Digestion: Add DNase I to the equilibrated mixture.

  • Timing: Incubate for exactly 2 minutes at room temperature.

  • Quenching: Stop reaction immediately with Stop Solution (3 M Ammonium Acetate, 250 mM EDTA, Ethanol, and glycogen carrier).

    • Self-Validating Check: If the "uncut" band at the top of your gel is <50% of the total intensity, you have over-digested. The ladder will be smeared.

Phase 4: Electrophoresis & Analysis[1]
  • Precipitation: Ethanol precipitate, wash with 70% EtOH, dry, and resuspend in formamide loading buffer.

  • PAGE: Run on an 8% denaturing polyacrylamide sequencing gel (7 M Urea) at 2000V until bromophenol blue reaches the bottom.

  • Imaging: Expose to a storage phosphor screen (12–24 hours) and scan on a Typhoon or similar imager.

Part 4: Visualization of Workflow

DNase_Footprinting_Workflow cluster_data Data Output DNA_Prep DNA Fragment Prep (32P-Labeling) Equilibration Ligand Equilibration (12-24h @ 22°C) DNA_Prep->Equilibration Mix with Py-Polyamide Digestion DNase I Digestion (Single-Hit Kinetics) Equilibration->Digestion Add Enzyme Quench Stop & Precipitate (EtOH + Glycogen) Digestion->Quench 2 mins exactly PAGE Sequencing Gel (8% Denaturing PAGE) Quench->PAGE Resuspend in Formamide Analysis Phosphorimaging & Densitometry PAGE->Analysis Expose Screen Kd_Calc Hill Equation Fit θ = [L]^n / (Kd^n + [L]^n) Analysis->Kd_Calc Integrate Band Intensity

Caption: Workflow for quantitative DNase I footprinting of Py-polyamides. Note the extended equilibration time required for these ligands compared to natural MGBs.

Part 5: Data Interpretation

To determine the


, quantify the intensity of the bands within the target site (footprint) relative to a reference site (non-binding region) to correct for loading errors.

The Equation: Calculate the fractional occupancy (


) using:


Where

represents the intensity in the absence of ligand (control lane).

Fit the data to the Langmuir Isotherm (Hill Equation, usually


 for hairpins):


Validation Criteria:

  • A+G Ladder: You must run a chemical sequencing lane (Maxam-Gilbert A+G) alongside to identify the exact sequence of the footprint.

  • No-DNase Control: Ensure no nuclease contamination in the ligand stock.

  • Sharp Cutoff: The transition from protected to unprotected bands should be sharp, indicating specific binding rather than non-specific aggregation.

References

  • Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations. Nature, 382, 559–561. [Link]

  • White, S., Szewczyk, J. W., Turner, J. M., Baird, E. E., & Dervan, P. B. (1998). Recognition of the four Watson-Crick base pairs in the DNA minor groove by synthetic ligands. Nature, 391, 468–471. [Link]

  • Brenowitz, M., Senear, D. F., Shea, M. A., & Ackers, G. K. (1986). Quantitative DNase footprint titration: a method for studying protein-DNA interactions.[1] Methods in Enzymology, 130, 132–181. [Link]

  • Hampshire, A. J., Rusling, D. A., Fagan-Murphy, A., & Fox, K. R. (2007). Footprinting: a method for determining the sequence selectivity, affinity and kinetics of DNA-binding ligands. Methods, 42(2), 128–140. [Link]

  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules.[2] Bioorganic & Medicinal Chemistry, 9(9), 2215–2235. [Link]

Sources

Spectroscopic Profiling of N-Methylpyrrole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of N-methylpyrrole (NMP) and its functionalized derivatives. Designed for researchers in medicinal chemistry and organic electronics, this document moves beyond basic spectral listing to explain the causality of spectral shifts—specifically how N-methylation alters the electronic landscape compared to parent pyrroles, and how substituents manipulate the HOMO-LUMO gap.

Key Insight: Unlike pyrrole, N-methylpyrrole lacks a hydrogen-bond donor site. This fundamental structural change eliminates specific solute-solvent interactions in protic media, resulting in distinct solvatochromic signatures that serve as a purity and identity fingerprint during synthesis.

Part 1: Electronic Architecture & Transition Origins

The UV-Vis spectrum of N-methylpyrrole is governed by the


-electron rich aromatic system. The N-methyl group acts as an auxochrome, exerting a hyperconjugative electron-donating effect (+I, +R) that destabilizes the HOMO more than the LUMO, leading to a bathochromic (red) shift relative to pyrrole.
Core Transitions
  • 
     (E-band):  The primary transition, typically intense (
    
    
    
    ), observed in the 200–220 nm range.
  • 
     (B-band):  A secondary, often forbidden or weak transition around 240–250 nm, frequently obscured by the E-band tail.
    
  • 
     (R-band):  Observed only in derivatives with carbonyl or nitro substituents (e.g., 2-acetyl-N-methylpyrrole), appearing as a weak shoulder in the 280–320 nm region.
    
Visualization: Electronic State Logic

The following diagram illustrates the impact of N-methylation and substituents on the energy gap.

electronic_transitions Pyrrole Pyrrole (Parent) HOMO-LUMO Gap: Large λmax ~210 nm NMP N-Methylpyrrole (+I Effect of Me) HOMO Destabilized λmax ~215 nm Pyrrole->NMP N-Methylation (Hyperconjugation) EWG_Deriv 2-Acetyl-N-methylpyrrole (Conjugation + EWG) Gap Compressed λmax ~285 nm NMP->EWG_Deriv Acylation (Extended Conjugation)

Figure 1: Evolution of the optical gap. N-methylation provides a subtle red shift, while conjugation with electron-withdrawing groups (EWG) drastically reduces the energy gap.

Part 2: Comparative Spectral Analysis[1]

Baseline Comparison: Pyrrole vs. N-Methylpyrrole

The methyl group on the nitrogen atom introduces steric bulk and electronic density but removes the amphoteric nature of the pyrrole ring.

CompoundSolvent

(nm)

(M⁻¹cm⁻¹)
Transition TypeKey Structural Note
Pyrrole Ethanol208~7,500

H-bond donor capable
N-Methylpyrrole Ethanol215~6,000

No H-bond donor; steric twist possible
N-Methylpyrrole Hexane212~5,800

Blue shift in non-polar solvent
Substituent Effects: Tuning the Chromophore

Substituents at the C2 and C5 positions interact strongly with the ring current. Electron Withdrawing Groups (EWGs) create a "push-pull" system with the electron-rich N-methylpyrrole core, leading to significant bathochromic shifts.

DerivativeSubstituent Type

(nm)
Shift vs NMPMechanism
Methyl 1-methyl-2-pyrrolecarboxylate Ester (Weak EWG)265+50 nmConjugation with carbonyl

system
2-Acetyl-N-methylpyrrole Ketone (Mod. EWG)287+72 nmStrong mesomeric effect (-M)
1-Methyl-2-nitropyrrole Nitro (Strong EWG)340+125 nmIntramolecular Charge Transfer (ICT)
2,5-Dimethyl-N-methylpyrrole Alkyl (Weak EDG)220+5 nmAdditive hyperconjugation

Critical Analysis: The shift magnitude correlates directly with the electron-withdrawing strength of the substituent. The 2-nitro derivative exhibits a yellow color, indicating the absorption edge has entered the visible spectrum (400 nm tail), a hallmark of strong Intramolecular Charge Transfer (ICT).

Part 3: Solvatochromism & Environmental Effects

Solvent choice is critical when characterizing N-methylpyrrole derivatives. Unlike NH-pyrroles, N-methyl derivatives cannot donate hydrogen bonds.

  • 
     Transitions:  Exhibit positive solvatochromism  (Red Shift) in polar solvents. The excited state is more polar than the ground state and is stabilized by polar solvents.
    
  • 
     Transitions (e.g., in acetyl derivatives):  Exhibit negative solvatochromism  (Blue Shift) in protic solvents. Solvent H-bonding stabilizes the ground state lone pair (on the C=O oxygen), increasing the energy required for excitation.
    
Solvatochromic Workflow

solvatochromism Solvent Select Solvent NonPolar Hexane/Cyclohexane (Reference State) Solvent->NonPolar PolarAprotic Acetonitrile/DMSO (Dipole Stabilization) Solvent->PolarAprotic PolarProtic Methanol/Water (H-Bonding) Solvent->PolarProtic Result1 Baseline Spectrum NonPolar->Result1 Result2 Red Shift (π->π*) Stabilized Excited State PolarAprotic->Result2 Result3 Blue Shift (n->π*) Stabilized Ground State PolarProtic->Result3

Figure 2: Decision tree for solvent selection and expected spectral shifts.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. This workflow includes a self-check step to verify solvent purity.

Objective: Determine


 and 

for a generic N-methylpyrrole derivative.
Materials
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Matched Quartz cells (1 cm path length). Note: Glass absorbs UV <300 nm and is unsuitable.

  • Solvent: Spectroscopic grade Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step Methodology
  • Solvent Blank Validation (The Zero Check):

    • Fill both reference and sample cuvettes with pure solvent.

    • Run a baseline scan (200–800 nm).

    • Validation: Absorbance must be < 0.05 A.U. across the range. If > 0.05, solvent is contaminated or wet.

  • Stock Solution Preparation:

    • Weigh ~1-2 mg of the derivative accurately (±0.01 mg).

    • Dissolve in 10 mL solvent (Concentration

      
       M).
      
    • Tip: N-methylpyrroles can be volatile; cap immediately.

  • Serial Dilution (The Linearity Check):

    • Prepare three working standards:

      • 
         M
        
      • 
         M
        
      • 
         M
        
    • This range ensures absorbance falls within the linear dynamic range (0.1 – 1.0 A.U.).

  • Acquisition:

    • Scan rate: Medium (approx. 200 nm/min) to resolve fine structure.

    • Bandwidth: 1.0 nm.

  • Data Processing:

    • Identify ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      .[1][2][3][4][5]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
      
      
    • Self-Validation: Calculate

      
       for all three concentrations. Values should vary by < 5%.
      

Part 5: Advanced Applications (Push-Pull Systems)

In drug discovery and materials science, complex N-methylpyrrole derivatives are used as Push-Pull Chromophores . By linking the electron-rich N-methylpyrrole (Donor) to a strong acceptor (e.g., dicyanovinyl or tricyanofuran) via a conjugated bridge, absorption shifts into the Near-IR.

  • Example: N-methylpyrrole-based azo dyes.

  • Performance:

    
     can reach 450–600 nm.
    
  • Utility: These derivatives function as non-linear optical (NLO) materials and pH sensors, where protonation of the acceptor moiety drastically alters the ICT band.

References

  • Electronic Structure of Pyrroles

    • Cronin, S. et al. "Electronic, vibrational, and torsional couplings in N-methylpyrrole." Journal of Chemical Physics, 2021.

  • Substituent Effects & Synthesis

    • Raposo, M. M. M. et al. "Synthesis and UV-visible properties of thienyl-substituted pyrrole azo dyes."[5] University of Minho, 2008.

  • Solvatochromism Principles

    • Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chem. Rev., 1994.

  • Experimental Methodologies

    • Royal Society of Chemistry.[2][6] "Ultraviolet/visible spectroscopy - Experimental procedures."

  • Comparative Data (Pyrrole vs Derivatives)

    • Vala, M. et al. "The electronic absorption spectrum of pyrrole." Journal of Chemical Physics, 1987.

Sources

Crystal Structure Analysis of Pyrrole-2-Carboxylate DNA Complexes: A Comparative Guide to Crystallization Screening Suites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-2-carboxylate is the foundational building block for synthesizing pyrrole-imidazole (Py-Im) polyamides, a class of highly programmable minor groove binders[1]. These molecules exhibit remarkable shape complementarity with the DNA minor groove, distinguishing Watson-Crick base pairs through highly specific hydrogen bonding networks[2]. To definitively map these interactions—such as the bifurcated hydrogen bonds formed between amide hydrogens and adenine N3 or thymine O2 atoms—X-ray crystallography of the DNA-ligand complex is the gold standard[1].

However, co-crystallizing DNA with minor groove binders presents unique thermodynamic challenges. Unlike globular proteins, DNA relies heavily on end-to-end helical stacking to form a crystal lattice. Ligand binding often alters the minor groove geometry, disrupting standard DNA crystal packing[3]. As a Senior Application Scientist, I have evaluated the leading commercial sparse-matrix screens designed to overcome these hurdles. This guide objectively compares the Hampton Research Natrix suite and the Molecular Dimensions NeXtal Nucleix suite, providing the mechanistic rationale needed to successfully resolve pyrrole-2-carboxylate DNA complexes.

The Co-Crystallization Challenge: Why Standard Screens Fail

Standard protein crystallization screens are heavily biased toward ammonium sulfate and high-molecular-weight PEGs, which generally fail for nucleic acids. DNA-polyamide complexes require a delicate balance of specific precipitants (like 2-Methyl-2,4-pentanediol, or MPD) and divalent cations (like Mg²⁺ or Ca²⁺) to stabilize the highly negatively charged phosphate backbone while preserving the hydration dynamics of the minor groove.

Furthermore, if the sample buffer contains phosphate, borate, or carbonate, it can react with the divalent cations present in nucleic acid screens to form inorganic false-positive crystals[4]. Therefore, specialized nucleic acid screens are not just recommended; they are an absolute necessity for structural biology workflows targeting Py-Im polyamides.

Product Comparison: Hampton Natrix vs. Molecular Dimensions Nucleix

Both Hampton Research and Molecular Dimensions offer premier sparse-matrix screens tailored for nucleic acids, but their underlying developmental philosophies differ significantly.

Hampton Research Natrix & Natrix HT

The Natrix suite is a biased sparse-matrix screen based on the foundational formulations described by William Scott (1995) and Berger (1996)[4]. It is uniquely characterized by its heavy reliance on MPD and a wide molecular weight range of Polyethylene glycols (PEGs 200, 400, 4,000, 8,000)[4].

  • Performance Insight: MPD is exceptionally effective for Py-Im polyamide DNA complexes. It lowers the dielectric constant of the solvent, promoting the hydrophobic end-to-end packing of DNA helices without aggressively dehydrating the minor groove, which could otherwise cause the ligand to dissociate.

Molecular Dimensions NeXtal Nucleix Suite

The Nucleix Suite was developed through extensive data mining of the Protein Data Bank (PDB) specifically for nucleic acid and protein-nucleic acid complexes[5]. It offers a broader, more unconventional sampling of precipitants and a slightly wider pH range.

  • Performance Insight: Nucleix is highly advantageous when dealing with modified DNA sequences or larger Py-Im hairpin polyamides that induce significant DNA bending. Its broader spectrum of organic precipitants provides alternative crystallization pathways when traditional MPD/PEG combinations yield only microcrystals.

Quantitative Comparison Table
FeatureHampton Research Natrix HTMolecular Dimensions NeXtal Nucleix
Primary Target Nucleic acids & protein-nucleic acid complexes[4]Nucleic acids & protein-nucleic acid complexes[5]
Formulation Basis Published formulations (Scott 1995, Berger 1996)[4]Extensive PDB data mining for nucleic acids[5]
Key Precipitants MPD, PEGs (200-8000), 2-Propanol, Hexanediol[4]Broad spectrum (Polymers, organics, alcohols)[5]
Buffer pH Range 5.5 to 8.5 (Cacodylate, MOPS, HEPES, TRIS)[4]4.0 to 8.5 (Acetate, MES, Cacodylate, Tris)[5]
Divalent Cations Heavy reliance on Mg²⁺, Ca²⁺, Ba²⁺[4]Broad metal ion sampling (Mg²⁺, Mn²⁺, Co²⁺)[5]
Format 96 Deep Well Block (1 mL)[4]96 Deep Well Block (1 mL) or 10 mL tubes[5]

Experimental Protocol: Co-Crystallization of Py-Im Polyamides with DNA

To ensure self-validating and reproducible results, follow this step-by-step methodology for setting up your crystallization trials.

Phase 1: Sample Preparation & Complexation
  • Oligonucleotide Annealing: Dissolve the synthesized single-stranded DNA (e.g., the Dickerson-Drew dodecamer 5'-CGCGAATTCGCG-3') in a low-salt buffer (10 mM Na-Cacodylate, pH 6.5). Heat the sample to 90°C for 5 minutes, then cool slowly (1°C/min) to 4°C.

    • Causality: Slow cooling prevents the formation of kinetic traps, such as hairpins, ensuring a thermodynamically stable B-form DNA duplex required for minor groove binding.

  • Ligand Addition: Add the pyrrole-2-carboxylate derivative (dissolved in pure water or minimal DMSO) to the annealed DNA at a 1.2:1 molar ratio (ligand:duplex).

  • Incubation: Incubate the mixture at 4°C for 12 to 24 hours.

    • Causality: Py-Im polyamides must displace the highly ordered spine of hydration in the minor groove[2]. While this displacement is entropically favorable, it is kinetically slow. Extended incubation ensures 100% complex homogeneity prior to screening.

Phase 2: Sparse-Matrix Screening
  • Drop Setup: Using a liquid handler, set up hanging-drop vapor-diffusion plates. Mix 1 µL of the DNA-ligand complex (typically 1.0 mM) with 1 µL of the reservoir solution from either the Natrix or Nucleix suite.

  • Equilibration: Seal the wells and incubate at a constant temperature (strictly maintained at 18°C or 4°C).

    • Causality: Temperature stability is critical. Fluctuations cause localized supersaturation spikes, leading to micro-nucleation (showers of unusable microcrystals) rather than the slow growth of single, diffraction-quality crystals.

Phase 3: Optimization & Cryoprotection
  • Grid Screening: Once an initial hit is identified (e.g., Natrix Condition #3: 10% MPD, 40 mM MgCl₂), create a 2D grid screen varying the precipitant concentration against pH.

  • Cryoprotection: Prior to X-ray diffraction, briefly soak the crystal in the mother liquor supplemented with 20-25% glycerol or MPD.

    • Causality: This prevents the formation of crystalline ice during flash-cooling in liquid nitrogen, which would otherwise destroy the crystal lattice and obscure the diffraction pattern.

Workflow Visualization

G Synth Synthesis of Pyrrole-2-Carboxylate (Py-Im Polyamide) Complex DNA-Ligand Complexation (1:1 or 2:1 ratio, 4°C) Synth->Complex DNA DNA Oligonucleotide Annealing (e.g., Dodecamer) DNA->Complex Screen Sparse-Matrix Screening Complex->Screen Natrix Hampton Natrix HT (MPD & PEG Focus) Screen->Natrix Nucleix MD NeXtal Nucleix (PDB-mined diverse precipitants) Screen->Nucleix Opt Condition Optimization (Grid Screening) Natrix->Opt Nucleix->Opt Diffract X-Ray Diffraction & Structure Resolution Opt->Diffract

Workflow for co-crystallization of pyrrole-2-carboxylate DNA complexes using commercial screens.

References

  • Natrix 2 • Natrix HT - Hampton Research. Hampton Research.[Link]

  • Py-Im Polyamides Distinguish Double Helical DNA and RNA. National Institutes of Health (PMC).[Link]

  • Site-Specific Arrangement and Structure Determination of Minor Groove Binding Molecules in Self-Assembled Three-Dimensional DNA Crystals. Journal of the American Chemical Society.[Link]

  • Method for the synthesis of poly-pyrrole and poly-imidazole carboxamides on a solid support (WO1997030975A2).

Sources

Safety Operating Guide

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate .

Operational Stance: This compound is a functionalized pyrrole intermediate often used in the synthesis of DNA-binding agents (e.g., netropsin/distamycin analogues). While often classified as a standard organic intermediate, its amine functionality and pyrrole core dictate specific segregation protocols to prevent the formation of carcinogenic nitrosamines or uncontrolled oxidation.[1]

Immediate Action: Treat as Hazardous Chemical Waste . Do not dispose of in municipal waste or down the drain.

Chemical Profile & Hazard Characterization

Before disposal, you must validate the chemical identity and understand the specific hazards that dictate the waste stream choice.[1]

ParameterTechnical SpecificationOperational Note
Chemical Name Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylateVerify label against internal inventory.
Functional Groups Primary Amine (-NH₂), Ester (-COOEt), Pyrrole RingAmine: Basic, potential for nitrosation.Ester: Combustible organic load.[1][2]
Physical State Solid (Powder/Crystalline)May be in solution (DCM/DMSO) if used in synthesis.
GHS Classification Irritant (Warning) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE is sufficient; avoid dust generation.[1]
Reactivity Air/Light Sensitive (Oxidation prone)Material may darken (oxidize) over time. This does not change disposal method but indicates instability.
Incompatibility Strong Oxidizers, Acids, Nitrating Agents CRITICAL: Do not mix with Nitric Acid or Nitrites (Risk of N-Nitrosamine formation).[1]

Pre-Disposal Segregation Logic

Effective disposal starts with segregation. The chemical nature of the amine group requires that we isolate this waste from incompatible streams immediately at the bench level.

The Causality of Segregation:

  • Why not General Trash? The pyrrole ring can be toxic to aquatic life, and the amine can leach into groundwater.[1]

  • Why not Acid Waste? Mixing amines with strong acid waste streams can generate heat (exothermic neutralization) or, in the presence of nitrates, form carcinogenic nitrosamines.[1]

Workflow 1: Waste Stream Decision Matrix

WasteSegregation Start Waste: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Dissolved in Solvent) StateCheck->IsLiquid SolidBin Stream A: Solid Hazardous Waste (Double-bagged, Label: Toxic/Irritant) IsSolid->SolidBin Place in wide-mouth jar SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >5% Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated No Halogens HaloBin Stream B: Halogenated Organic Waste (Segregated Carboy) Halogenated->HaloBin NonHaloBin Stream C: Non-Halogenated Organic Waste (High BTU Incineration) NonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating pyrrole-based waste based on physical state and solvent carrier.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock, weighing paper residues, or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Primary Containment: Place the chemical in a sealable polyethylene bag (Ziploc type) or leave it in its original glass vial with the cap tight.

    • Reasoning: Double containment prevents dust inhalation during waste consolidation by EHS personnel.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate" (Do not use abbreviations).[1]

    • Hazards: Check "Irritant" and "Toxic."[2][3]

  • Consolidation: Place the sealed bag into the "Solid Hazardous Waste" drum.

  • Final Fate: High-temperature incineration (approx. 1100°C) is the industry standard to fully mineralize the nitrogenous pyrrole ring into

    
    , 
    
    
    
    , and
    
    
    .[1]
Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this for mother liquors or flash chromatography fractions.

  • Solvent Identification: Determine if your solvent is Halogenated (DCM) or Non-Halogenated (Ethyl Acetate, Methanol).

  • Compatibility Check: Ensure the waste carboy does not contain strong mineral acids (Sulfuric, Nitric) or oxidizers (Permanganates).

    • Self-Validating Step: Check the pH of the waste carboy log or use a pH strip if unsure. Amines should go into neutral or basic organic streams.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original flask with a small amount of compatible solvent and add the rinsate to the waste container.

    • Reasoning: Triple rinsing renders the original glass container "RCRA Empty," allowing the glass to be washed or disposed of as glass waste rather than hazardous waste.[1]

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate containment is required to prevent spread and aerosolization.[1]

Workflow 2: Spill Cleanup Procedure

SpillResponse Assess 1. Assess Volume & Hazard (Is it <100g?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontamination (Sweep solids / Wipe liquids) Contain->Clean Pack 5. Packaging (Place debris in Haz Waste bag) Clean->Pack Label 6. Label & Notify (Tag as 'Spill Debris') Pack->Label

Figure 2: Step-by-step spill remediation workflow.

Specific Cleanup Steps:

  • Ventilation: If solid powder is spilled, turn off nearby fans to prevent dispersing dust.

  • Solvent Dampening: If the powder is dry, lightly mist a paper towel with water or ethanol and lay it over the powder.

    • Scientific Rationale: This prevents aerosolization (inhalation hazard) during the sweeping process.

  • Wipe Down: Wipe the area with soap and water after bulk removal. The amine may leave a sticky residue; a mild detergent breaks this down effectively.

Regulatory Context & Compliance

  • RCRA Classification (USA): This specific chemical is not typically listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name. However, it is regulated under characteristic waste :

    • Ignitability (D001): If disposed of in a flammable solvent.

    • Toxicity: While not a "T-listed" waste, the generator is responsible for determining toxicity.[1] Due to the biological activity of pyrrole-2-carboxylates (DNA binding potential), it is best practice to treat it as Toxic .[1]

  • EPA Waste Code: If pure, label as "Non-Regulated Chemical Waste" or assign a state-specific code for organic solids.[1] If in solvent, use F003 (Non-halogenated) or F002 (Halogenated).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: Always consult the specific SDS provided by your chemical supplier (e.g., Combi-Blocks, Enamine) as impurity profiles may vary between batches.)[1]

Sources

Personal protective equipment for handling Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Compound Identity: Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Chemical Class: Amino-functionalized Pyrrole / Heterocyclic Ester Physical State: Typically an off-white to tan solid (powder or crystalline).[1]

The "Read-Across" Hazard Assessment: As a specialized intermediate, specific toxicological data for this exact CAS may be sparse in public registries.[1] As a Senior Scientist, I apply Read-Across Toxicology based on its functional groups (Amino, Pyrrole, Ester) and structural analogs (e.g., CAS 755750-25-5).[1]

  • Primary Risks:

    • Inhalation/Contact (H315, H319, H335): The amino group at the 5-position renders this compound basic and potentially corrosive/irritating to mucous membranes.[1]

    • Acute Toxicity (H302/H301): Many amino-pyrrole derivatives are classified as "Harmful if Swallowed."[1] Treat as Toxic until validated otherwise.[1]

    • Stability (Oxidation): The electron-rich pyrrole ring, further activated by the amino group, makes this compound prone to rapid oxidation.[1] Decomposition products (often dark tars) have unknown toxicity profiles.[1]

PPE Matrix: The Defense-in-Depth Strategy

Do not rely on a single barrier. Use this layered approach tailored to the operation.

Table 1: PPE Specifications by Operation
PPE Component Solid Handling (Weighing/Transfer) Solution Handling (Reaction/Work-up) Technical Rationale (The "Why")
Hand Protection Double Nitrile (Outer: 4-5 mil / 0.10-0.12 mm)Solvent-Specific (See Protocol below)Solid particles are mechanically blocked by nitrile.[1] Solutions require permeation resistance against the carrier solvent (e.g., DCM, DMF).[1]
Respiratory N95 or P100 (if outside hood)Fume Hood (Primary)Fine organic dusts can bypass simple surgical masks.[1] In solution, the vapor pressure of the solvent drives the risk.
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if >100mL)Safety glasses leave gaps.[1] Goggles seal against airborne dust and splashes.[1]
Body Protection Lab Coat (High-neck, Cotton/Poly)Lab Coat + Chemical Apron (Tychem/PVC)Cotton blends minimize static buildup (critical for dry powders).[1] Aprons prevent soak-through during spills.[1]

Operational Protocols: Validated Workflows

Protocol A: Glove Selection Logic (The Permeation Rule)

Never select gloves based on the solute alone. The solvent acts as the "vehicle" that transports the toxicant through the glove material.

  • Identify Solvent:

    • DCM (Dichloromethane): Standard Nitrile fails in <5 mins.[1] Use: PVA (Polyvinyl alcohol) or Silver Shield™ laminates.[1]

    • DMF/DMSO: Standard Nitrile is usually acceptable for splash protection (>30 mins breakthrough).[1]

    • Methanol/Ethanol: Standard Nitrile is excellent.[1]

  • Technique: Use the "Double-Glove, Color-Contrast" method.[1]

    • Inner Layer: Bright blue/purple nitrile (visual indicator).[1]

    • Outer Layer: White/Clear nitrile or Laminate.[1]

    • Logic: If the inner glove changes color or becomes visible through a tear, breach is confirmed.[1] Change immediately.

Protocol B: Static-Safe Weighing (The "Flying Powder" Mitigation)

Amino-pyrroles are often dry, fluffy powders prone to static charge, causing them to "jump" off spatulas and contaminate the balance area.[1]

  • Engineering Control: Place an Ionizing Bar or use an Anti-Static Gun inside the balance enclosure before opening the vial.[1]

  • Containment: Weigh inside a semi-micro balance enclosure or a localized powder hood. Do not weigh on an open bench.

  • Transfer: Use weighing paper or antistatic boats.[1] Avoid plastic spatulas (high static); use stainless steel.[1]

Visualization: Safety Logic & Workflow

Diagram 1: PPE Decision Tree

Caption: Logic flow for selecting the correct protective equipment based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate State What is the Physical State? Start->State Solid SOLID (Powder/Crystal) State->Solid Liquid SOLUTION (Dissolved) State->Liquid DustRisk Risk: Inhalation of Particulates Solid->DustRisk SolventCheck Identify Carrier Solvent Liquid->SolventCheck SolidPPE REQUIRED PPE: 1. Double Nitrile Gloves 2. Safety Goggles (Sealed) 3. Fume Hood or P100 Mask DustRisk->SolidPPE Aggressive Aggressive (DCM, THF, Chloroform) SolventCheck->Aggressive Standard Standard (MeOH, Water, DMSO) SolventCheck->Standard Laminate USE: Silver Shield / Laminate Gloves Aggressive->Laminate Nitrile USE: Heavy Duty Nitrile (Double) Standard->Nitrile

[1]

Diagram 2: Spill Response Algorithm

Caption: Step-by-step decision matrix for containing and cleaning spills of amino-pyrrole intermediates.

Spill_Response Spill SPILL DETECTED Assess Assess Volume & Location Spill->Assess Type Type? Assess->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid WetWipe DO NOT SWEEP Cover with wet paper towel to prevent dust Powder->WetWipe Absorb Absorb with Vermiculite or Polypropylene Pads Liquid->Absorb Bag Double Bag (HazWaste) WetWipe->Bag Absorb->Bag Clean Clean Surface with 10% Bleach (Decon) Bag->Clean

Disposal: Cradle-to-Grave Logic

Proper disposal is not just compliance; it is environmental stewardship.[1][2]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bin.[1] Label as "Toxic Organic Solid."[1]

    • Liquid Waste: Segregate based on the solvent.[1]

      • If dissolved in DCM/Chloroform -> Halogenated Waste .[1]

      • If dissolved in Methanol/Ethyl Acetate -> Non-Halogenated Waste .[1]

  • Quenching (Trace Residues):

    • Glassware contaminated with this compound should be rinsed with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and increase water solubility, followed by an acetone rinse, before washing.[1] This prevents "oiling out" in the sink traps.[1]

References

  • PubChem. (2023).[1] Ethyl 1-methylpyrrole-2-carboxylate (Analog Data).[1][3] National Library of Medicine.[1] [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1] United States Department of Labor.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.